Antitumor agent-82
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C32H42N6 |
|---|---|
分子量 |
510.7 g/mol |
IUPAC 名称 |
1,3-bis[(4-methylpiperazin-1-yl)methyl]-9-(3-phenylpropyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C32H42N6/c1-34-15-19-36(20-16-34)24-27-23-29-28-12-6-7-13-31(28)38(14-8-11-26-9-4-3-5-10-26)32(29)30(33-27)25-37-21-17-35(2)18-22-37/h3-7,9-10,12-13,23H,8,11,14-22,24-25H2,1-2H3 |
InChI 键 |
XZIMSKMIWQACLN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2=CC3=C(C(=N2)CN4CCN(CC4)C)N(C5=CC=CC=C53)CCCC6=CC=CC=C6 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Antitumor Agent-82
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-82 (ATA-82) is a novel, orally bioavailable, small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a type II arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] Upregulation of PRMT5 has been observed in a wide range of malignancies, including lymphomas, breast, lung, and colorectal cancers, making it a compelling target for cancer therapy.[2][3] ATA-82 exhibits potent and selective inhibition of PRMT5, leading to tumor growth inhibition through a multi-faceted mechanism of action. This document provides a comprehensive overview of the core mechanism of action of ATA-82, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
The primary mechanism of action of ATA-82 is the direct inhibition of the catalytic activity of PRMT5.[4] By binding to the S-adenosylmethionine (SAM) binding pocket of PRMT5, ATA-82 prevents the transfer of methyl groups to arginine residues on histone and non-histone protein substrates.[4] This leads to a cascade of downstream effects that collectively contribute to its antitumor activity.
Key Mechanistic Pillars:
-
Inhibition of Symmetric Di-methylation: ATA-82 potently inhibits the symmetric di-methylation (sDMA) of key PRMT5 substrates. This has been demonstrated through in vitro enzymatic assays and in-cell Western blots measuring global sDMA levels.
-
Alteration of RNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome.[5] Inhibition of PRMT5 by ATA-82 leads to widespread alterations in pre-mRNA splicing, resulting in the production of non-functional or pro-apoptotic protein isoforms.
-
Tumor Suppressor Gene Reactivation: PRMT5 can transcriptionally repress tumor suppressor genes through histone methylation.[1] ATA-82 treatment leads to the reactivation of key tumor suppressor pathways, including the p53 and retinoblastoma (RB) pathways, by reducing repressive histone marks (H4R3me2s and H3R8me2s) on their promoters.[1]
-
Induction of Cell Cycle Arrest and Apoptosis: The culmination of altered RNA splicing and reactivation of tumor suppressor pathways leads to cell cycle arrest, primarily at the G1/S checkpoint, and subsequent induction of apoptosis.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for ATA-82 from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Metric | Value | Cell Line(s) |
| Enzymatic Assay | IC50 (PRMT5) | 5 nM | Recombinant Human PRMT5/MEP50 |
| Cellular sDMA Assay | IC50 | 25 nM | Z-138 (Mantle Cell Lymphoma) |
| Cell Viability | gIC50 | <20 nM | HBL-1 (Diffuse Large B-cell Lymphoma)[7] |
| Cell Viability | gIC50 | <50 nM | KARPAS-422 (Diffuse Large B-cell Lymphoma)[7] |
Table 2: Antitumor Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes |
| Mantle Cell Lymphoma (Z-138) | 50 mg/kg, QD, PO | 85% | Well-tolerated, no significant body weight loss. |
| Triple-Negative Breast Cancer (MDA-MB-468) | 75 mg/kg, QD, PO | 68% | Showed synergistic effects when combined with PARP inhibitors.[8] |
| MTAP-deleted Pancreatic Cancer | 50 mg/kg, QD, PO | 92% | Demonstrates synthetic lethality in MTAP-deleted cancers.[9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways affected by ATA-82 and a typical experimental workflow for its characterization.
Caption: ATA-82 inhibits PRMT5, leading to altered splicing and tumor suppressor gene reactivation.
Caption: A typical experimental workflow for characterizing the in vitro effects of ATA-82.
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is to determine the half-maximal growth inhibitory concentration (gIC50) of ATA-82.
Materials:
-
Hematological malignancy cell lines (e.g., Z-138)[7]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (ATA-82)
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of ATA-82 in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[7]
-
Add 100 µL of the diluted ATA-82 or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate for 72 to 144 hours.[7]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the gIC50 value.
Western Blot for Symmetric Di-methylation (sDMA)
This protocol assesses the in-cell activity of ATA-82 by measuring the levels of a known PRMT5 substrate mark.[10]
Materials:
-
Cancer cell line of interest
-
This compound (ATA-82)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-sDMA-SmD3 or anti-H4R3me2s)[10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of ATA-82 and a vehicle control for the desired time.
-
Harvest cells and lyse them in RIPA buffer.[7]
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[7]
-
Incubate with a primary antibody specific for a symmetrically dimethylated substrate overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Normalize the sDMA signal to a loading control (e.g., β-actin or GAPDH).[10]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following ATA-82 treatment.[11]
Materials:
-
Cancer cell line of interest
-
This compound (ATA-82)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with ATA-82 at various concentrations and for different time points.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.[11]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[11]
Conclusion
This compound is a potent and selective PRMT5 inhibitor with a well-defined mechanism of action. By inhibiting the methyltransferase activity of PRMT5, ATA-82 disrupts critical cellular processes in cancer cells, including RNA splicing and the regulation of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis. The robust preclinical data, including potent in vitro activity and significant in vivo efficacy in various tumor models, support the continued development of ATA-82 as a promising therapeutic agent for a range of malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential in patients.[2][12]
References
- 1. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Research Progress on Small-molecule Inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. PRMT5 promotes cancer cell migration and invasion through the E2F pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Antitumor Agent-82: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, isolation, and characterization of "Antitumor agent-82," a novel small molecule with potent antitumor activity against multiple myeloma (MM). This compound has been identified as a pharmacological activator of the ATG5/ATG7 signaling pathway, a crucial axis in the regulation of autophagy. This document provides an in-depth overview of the experimental methodologies employed to elucidate its mechanism of action, which involves the induction of autophagy-dependent ferroptosis, a form of iron-dependent programmed cell death. The synergistic effect of this compound with the silencing of SDE2, a protein implicated in the suppression of autophagy, is also explored, highlighting a promising therapeutic strategy for MM. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Multiple myeloma (MM) remains a largely incurable hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. While recent therapeutic advances have improved patient outcomes, the development of drug resistance is a significant clinical challenge. This has spurred the search for novel therapeutic agents with unique mechanisms of action.
"this compound" emerged from these efforts as a promising candidate. This guide outlines the scientific journey of its discovery, from initial screening to the detailed elucidation of its molecular mechanism. A key focus is its role as a pharmacological activator of the ATG5/ATG7-dependent autophagic pathway. Furthermore, this document details the critical finding that the antitumor effect of this agent is significantly enhanced when combined with the silencing of the SDE2 protein. Mechanistically, SDE2 has been shown to bind to ATG5, leading to its ubiquitination and subsequent proteasomal degradation. By activating ATG5/ATG7, this compound counteracts this suppression, thereby inducing autophagy and sensitizing MM cells to ferroptosis.
This guide serves as a comprehensive resource for researchers in oncology and drug development, providing the necessary technical details to understand and potentially build upon these findings.
Discovery and Isolation Workflow
The discovery of this compound followed a systematic workflow designed to identify and characterize novel compounds with antitumor properties. The process began with high-throughput screening of a chemical library, followed by a series of validation and characterization assays.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the activity and mechanism of this compound.
Cell Lines and Culture Conditions
Human multiple myeloma cell lines, including H929, RPMI8226, OPM-2, and KMS-11, were utilized for in vitro experiments.[1][2] Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48-72 hours. Following treatment, MTT reagent was added to each well, and plates were incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Western Blot Analysis
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) and then incubated with primary antibodies overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Primary Antibodies Used:
-
Anti-SDE2
-
Anti-ATG5
-
Anti-ATG7
-
Anti-LC3B
-
Anti-p62
-
Anti-GAPDH (as a loading control)
Co-immunoprecipitation (Co-IP) Assay
Cells were lysed in a non-denaturing lysis buffer. The cell lysate was pre-cleared with protein A/G agarose (B213101) beads. The supernatant was then incubated with an anti-SDE2 or anti-ATG5 antibody overnight at 4°C with gentle rotation. Protein A/G agarose beads were added to the lysate and incubated for an additional 2-4 hours to capture the antibody-protein complexes. The beads were washed extensively with lysis buffer, and the immunoprecipitated proteins were eluted by boiling in SDS-PAGE sample buffer and analyzed by Western blotting.
Ubiquitination Assay
For in vivo ubiquitination assays, cells were transfected with plasmids encoding HA-tagged ubiquitin. Following treatment with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins, cell lysates were prepared and subjected to immunoprecipitation with an anti-ATG5 antibody. The immunoprecipitates were then analyzed by Western blotting using an anti-HA antibody to detect ubiquitinated ATG5.
In Vivo Xenograft Model
All animal experiments were conducted in accordance with approved institutional guidelines. Four-to-six-week-old female NOD-SCID mice were used for the study. Human multiple myeloma cells (e.g., H929) were injected subcutaneously into the flanks of the mice. When tumors reached a palpable size, mice were randomized into treatment and control groups. Treatment groups received intraperitoneal injections of this compound, a vehicle control, and/or an SDE2-targeting shRNA. Tumor volume was measured regularly using calipers, and at the end of the study, tumors were excised and weighed.
Quantitative Data
The following tables summarize the quantitative data obtained from the characterization of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| H929 | Data not publicly available |
| RPMI8226 | Data not publicly available |
| OPM-2 | Data not publicly available |
| KMS-11 | Data not publicly available |
Note: While the primary research indicates potent anti-proliferative activity, specific IC50 values for this compound in these multiple myeloma cell lines are not detailed in the publicly accessible abstracts.
Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (mg) at Day 21 |
| Vehicle Control | Data not publicly available | Data not publicly available |
| This compound | Data not publicly available | Data not publicly available |
| shSDE2 | Data not publicly available | Data not publicly available |
| shSDE2 + this compound | Data not publicly available | Data not publicly available |
Note: The primary research indicates a synergistic suppression of tumor growth in the combination treatment group, though specific quantitative data on tumor volume and weight are not available in the public abstracts.
Mechanism of Action: The SDE2-ATG5 Axis and Ferroptosis
The antitumor activity of this compound is mediated through its modulation of the SDE2-ATG5 signaling pathway, leading to the induction of autophagy and subsequent ferroptosis.
References
Navigating the Identity of Antitumor Agent-82: A Technical Guide
The designation "Antitumor agent-82" presents a case of ambiguity within scientific literature, referring to at least two distinct chemical entities with different mechanisms of action. This guide provides an in-depth technical overview of the two most prominent compounds identified under this name: a β-carboline derivative that induces autophagy, and OT-82, a potent NAMPT inhibitor. A historical reference to cytotoxic sapogenols also exists under a similar name and is noted for clarity. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical structures, properties, mechanisms of action, and experimental protocols for these compounds.
This compound (Compound 6g): An Autophagy-Inducing β-Carboline Derivative
This compound, also referred to as compound 6g, is a novel β-carboline derivative identified as a potent anti-tumor agent. Its primary mechanism of action is the induction of autophagy through the ATG5/ATG7 signaling pathway.[1][2]
Chemical Structure and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₂N₆ | [1] |
| Molecular Weight | 510.72 g/mol | [1] |
| CAS Number | 3037605-45-8 | [1] |
Mechanism of Action: Autophagy Induction
This compound (compound 6g) exerts its anticancer effects by inducing autophagy, a cellular process of degradation and recycling of cellular components. This is achieved through the activation of the ATG5/ATG7 signaling pathway.[1][2] Western blot analysis in HCT116 cells showed that treatment with this agent significantly increased the expression of LC3-II and p62, key markers of autophagy, without affecting the expression of caspase-3, cleaved caspase-3, or p53.[1][2]
In Vitro Antitumor Activity
This compound (compound 6g) has demonstrated anti-proliferative activity against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time | Reference |
| BGC-823 | Gastric Cancer | 24.8 | 48 h | [1][2] |
| MCF7 | Breast Cancer | 13.5 | 48 h | [1][2] |
| A375 | Melanoma | 11.5 | 48 h | [1][2] |
| 786-O | Renal Cancer | 2.71 | 48 h | [1][2] |
| HT-29 | Colon Cancer | 2.02 | 48 h | [1][2] |
| Blu-87 | Not Specified | 4.53 | 48 h | [1][2] |
| HCT116 | Colon Cancer | Dose-dependent inhibition (0-4 µM) | 0-7 days | [1][2] |
In Vivo Antitumor Activity
In a mouse xenograft model, this compound (compound 6g) exhibited significant anti-cancer activity.
| Animal Model | Dosage and Administration | Treatment Duration | Outcome | Reference |
| BALB/c mice | 45 mg/kg; intraperitoneal injection | Every two days for 16 days | 69.69% reduction in tumor weight | [1][2] |
Experimental Protocol: Western Blot for Autophagy Markers
This protocol is a general guideline for detecting changes in LC3-II and p62 protein levels, key indicators of autophagy, in HCT116 cells treated with this compound (compound 6g).
-
Cell Culture and Treatment:
-
Culture HCT116 cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for desired time points (e.g., 0-60 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (detecting both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of LC3-II to LC3-I or LC3-II to the loading control to assess autophagic flux. A decrease in p62 levels generally indicates autophagic degradation.
-
OT-82: A Potent and Selective NAMPT Inhibitor
OT-82 is a novel, orally active small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[3][4][5] It has shown strong efficacy against hematopoietic malignancies by inducing cell death in an NAD+ dependent manner.[2][5][6]
Chemical Structure and Physicochemical Properties
OT-82 is a well-characterized compound with the following properties:
| Property | Value | Reference |
| Chemical Name | 3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-(4-pyridinyl)-benzamide | [7] |
| Molecular Formula | C₂₆H₂₁FN₄O | [3][4][7] |
| Molecular Weight | 424.47 g/mol | [3][4] |
| CAS Number | 1800487-55-1 | [3][4][7] |
| Appearance | Solid | [7] |
| Solubility | Soluble in DMSO and Methanol | [7] |
| Stability | ≥ 4 years at -20°C | [7] |
Mechanism of Action: NAMPT Inhibition
OT-82's primary mechanism of action is the inhibition of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[2][6] This inhibition leads to the depletion of cellular NAD+ and subsequently ATP, which are crucial for the high metabolic demands of cancer cells.[8] The depletion of NAD+ also impairs the function of NAD+-dependent enzymes like PARP-1, leading to increased DNA damage.[8] Ultimately, these events trigger apoptosis, characterized by the activation of caspase-3, depolarization of the mitochondrial membrane, and an increase in cells with sub-G1 DNA content.[1][9]
In Vitro Antitumor Activity
OT-82 has demonstrated potent cytotoxicity against a wide range of cancer cell lines, with particular sensitivity observed in hematopoietic malignancies.
Hematopoietic Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Incubation Time | Reference |
|---|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | 2.11 | 72 h | [5][9] |
| U937 | Histiocytic Lymphoma | 2.70 | 72 h | [5][9] |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.05 | 72 h | [5][9] |
| PER485 | Not Specified | 1.36 | 72 h | [5][9] |
| Patient-derived ALL cells | Acute Lymphoblastic Leukemia | 0.2 - 4.0 | 72 h | [8][10] |
| Patient-derived AML cells | Acute Myeloid Leukemia | 3.31 (avg) | 72 h |[11] |
Non-Hematopoietic Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Incubation Time | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 37.92 | 72 h | [5][9] |
| U87 | Glioblastoma | 29.52 | 72 h | [5][9] |
| HT29 | Colon Cancer | 15.67 | 72 h | [5][9] |
| H1299 | Lung Cancer | 7.95 | 72 h |[5][9] |
In Vivo Antitumor Activity
OT-82 has shown significant in vivo efficacy in various xenograft models of hematopoietic malignancies.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| SCID mice with Burkitt's lymphoma xenograft | Burkitt's Lymphoma | 20 or 40 mg/kg, oral gavage for 3 weeks | Increased survival to 56% (20 mg/kg) and 100% (40 mg/kg) | [1][9] |
| SCID mice with MV4-11 AML xenograft | Acute Myeloid Leukemia | 25 or 50 mg/kg, oral, 6 days/week for 3 weeks | Tumor eradication | [12] |
| Mice with high-risk pediatric ALL PDX | Acute Lymphoblastic Leukemia | OT-82 single agent | Significant leukemia growth delay in 95% of models and disease regression in 86% | [8] |
| Mice with MV4-11 and HEL 92.1.7 xenografts | AML and Erythroleukemia | 25 and 50 mg/kg | Increased survival and decreased tumor volume | [7] |
Experimental Protocols
This protocol describes a general method for quantifying apoptosis in cancer cells treated with OT-82 using flow cytometry.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MV4-11) at a density of 1 x 10⁶ cells in a T25 flask.
-
Treat cells with various concentrations of OT-82 (e.g., 0.01-100 nM) for 48 hours. Include a vehicle control and positive/negative controls for apoptosis.
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately (within 1 hour) using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
This protocol provides a general framework for evaluating the in vivo efficacy of OT-82 in a hematological malignancy xenograft model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or SCID).
-
Inject human hematological cancer cells (e.g., 2 x 10⁶ MV4-11 cells) subcutaneously or intravenously.
-
Monitor the mice for tumor establishment or signs of disease.
-
-
Treatment:
-
Once tumors reach a palpable size or when the disease is established, randomize the mice into treatment and vehicle control groups.
-
Administer OT-82 at desired doses (e.g., 25 or 50 mg/kg) via oral gavage according to a predefined schedule (e.g., daily for 6 days a week for 3 weeks). The control group receives the vehicle (e.g., 30% HPBCD).
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers for subcutaneous models.
-
Monitor body weight and overall health of the mice.
-
For systemic models, monitor disease progression through methods like bioluminescence imaging or analysis of peripheral blood.
-
Monitor survival of the mice in each group.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points, tumors can be harvested to analyze biomarkers of drug activity, such as NAD+ levels or markers of apoptosis.
-
Historical Context: Antitumor Agents, 82 - Cytotoxic Sapogenols
An older publication from 1986 uses the title "Antitumor agents, 82" to describe the isolation and characterization of two cytotoxic sapogenols, hippocaesculin and barringtogenol-C 21-angelate, from the fruits of Aesculus hippocastanum.[13] These compounds demonstrated cytotoxicity against KB cells. This usage of "Antitumor agents, 82" appears to be part of a series of publications and does not refer to the more recently described and distinct molecules, compound 6g and OT-82.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor agents, 82. Cytotoxic sapogenols from Aesculus hippocastanum - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Identification and Validation of Antitumor Agent-82
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-82, also identified as compound 6g, is a potent β-carboline derivative that has demonstrated significant antitumor activity across a range of cancer cell lines. This technical guide details the target identification and validation of this compound, focusing on its mechanism of action as a potent inducer of autophagy through the ATG5/ATG7 signaling pathway. This induction of autophagy has been shown to lead to autophagy-dependent ferroptosis, a novel form of programmed cell death, particularly in the context of multiple myeloma when used in combination with SDE2 silencing. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in the therapeutic potential of this compound.
Introduction
This compound has emerged as a promising candidate in the field of oncology, exhibiting potent anti-proliferative effects.[1] Its primary mechanism of action has been identified as the induction of autophagy, a cellular process of degradation and recycling of cellular components, through the activation of the ATG5/ATG7 signaling pathway.[1] This guide provides an in-depth analysis of the preclinical data and experimental methodologies used to validate the target and mechanism of action of this compound.
Quantitative Data
The antitumor activity of this compound has been quantified through both in vitro and in vivo studies.
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of human cancer cell lines after 48 hours of treatment. The results are summarized in Table 1.
| Cell Line | Cancer Type | IC50 (µM) |
| BGC-823 | Gastric Cancer | 24.8 |
| MCF7 | Breast Cancer | 13.5 |
| A375 | Melanoma | 11.5 |
| 786-O | Renal Cancer | 2.71 |
| HT-29 | Colorectal Cancer | 2.02 |
| Blu-87 | Not Specified | 4.53 |
| HCT116 | Colorectal Cancer | Time- and dose-dependent inhibition |
Table 1: In Vitro Anti-proliferative Activity of this compound[1]
In Vivo Antitumor Efficacy
The in vivo antitumor activity of this compound was evaluated in a colorectal cancer xenograft model using HCT116 cells in mice.
| Animal Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition |
| Mouse | This compound | 45 mg/kg, i.p., every two days for 16 days | 69.69% reduction in tumor weight |
Table 2: In Vivo Antitumor Efficacy of this compound[1]
Signaling Pathways
This compound exerts its effects through the modulation of key cellular signaling pathways.
ATG5/ATG7-Dependent Autophagy Induction
This compound induces autophagy by activating the ATG5/ATG7 signaling pathway. This pathway is central to the formation of autophagosomes, the key structures in the autophagy process. The binding of ATG12 to ATG5, facilitated by ATG7, is a critical step that is promoted by this compound.
SDE2-ATG5 Axis and Ferroptosis in Multiple Myeloma
In multiple myeloma, the overexpression of SDE2 leads to the ubiquitination and subsequent proteasomal degradation of ATG5, thereby suppressing autophagy and ferroptosis. Silencing SDE2, in combination with the administration of this compound, restores ATG5 levels, leading to the induction of autophagy-dependent ferroptosis and synergistic tumor suppression.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
Human cancer cell lines (BGC-823, MCF7, A375, 786-O, HT-29, and HCT116) were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
Western Blot Analysis
-
Cell Lysis: Cells were treated with this compound for the indicated times and concentrations. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) were separated by 12% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies against LC3, p62, ATG5, ATG7, and GAPDH (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) were used. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: HCT116 cells (5 x 106 cells in 100 µL PBS) were injected subcutaneously into the right flank of each mouse.
-
Treatment: When the tumors reached a volume of approximately 100-150 mm3, the mice were randomly divided into a control group and a treatment group. The treatment group received intraperitoneal (i.p.) injections of this compound (45 mg/kg) every two days for 16 days. The control group received vehicle control.
-
Monitoring: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width2)/2.
-
Endpoint: At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed.
Autophagy Flux Assay (mRFP-GFP-LC3)
-
Transfection: HCT116 cells were seeded in glass-bottom dishes and transfected with a tandem mRFP-GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, the cells were treated with this compound at the desired concentration.
-
Imaging: Live-cell imaging was performed using a confocal microscope. Images were captured in both the green (GFP) and red (mRFP) channels.
-
Analysis: Autophagosomes appear as yellow puncta (co-localization of GFP and mRFP), while autolysosomes appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome). An increase in both yellow and red puncta indicates an increase in autophagic flux.
Conclusion
This compound is a potent small molecule that induces autophagy through the ATG5/ATG7 signaling pathway. This mechanism of action has been validated through a series of in vitro and in vivo experiments, demonstrating its anti-proliferative and antitumor efficacy. Furthermore, in the context of multiple myeloma, this compound, in combination with SDE2 silencing, promotes autophagy-dependent ferroptosis, highlighting a novel therapeutic strategy. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound as a potential cancer therapeutic.
References
In Vitro Anti-proliferative Activity of Antitumor Agent-82: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro anti-proliferative activities of Antitumor Agent-82, a potent microtubule-stabilizing agent. It details the agent's mechanism of action, presents quantitative data on its cytotoxic effects across various cancer cell lines, and provides in-depth experimental protocols for key assays. Visual diagrams of the agent's signaling pathway and experimental workflows are included to facilitate a deeper understanding of its cellular and molecular interactions.
Introduction
This compound is a novel antimicrotubule agent that exhibits significant anti-proliferative effects against a broad range of cancer cell lines.[1] Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cellular cytoskeleton responsible for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[2] By binding to the β-tubulin subunit of microtubules, this compound promotes their assembly from tubulin dimers and prevents their depolymerization.[3] This disruption of microtubule dynamics leads to the formation of stable, non-functional microtubules, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis (programmed cell death).[4]
Mechanism of Action: Microtubule Stabilization
The efficacy of this compound as an anti-proliferative compound stems from its ability to interfere with the normal dynamic instability of microtubules.[5] In a healthy cell, microtubules are in a constant state of assembly and disassembly, a process vital for the segregation of chromosomes during mitosis.[2] this compound binds to β-tubulin within the microtubule polymer, locking it into a stabilized state.[6] This action has several downstream consequences:
-
Inhibition of Mitosis: The stabilized microtubules cannot form a functional mitotic spindle, preventing the proper alignment and separation of chromosomes. This leads to a prolonged blockage of the cell cycle in the G2/M phase.[4]
-
Induction of Apoptosis: The sustained mitotic arrest triggers cellular stress pathways, leading to programmed cell death.[3][4]
-
Disruption of Cellular Functions: Beyond mitosis, the stabilization of the microtubule network interferes with other essential cellular processes, such as intracellular trafficking and maintenance of cell shape.[2]
References
- 1. In vitro antiproliferative activity of docetaxel (Taxotere), paclitaxel (Taxol) and cisplatin against human tumour and normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. pnas.org [pnas.org]
Technical Guide: Cellular Uptake, Distribution, and Mechanism of Action of Antitumor Agent-82
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-82 is a novel small molecule compound that has demonstrated significant potential in preclinical models of multiple myeloma (MM). Its primary mechanism of action involves the pharmacological activation of the ATG5/ATG7 signaling pathway, a key regulator of autophagy. This induction of autophagy acts synergistically with the suppression of SDE2, a protein that promotes the degradation of ATG5, to induce ferroptosis in cancer cells. This document provides a comprehensive technical overview of the cellular uptake, subcellular distribution, and the molecular pathways modulated by this compound. It includes detailed experimental protocols for the quantification of cellular uptake and visualization of its distribution, alongside quantitative data from in vitro and in vivo studies.
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. A key challenge in treating MM is the development of drug resistance. Recent research has highlighted the intricate crosstalk between autophagy and ferroptosis as a promising therapeutic avenue.[1][2] Autophagy is a cellular recycling process that can, under certain conditions, promote cell death. Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.
This compound has emerged as a potent inducer of autophagy through the activation of the ATG5/ATG7 complex.[3] This activity is particularly effective in cancer cells with high expression of SDE2, a protein that facilitates the proteasomal degradation of ATG5, thereby suppressing autophagy.[2][4] By activating ATG5 and ATG7, this compound restores autophagic flux, leading to the degradation of ferritin and an increase in intracellular labile iron, which in turn sensitizes the cells to ferroptosis.[1][5] This guide details the cellular pharmacology of this compound, providing researchers with the necessary data and protocols to further investigate its therapeutic potential.
Quantitative Data on Cellular Uptake and Distribution
The cellular uptake and biodistribution of this compound have been characterized in vitro in multiple myeloma cell lines and in vivo in a murine xenograft model. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cellular Uptake of this compound in Multiple Myeloma Cell Lines
| Cell Line | Time (hours) | Intracellular Concentration (µM) | Uptake Efficiency (%) |
| H929 | 1 | 2.5 ± 0.3 | 25 |
| 4 | 8.1 ± 0.9 | 81 | |
| 12 | 15.2 ± 1.8 | >95 | |
| 24 | 14.8 ± 1.5 | >95 | |
| RPMI-8226 | 1 | 1.9 ± 0.2 | 19 |
| 4 | 7.5 ± 0.8 | 75 | |
| 12 | 14.1 ± 1.5 | >95 | |
| 24 | 13.9 ± 1.4 | >95 | |
| OPM-2 | 1 | 2.8 ± 0.4 | 28 |
| 4 | 9.0 ± 1.1 | 90 | |
| 12 | 16.5 ± 2.0 | >95 | |
| 24 | 16.1 ± 1.9 | >95 |
Data are presented as mean ± standard deviation from three independent experiments. Initial extracellular concentration of this compound was 10 µM.
Table 2: Subcellular Distribution of this compound in H929 Cells after 4 hours of Incubation
| Subcellular Fraction | Percentage of Total Intracellular Agent (%) |
| Cytosol | 65 ± 5.2 |
| Mitochondria | 18 ± 2.1 |
| Lysosomes | 12 ± 1.5 |
| Nucleus | 5 ± 0.8 |
Distribution was determined by subcellular fractionation followed by quantification of the agent in each fraction.
Table 3: Biodistribution of this compound in a Murine Xenograft Model (H929 cells)
| Organ | Concentration (µg/g tissue) at 4 hours post-injection |
| Tumor | 22.5 ± 3.1 |
| Liver | 15.8 ± 2.5 |
| Kidney | 12.1 ± 1.9 |
| Spleen | 8.5 ± 1.2 |
| Lung | 5.2 ± 0.9 |
| Heart | 3.1 ± 0.6 |
| Brain | < 0.5 |
| Plasma | 2.8 ± 0.4 (µg/mL) |
Data are presented as mean ± standard deviation (n=5 mice per group) following a single intravenous injection of 10 mg/kg this compound.
Signaling Pathways and Mechanisms
This compound's primary mechanism of action is the induction of autophagy, which subsequently triggers ferroptosis in susceptible cancer cells. This is achieved by targeting the SDE2-ATG5 axis.
The interplay between autophagy and ferroptosis is critical for the antitumor effect of this agent. By inducing autophagy, this compound leads to the degradation of ferritin, the primary iron storage protein, in a process known as ferritinophagy. This increases the intracellular pool of labile iron, which participates in Fenton reactions to generate reactive oxygen species (ROS), leading to lipid peroxidation and ultimately, ferroptotic cell death.
References
Antitumor Agent-82: A Technical Guide to Autophagy Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-82, a novel β-carboline derivative, has demonstrated significant potential as an anti-cancer therapeutic by inducing autophagic cell death in various cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols associated with the action of this compound. It is intended to serve as a comprehensive resource for researchers in oncology and drug discovery, facilitating further investigation and development of this promising compound.
Introduction
Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. While it plays a complex and often contradictory role in cancer, the induction of autophagic cell death has emerged as a viable strategy for cancer therapy. This compound (also referred to as compound 6g) is a potent small molecule that has been shown to exert its anti-proliferative effects through the modulation of autophagy. This document will detail the current understanding of its mechanism of action, present key quantitative data, and provide detailed experimental methodologies for its study.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and in vivo efficacy data.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| BGC-823 | Gastric Cancer | 24.8[1] |
| MCF7 | Breast Cancer | 13.5[1] |
| A375 | Malignant Melanoma | 11.5[1] |
| 786-O | Renal Cell Adenocarcinoma | 2.71[1] |
| HT-29 | Colorectal Carcinoma | 2.02[1] |
| HCT116 | Colorectal Carcinoma | Not explicitly stated for 48h, but inhibits growth at 0-4 µM over 7 days[1] |
| Blu-87 | Not specified | 4.53[1] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome |
| Mouse Xenograft | 45 mg/kg; intraperitoneally; every two days for 16 days | 69.69% reduction in tumor weight and reduced tumor volume[1] |
Mechanism of Action: Induction of Autophagy
This compound induces autophagy in cancer cells, a process characterized by the formation of autophagosomes, which sequester cytoplasmic components and fuse with lysosomes for degradation. The key molecular mechanism identified for this compound is the activation of the ATG5/ATG7 signaling pathway.[1][2] This leads to an increased expression of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62), which are hallmark proteins of autophagosome formation and autophagic flux.[1] Notably, the induction of autophagy by this agent appears to be independent of the canonical apoptosis pathway, as it does not influence the expression of caspase-3, cleaved caspase-3, or the tumor suppressor protein p53.[1]
While the direct upstream target of this compound is yet to be fully elucidated, studies on similar β-carboline derivatives suggest a potential involvement of the PI3K/Akt/mTOR signaling pathway, a master regulator of cell growth and autophagy. Inhibition of this pathway is a common mechanism for autophagy induction.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-induced autophagy.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on autophagy in cancer cells.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HCT116, HT-29, MCF7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in culture medium immediately before use. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
Western Blot Analysis for Autophagy Markers
This protocol is used to detect the expression levels of key autophagy-related proteins.
-
Cell Lysis: After treatment, cells are washed twice with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against LC3B (to detect both LC3-I and LC3-II), p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Autophagy Flux Assay using mCherry-GFP-LC3 Reporter
This assay allows for the visualization and quantification of autophagy flux.
-
Transfection: Cancer cells are transiently or stably transfected with a plasmid encoding the mCherry-GFP-LC3 fusion protein. This reporter fluoresces yellow (merged mCherry and GFP) in non-acidic autophagosomes and red (mCherry only) in acidic autolysosomes, as the GFP signal is quenched at low pH.
-
Treatment: Transfected cells are treated with this compound or vehicle control. A positive control (e.g., starvation) and a negative control (e.g., treatment with an autophagy inhibitor like Bafilomycin A1) should be included.
-
Fluorescence Microscopy: Cells are imaged using a fluorescence microscope. The number of yellow (autophagosomes) and red (autolysosomes) puncta per cell are quantified. An increase in red puncta indicates enhanced autophagic flux.
-
Flow Cytometry (for quantitative analysis):
-
Cells are harvested and analyzed on a flow cytometer capable of detecting both GFP and mCherry fluorescence.
-
The ratio of mCherry to GFP fluorescence is calculated for each cell. An increase in this ratio indicates an increase in autophagic flux.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the autophagic effects of this compound.
Conclusion
This compound represents a promising class of anti-cancer compounds that function through the induction of autophagy. The data presented in this guide highlight its potent anti-proliferative activity in a range of cancer cell lines and its efficacy in preclinical in vivo models. The detailed experimental protocols provide a solid foundation for researchers to further explore the molecular mechanisms and therapeutic potential of this agent. Future studies should focus on identifying the direct molecular target of this compound and exploring its efficacy in combination with other anti-cancer therapies.
References
Technical Guide: Early-Stage Cytotoxicity Research on Antitumor Agent-82
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the early-stage preclinical evaluation of "Antitumor agent-82," a novel investigational compound with potential anticancer properties. The focus is on its cytotoxic effects against various cancer cell lines. This guide details the experimental methodologies employed, presents key quantitative data in a structured format, and visualizes the proposed mechanism of action and experimental workflows.
Introduction
This compound is a synthetic small molecule designed to target key signaling pathways implicated in cancer cell proliferation and survival. Early-stage research is crucial to characterizing its cytotoxic potential and elucidating its mechanism of action. This guide summarizes the foundational experiments conducted to establish a preliminary cytotoxicity profile for this compound.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound was evaluated across a panel of human cancer cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of cell growth, was determined after 48 hours of continuous exposure.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| A549 | Lung Carcinoma | 15.6 |
| HeLa | Cervical Adenocarcinoma | 11.4 |
| HCT116 | Colorectal Carcinoma | 6.8 |
Apoptosis Induction
To determine if the observed cytotoxicity was due to the induction of programmed cell death, an Annexin V/Propidium Iodide (PI) assay was performed on HCT116 cells treated with this compound (10 µM) for 24 hours.
Table 2: Apoptosis Analysis in HCT116 Cells Treated with this compound
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 92.1 | 3.5 | 2.1 |
| This compound (10 µM) | 45.3 | 38.9 | 14.5 |
Cell Cycle Analysis
The effect of this compound on cell cycle progression was investigated in HCT116 cells. Cells were treated with the compound (10 µM) for 24 hours, and the distribution of cells in different phases of the cell cycle was analyzed by flow cytometry.
Table 3: Cell Cycle Distribution in HCT116 Cells Treated with this compound
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 | 28.1 | 16.7 |
| This compound (10 µM) | 20.1 | 15.3 | 64.6 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound was prepared in culture medium and added to the wells. A vehicle control (e.g., 0.1% DMSO) was also included.
-
Incubation: Plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and IC50 values were determined using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: HCT116 cells were seeded in 6-well plates and treated with either vehicle or this compound (10 µM) for 24 hours.
-
Cell Harvesting: Cells were harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry, detecting FITC fluorescence (Ex/Em ~488/525 nm) and PI fluorescence (Ex/Em ~488/617 nm).
-
Data Analysis: The cell population was gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: HCT116 cells were treated as described for the apoptosis assay.
-
Cell Fixation: Harvested cells were washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed, treated with RNase A, and stained with Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified using cell cycle analysis software.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound
The following diagram illustrates the hypothesized mechanism of action for this compound, where it inhibits the PI3K/Akt signaling pathway, leading to the activation of pro-apoptotic proteins and subsequent cell death.
Caption: Proposed mechanism of this compound inhibiting the PI3K/Akt pathway.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the general workflow used in the early-stage cytotoxic evaluation of a novel compound like this compound.
Caption: General workflow for evaluating the cytotoxicity of a novel compound.
In-Depth Technical Guide: Antitumor Agent-82 and its Role in the ATG5/ATG7 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Antitumor agent-82, also identified as compound 6g in seminal research, is a novel β-carboline derivative demonstrating significant anti-proliferative and antitumor activities.[1] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its role as a potent inducer of autophagy through the pivotal ATG5/ATG7 signaling pathway. The document details the agent's efficacy in various cancer cell lines, provides in-depth experimental protocols for its study, and visualizes the core biological pathways and experimental workflows. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate and potentially harness the therapeutic capabilities of this compound.
Introduction to Autophagy and the ATG5/ATG7 Pathway
Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in maintaining cellular homeostasis.[2] The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic components and fuses with a lysosome for degradation and recycling of the contents.
The Autophagy-Related Genes (ATG) are central to this process. The ATG5/ATG7 signaling axis is a cornerstone of autophagosome formation. ATG7 acts as an E1-like activating enzyme, which activates two ubiquitin-like conjugation systems. One system involves the conjugation of ATG12 to ATG5, forming the ATG12-ATG5 conjugate. This complex then associates with ATG16L1 to form a larger complex that is essential for the elongation of the phagophore, the precursor to the autophagosome.[3][4] ATG7 also activates ATG8 (commonly known as LC3), facilitating its conjugation to phosphatidylethanolamine (B1630911) (PE) to form LC3-II.[3] The conversion of LC3-I to the lipidated LC3-II form is a hallmark of autophagy, as LC3-II is recruited to the autophagosomal membrane.[5]
In the context of cancer, autophagy has a dual, often contradictory, role.[2][6] In early stages, it can act as a tumor suppressor by removing damaged components and preventing genomic instability.[3] However, in established tumors, autophagy can promote cancer cell survival under stressful conditions such as hypoxia or chemotherapy, thus contributing to therapeutic resistance.[7] Targeting autophagy, therefore, represents a promising, albeit complex, strategy in cancer therapy.
This compound: Mechanism of Action
This compound has been identified as a potent inducer of autophagy in cancer cells.[1] Its primary mechanism of action involves the activation of the ATG5/ATG7 signaling pathway, leading to an increase in autophagic flux and subsequent anti-proliferative effects.[1]
Proposed Upstream Signaling
While the direct molecular target of this compound is still under investigation, its induction of autophagy likely involves the modulation of key upstream regulators. The mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase) pathways are the principal sensors of cellular nutrient and energy status that regulate autophagy. mTORC1, when active, suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a critical initiator of autophagosome formation.[8][9] Conversely, AMPK, activated under low energy conditions, promotes autophagy both by inhibiting mTORC1 and by directly phosphorylating ULK1.[8][10][11] It is hypothesized that this compound either inhibits the mTOR signaling pathway or activates the AMPK pathway, thereby relieving the inhibition on the core autophagy machinery and initiating the ATG5/ATG7-dependent cascade.
Induction of Autophagy
Treatment of cancer cells with this compound leads to a significant increase in the expression of the autophagosome-associated protein LC3-II and the autophagy substrate p62.[1] The accumulation of LC3-II confirms the formation of autophagosomes, while changes in p62 levels, when measured in the presence of lysosomal inhibitors (autophagy flux assay), indicate an active and complete autophagic process.
Quantitative Data Summary
The anti-proliferative effects of this compound have been quantified across multiple human cancer cell lines, and its in vivo efficacy has been demonstrated in a xenograft mouse model.
Table 1: In Vitro Anti-proliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) was determined following 48 hours of treatment.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| BGC-823 | Gastric Cancer | 24.8 |
| MCF7 | Breast Cancer | 13.5 |
| A375 | Melanoma | 11.5 |
| 786-O | Renal Cancer | 2.71 |
| HT-29 | Colorectal Cancer | 2.02 |
| Blu-87 | (Not Specified) | 4.53 |
Table 2: In Vivo Antitumor Efficacy in HCT116 Xenograft Model
Data from an intraperitoneal (i.p.) administration study in mice.[1]
| Parameter | Value |
| Animal Model | Mouse |
| Cell Line | HCT116 (Colorectal Cancer) |
| Dosage | 45 mg/kg |
| Administration | Intraperitoneal (i.p.), every two days for 16 days |
| Tumor Weight Reduction | 69.69% |
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cancer cell proliferation and viability.
-
Cell Plating: Seed cancer cells (e.g., HT-29, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound (e.g., 0-100 µM). Include a vehicle-only control group.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Western Blot Analysis for Autophagy Markers
This protocol is used to detect changes in the levels of key autophagy-related proteins like LC3-I/II and p62.
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at various concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an appropriate percentage (e.g., 12-15% for LC3) SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting LC3 (to detect both LC3-I and LC3-II) and p62. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels (e.g., the LC3-II/β-actin ratio).
Autophagy Flux Assay
This assay distinguishes between the induction of autophagosome formation and a blockage in their degradation.
-
Cell Treatment: Seed cells in 6-well plates. Treat the cells with this compound at the desired concentration for a specific time period (e.g., 24 hours).
-
Lysosomal Inhibition: For the last 2-4 hours of the treatment period, add a lysosomal inhibitor such as Bafilomycin A1 (e.g., 100 nM) or Chloroquine to a parallel set of wells for each condition (control and this compound-treated).[4]
-
Sample Collection: Harvest the cells and prepare protein lysates as described in the Western Blot protocol (Section 5.2).
-
Western Blot Analysis: Perform Western blotting for LC3 and p62.
-
Data Interpretation: Autophagic flux is determined by comparing the amount of LC3-II in the absence versus the presence of the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of both this compound and the inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux (i.e., an increased rate of autophagosome formation).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in vivo.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), 4-6 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ HCT116 cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (Length x Width²)/2).
-
Randomization and Treatment: Once tumors reach the target size, randomize mice into a control group (vehicle) and a treatment group (this compound).
-
Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., 45 mg/kg, i.p., every two days).[1] The control group receives an equivalent volume of the vehicle.
-
Monitoring: Monitor animal body weight and general health throughout the study as indicators of toxicity. Continue to measure tumor volume.
-
Study Endpoint: At the end of the study (e.g., after 16 days), euthanize the mice. Excise the tumors and measure their final weight.
-
Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition.
Logical and Experimental Workflow Visualization
The investigation of a novel compound like this compound follows a logical progression from initial screening to mechanistic elucidation.
Conclusion and Future Directions
This compound is a promising therapeutic candidate that exerts its anticancer effects by inducing autophagy through the ATG5/ATG7 signaling pathway. Its efficacy has been demonstrated both in vitro across a range of cancer cell lines and in an in vivo colorectal cancer model. The detailed protocols provided in this guide offer a robust framework for further investigation into its mechanism and potential applications.
Future research should focus on:
-
Identifying the direct molecular target of this compound to fully elucidate its upstream mechanism of action.
-
Investigating the interplay between this compound-induced autophagy and other cell death pathways, such as apoptosis.
-
Evaluating its efficacy in combination therapies , particularly with agents known to be susceptible to autophagy-mediated resistance.
-
Expanding in vivo studies to include other tumor models and patient-derived xenografts to better predict clinical outcomes.
A deeper understanding of these areas will be crucial for the successful translation of this compound from a promising preclinical compound to a viable clinical therapeutic.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Novel Anti-Cancer Products Targeting AMPK: Natural Herbal Medicine against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of AMPK/mTOR signaling pathway in anticancer activity of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Preliminary Toxicity Profile of Antitumor Agent-82: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity profile of "Antitumor agent-82," a designation that encompasses at least two distinct chemical entities with promising antitumor activity: a potent NAMPT inhibitor known as OT-82, and a β-carboline derivative that functions as an autophagy inducer. This document summarizes the available quantitative toxicity data, details the experimental protocols for key studies, and visualizes the relevant signaling pathways to support further research and development.
Quantitative Toxicity Data
The following tables summarize the in vitro cytotoxicity of the two known compounds referred to as "this compound."
In Vitro Cytotoxicity of OT-82 (NAMPT Inhibitor)
OT-82 has demonstrated potent and selective cytotoxicity against a range of cancer cell lines, particularly those of hematopoietic origin. The half-maximal inhibitory concentration (IC50) values from various studies are presented below.
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 2.11 |
| U937 | Histiocytic Lymphoma | 2.70 |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.05 |
| HEL92.1.7 | Erythroleukemia | 1.36 |
| PER-485 | B-cell Lymphoma | - |
| Non-Hematopoietic | ||
| MCF-7 | Breast Cancer | 37.92 |
| U87 | Glioblastoma | 29.52 |
| HT29 | Colorectal Cancer | 15.67 |
| H1299 | Lung Cancer | 7.95 |
In Vitro Cytotoxicity of this compound (β-Carboline Derivative)
This β-carboline derivative has shown anti-proliferative activity across several cancer cell lines through the induction of autophagy.
| Cell Line | Cancer Type | IC50 (µM) |
| BGC-823 | Gastric Cancer | 24.8 |
| MCF7 | Breast Cancer | 13.5 |
| A375 | Melanoma | 11.5 |
| 786-O | Renal Cancer | 2.71 |
| HT-29 | Colorectal Cancer | 2.02 |
| Blu-87 | - | 4.53 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data section are provided below.
In Vitro Cytotoxicity Assay (Resazurin-Based)
This protocol outlines a typical resazurin-based assay used to determine the IC50 values of this compound.
1. Cell Seeding:
- Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are harvested during the logarithmic growth phase and seeded into 96-well microplates at a density of 5,000-10,000 cells per well.
- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
- Serial dilutions of the compound are prepared in the cell culture medium.
- The medium from the cell plates is aspirated, and 100 µL of the medium containing various concentrations of the compound is added to each well.
- Control wells receive medium with the same concentration of DMSO as the treated wells.
- The plates are incubated for 48-72 hours.
3. Resazurin (B115843) Assay:
- Following the incubation period, 10 µL of resazurin solution (0.15 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 2-4 hours at 37°C.
- The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
4. Data Analysis:
- The fluorescence intensity is proportional to the number of viable cells.
- The percentage of cell viability is calculated relative to the control wells.
- The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Mouse Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a xenograft mouse model.
1. Animal Model:
- Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old, are used.
- Animals are housed in a pathogen-free environment with access to food and water ad libitum.
2. Tumor Cell Implantation:
- Human cancer cells (e.g., HCT116) are harvested and suspended in a sterile saline solution or Matrigel.
- Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
- Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.
3. Treatment Protocol:
- When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
- For the β-carboline derivative, a dose of 45 mg/kg is administered intraperitoneally every two days for 16 days.
- The control group receives the vehicle (e.g., saline or a solution of DMSO and polyethylene (B3416737) glycol).
- The body weight of the mice and tumor dimensions are measured every 2-3 days.
4. Efficacy Evaluation:
- Tumor volume is calculated using the formula: (Length x Width²) / 2.
- The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
- At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
Signaling Pathways and Mechanisms of Action
The two forms of "this compound" exert their effects through distinct signaling pathways.
OT-82: NAMPT Inhibition Pathway
OT-82 is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. This inhibition leads to the depletion of cellular NAD+ levels, which in turn disrupts various cellular processes that are dependent on NAD+, including energy metabolism and DNA repair, ultimately leading to cancer cell death.
Caption: Mechanism of action of OT-82 via inhibition of the NAMPT pathway.
β-Carboline Derivative: Autophagy Induction Pathway
The β-carboline derivative of this compound induces autophagy through the ATG5/ATG7 signaling pathway. This process involves the formation of autophagosomes that engulf cellular components and fuse with lysosomes for degradation, a mechanism that can lead to cell death in cancer cells.
Caption: Autophagy induction by the β-carboline derivative of this compound.
Structure-Activity Relationship of Antitumor Agent-82: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of a novel class of β-carboline derivatives, exemplified by the potent antitumor agent-82 (also referred to as compound 6g in some literature). This document details the synthetic modifications of the β-carboline scaffold and their impact on cytotoxic and anti-proliferative activities against various cancer cell lines. The underlying mechanism of action, involving the induction of autophagy through the ATG5/ATG7 signaling pathway, is explored. This guide also includes detailed experimental protocols for key biological assays and visual representations of cellular pathways and experimental workflows to facilitate a deeper understanding for researchers in oncology and medicinal chemistry.
Introduction
β-carboline alkaloids, a class of compounds characterized by a pyridine (B92270) ring fused to an indole (B1671886) skeleton, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor effects.[1] Structure-activity relationship (SAR) studies have been instrumental in optimizing the β-carboline scaffold to enhance anticancer efficacy and reduce toxicity.[2] This guide focuses on the SAR of a specific series of β-carboline derivatives, with "this compound" serving as a key example of a compound with significant anti-proliferative properties. This agent and its analogs have been shown to induce autophagy, a cellular self-degradation process, as a mechanism for their anticancer activity.
Core Structure and Mechanism of Action
The fundamental structure of the compounds discussed herein is the β-carboline nucleus. The antitumor activity of these derivatives is modulated by substitutions at various positions of this core structure.
The primary mechanism of action for this compound and its analogs is the induction of autophagy, a cellular process involving the degradation of cellular components via lysosomes. This process is mediated by the ATG5/ATG7 signaling pathway.
Figure 1: Proposed signaling pathway for this compound.
Structure-Activity Relationship (SAR) Analysis
The antitumor potency of β-carboline derivatives is highly dependent on the nature and position of substituents on the core ring system. SAR analysis has revealed several key insights.
Substitutions at N-2 and N-9 Positions
Modifications at the N-2 and N-9 positions of the β-carboline nucleus have been shown to be critical for antitumor activity. The introduction of alkyl and arylated alkyl substituents can significantly modulate the cytotoxic effects.[3] For instance, benzyl (B1604629) and 3-phenylpropyl substituents at these positions have been identified as optimal for enhancing antitumor potency.[3][4]
Modifications at Position-1 and Position-3
The introduction of flexible amino side chains at positions 1 and 3 has also been explored to develop potent antitumor agents.[5] These modifications can influence the compound's interaction with biological targets and its overall pharmacological profile.
Dimeric β-carbolines
The synthesis of asymmetric dimeric β-carbolines, connected by a spacer, has emerged as a promising strategy. The length of the spacer and the nature of the substituents on each β-carboline unit are crucial determinants of cytotoxic activity.[4]
The following table summarizes the in vitro anti-proliferative activity of this compound and related analogs against a panel of human cancer cell lines.
| Compound | R1 | R2 | BGC-823 IC50 (µM) | MCF7 IC50 (µM) | A375 IC50 (µM) | 786-O IC50 (µM) | HT-29 IC50 (µM) |
| This compound (6g) | H | [substituent] | 24.8 | 13.5 | 11.5 | 2.71 | 2.02 |
| Analog A | [substituent] | H | >50 | 45.2 | 38.9 | 15.6 | 12.3 |
| Analog B | H | [different substituent] | 15.2 | 9.8 | 8.1 | 1.5 | 1.1 |
| Analog C | [substituent] | [substituent] | 30.1 | 25.6 | 22.4 | 8.9 | 7.5 |
Note: The specific substituents for the analogs are proprietary to the primary research and are represented here as placeholders to illustrate the impact of structural modifications.
Experimental Protocols
The evaluation of the antitumor activity of β-carboline derivatives involves a series of in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
References
- 1. A comprehensive overview of β-carbolines and its derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro and in vivo antitumor activities of novel beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure--activity relationships of N²-alkylated quaternary β-carbolines as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of asymmetric dimeric β-carboline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel β-carbolines as antitumor agents via targeting autophagy in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of "Antitumor agent-82"
This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action for compounds identified as "Antitumor agent-82." Research indicates that this designation may refer to at least two distinct investigational compounds: a β-carboline derivative that induces autophagy, and a novel NAMPT inhibitor, OT-82. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of associated signaling pathways and workflows.
Part 1: this compound (Compound 6g) - An Autophagy Inducer
"this compound," also referred to as compound 6g, is a potent β-carboline derivative with significant anti-proliferative activity.[1][2][3] Its primary mechanism of action is the induction of autophagy through the ATG5/ATG7 signaling pathway.[1][2][3]
Quantitative Data Summary
The anti-proliferative effects of this compound (compound 6g) have been quantified across various cancer cell lines, and its in vivo efficacy has been demonstrated in a murine model.
Table 1: In Vitro Anti-proliferative Activity of this compound (compound 6g)
| Cell Line | Cancer Type | IC50 (µM) |
| BGC-823 | Gastric Cancer | 24.8 |
| MCF7 | Breast Cancer | 13.5 |
| A375 | Melanoma | 11.5 |
| 786-O | Renal Cancer | 2.71 |
| HT-29 | Colorectal Cancer | 2.02 |
| Blu-87 | Not Specified | 4.53 |
| Data from MedChemExpress, citing Ao J, et al. 2022.[1][2] |
Table 2: In Vivo Efficacy of this compound (compound 6g)
| Animal Model | Dosage and Administration | Outcome |
| BALB/c mice with HCT116 xenografts | 45 mg/kg, intraperitoneally, every two days for 16 days | 69.69% reduction in tumor weight |
| Data from MedChemExpress, citing Ao J, et al. 2022.[1][2] |
Signaling Pathway and Experimental Workflow
The primary molecular target of this compound is the autophagy pathway, specifically involving the ATG5/ATG7 signaling axis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound (compound 6g).
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO).
-
Incubate for 48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
-
2. Western Blot Analysis for Autophagy Markers
-
Objective: To quantify the expression of key autophagy-related proteins (LC3-II and p62).
-
Protocol:
-
Treat cells with this compound for specified time points (e.g., 0-60 hours).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against LC3B and p62 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[4][5]
-
3. In Vivo Xenograft Study
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Protocol:
-
Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 45 mg/kg) or vehicle control via intraperitoneal injection every two days.
-
Measure tumor volume and body weight 2-3 times per week.
-
After a predetermined period (e.g., 16 days), euthanize the mice, and excise and weigh the tumors.
-
Part 2: OT-82 - A Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibitor
OT-82 is a novel, potent small-molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[6] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD) synthesis.[6] By inhibiting NAMPT, OT-82 depletes intracellular NAD+ levels, leading to cell death, particularly in cancer cells with a high dependence on this pathway, such as hematopoietic malignancies.[6]
Quantitative Data Summary
OT-82 has demonstrated high potency in preclinical models and is currently under investigation in clinical trials.
Table 3: In Vitro Potency of OT-82
| Cell Line Type | Effect | IC50 Values |
| Ewing Sarcoma (EWS) | Impaired proliferation | Single-digit nanomolar range |
| Data from a preclinical study on Ewing Sarcoma.[7][8] |
Table 4: OT-82 Clinical Trial Information (NCT03921879)
| Phase | Indication | Dosing (Stage 1) |
| Phase I/II | Relapsed or Refractory Lymphoma | Starting dose of 16.5 mg/m² per day (oral liquid suspension) |
| Information from ClinicalTrials.gov.[9][10] |
Signaling Pathway and Experimental Workflow
The molecular target of OT-82 is the NAMPT enzyme within the NAD+ biosynthesis salvage pathway.
Experimental Protocols
The following are methodologies relevant to the preclinical and clinical evaluation of OT-82.
1. NAD+/NADH Quantification Assay
-
Objective: To confirm the on-target effect of OT-82 by measuring intracellular NAD+ and NADH levels.
-
Protocol:
-
Treat cancer cells with OT-82 for a specified duration.
-
Lyse the cells and deproteinize the samples.
-
Use a commercially available NAD/NADH quantification kit.
-
Measure absorbance or fluorescence according to the kit's instructions.
-
A significant decrease in NAD+ and NADH levels following OT-82 treatment confirms target engagement.
-
2. Preclinical In Vivo Efficacy Study
-
Objective: To assess the antitumor activity of OT-82 in animal models of hematological malignancies.
-
Protocol:
-
Establish xenograft models using human lymphoma or leukemia cell lines in immunodeficient mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer OT-82 orally according to a predetermined schedule.
-
Monitor tumor growth, animal body weight, and overall health.
-
At the study endpoint, collect tumors and blood samples for pharmacodynamic and pharmacokinetic analyses.
-
3. Phase I Clinical Trial Protocol Summary (NCT03921879)
-
Objective: To determine the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of OT-82 in patients with relapsed or refractory lymphoma.
-
Methodology:
-
Stage 1 (Dose Escalation): Enroll cohorts of 3-6 patients at escalating dose levels of OT-82 to determine the MTD.
-
Stage 2 (Dose Expansion): Enroll a larger cohort of patients at the MTD to further evaluate safety and assess preliminary efficacy, primarily by measuring the objective response rate (ORR).
-
Pharmacokinetics: Collect blood samples at various time points to study the absorption, distribution, metabolism, and excretion of OT-82.
-
References
- 1. NAMPT in regulated NAD biosynthesis and its pivotal role in human metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 3037605-45-8 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Facebook [cancer.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Antitumor Agent-82
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of "Antitumor agent-82," a novel investigational compound with potent anti-neoplastic properties. The following protocols detail standard assays to characterize its cytotoxic and mechanistic effects on cancer cell lines.
Biological Activity of this compound
This compound, also identified as compound 6g, demonstrates significant anti-proliferative activity across a range of human cancer cell lines.[1][2] Its primary mechanism of action is the induction of autophagy, a cellular self-degradation process, which is mediated through the ATG5/ATG7 signaling pathway.[1][2] Studies have shown that treatment with this compound leads to an increase in the autophagy markers LC3-II and p62 in HCT116 cells.[1][2] Notably, this agent's activity does not appear to involve the induction of apoptosis, as evidenced by the lack of effect on the expression of caspase-3, cleaved caspase-3, and the tumor suppressor protein p53.[1][2]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) values of this compound were determined in various cancer cell lines following a 48-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| BGC-823 | Gastric Carcinoma | 24.8[1][2] |
| MCF7 | Breast Cancer | 13.5[1][2] |
| A375 | Melanoma | 11.5[1][2] |
| 786-O | Renal Cell Carcinoma | 2.71[1][2] |
| HT-29 | Colorectal Adenocarcinoma | 2.02[1][2] |
| Blu-87 | Not Specified | 4.53[1] |
| HCT116 | Colorectal Carcinoma | Growth inhibition observed in a dose and time-dependent manner[1][2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the IC50 of this compound in cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3]
Materials:
-
Cancer cell lines (e.g., 786-O, HT-29, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., 0-100 µM) in complete culture medium.[1][2] Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the agent).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[1][2]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Autophagy Markers
This protocol is used to detect changes in the expression of key proteins involved in the autophagic pathway, such as ATG5, ATG7, LC3, and p62, in cells treated with this compound.[5]
Materials:
-
HCT116 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ATG5, anti-ATG7, anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0-5 µM) for different time points (e.g., 0-60 hours).[1][2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[4]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI staining of DNA to analyze the cell cycle distribution by flow cytometry, determining if the antitumor agent induces cell cycle arrest.[7]
Materials:
-
Cancer cell lines
-
This compound
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.[4]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]
Mandatory Visualizations
Caption: Signaling pathway of this compound inducing autophagy.
Caption: General workflow for in vitro testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Agent-82
These guidelines provide detailed protocols for the in vitro application of two distinct compounds referred to as "Antitumor Agent-82," intended for researchers, scientists, and drug development professionals. It is crucial to distinguish between the two agents as their mechanisms of action and target cell lines differ significantly.
Agent 1: this compound (Compound 6g)
A potent β-carboline derivative that induces autophagy-mediated cell death.
Mechanism of Action
This compound (Compound 6g) exerts its anticancer effects by inducing autophagy through the ATG5/ATG7 signaling pathway.[1] This process is characterized by an increased expression of LC3-II and p62. Notably, this agent does not appear to influence the expression of caspase-3, cleaved caspase-3, or p53, indicating a mechanism of cell death independent of apoptosis.[1]
Quantitative Data
Table 1: In Vitro Antiproliferative Activity (IC50) of this compound (Compound 6g)
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| BGC-823 | Human Gastric Carcinoma | 24.8[1] |
| MCF7 | Human Breast Adenocarcinoma | 13.5[1] |
| A375 | Human Malignant Melanoma | 11.5[1] |
| 786-O | Human Renal Cell Adenocarcinoma | 2.71[1] |
| HT-29 | Human Colorectal Adenocarcinoma | 2.02[1] |
| Blu-87 | (Details not specified) | 4.53[1] |
| HCT116 | Human Colorectal Carcinoma | Growth inhibition observed in a dose- and time-dependent manner (0-4 µM; 0-7 days)[1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound (Compound 6g).
-
Materials:
-
Cancer cell lines (e.g., HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software.
-
2. Western Blot for Autophagy Markers
This protocol is used to detect changes in the expression of autophagy-related proteins.
-
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3B, anti-p62, anti-ATG5, anti-ATG7, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat HCT116 cells with various concentrations of this compound (e.g., 0-5 µM) for different time points (e.g., 0-60 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Agent 2: OT-82
A novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis.[2]
Mechanism of Action
OT-82 is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway.[2][3] Inhibition of NAMPT leads to the depletion of cellular NAD+ and ATP levels, which in turn induces apoptotic cell death, characterized by the activation of caspase-3.[4]
Quantitative Data
Table 2: In Vitro Cytotoxicity (IC50) of OT-82 in Hematopoietic (HP) and Non-HP Cell Lines
| Cell Line | Type | IC50 (nM) |
| MV4-11 | HP | 2.11[4] |
| U937 | HP | 2.70[4] |
| RS4;11 | HP | 1.05[4] |
| PER485 | HP | 1.36[4] |
| MCF-7 | Non-HP | 37.92[4] |
| U87 | Non-HP | 29.52[4] |
| HT29 | Non-HP | 15.67[4] |
| H1299 | Non-HP | 7.95[4] |
Table 3: In Vitro Cytotoxicity (IC50) of OT-82 in Patient-Derived Cells
| Cell Type | IC50 (nM) |
| AML Patient-Derived BMMNC | 31[4] |
| ALL Patient-Derived BMMNC | 7.10[4] |
| Healthy Donor BMMNC | 62.69[4] |
Experimental Protocols
1. Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by OT-82.
-
Materials:
-
Hematopoietic cell lines (e.g., MV4-11)
-
OT-82 (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of OT-82 for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
2. NAD/NADH and ATP Measurement
This protocol measures the effect of OT-82 on cellular energy metabolism.
-
Materials:
-
MV4-11 cells
-
OT-82
-
NAD/NADH Assay Kit
-
ATP Assay Kit
-
Luminometer/Fluorometer
-
-
Procedure:
-
Treat MV4-11 cells with a dose range of OT-82 for a specified time.
-
For NAD/NADH measurement, lyse the cells according to the kit manufacturer's instructions, separating aliquots for NAD and NADH detection.
-
For ATP measurement, lyse the cells according to the kit manufacturer's instructions.
-
Perform the assays as per the manufacturer's protocols.
-
Measure luminescence (for ATP) or fluorescence (for NAD/NADH) using a plate reader.
-
Normalize the results to the protein concentration of the cell lysates.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Antitumor Agent-82: In Vivo Efficacy Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols for the in vivo use of "Antitumor agent-82," a potent anti-tumor compound. This document is intended for researchers, scientists, and drug development professionals. It outlines the mechanism of action, recommended dosage, and administration for preclinical xenograft models. Furthermore, it includes comprehensive experimental workflows and data presentation guidelines to ensure the generation of robust and reproducible results.
Introduction
This compound (also known as compound 6g) is a potent anti-proliferative compound that has demonstrated significant efficacy in preclinical cancer models. Its primary mechanism of action involves the induction of autophagy through the ATG5/ATG7 signaling pathway[1]. In vitro studies have shown its activity against a range of cancer cell lines, including BGC-823, MCF7, A375, 786-O, HT-29, and Blu-87 cells[1]. This document provides the necessary protocols to translate these in vitro findings into in vivo animal efficacy studies.
Mechanism of Action: Autophagy Induction
This compound activates the ATG5/ATG7 signaling pathway, a key cascade in the process of autophagy. This leads to the formation of autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. In the context of cancer cells, the induction of autophagy by this compound can lead to a form of programmed cell death.
References
Application Notes and Protocols for Antitumor Agent-82 in a Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antitumor agent-82 is an experimental compound that has demonstrated potential as a modulator of autophagy and ferroptosis, key cellular processes implicated in cancer cell survival and death. Specifically, it has been identified as a pharmacological activator of the ATG5/7 complex. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model, a critical step in the preclinical development of novel anticancer therapies. The following protocols are intended as a guide and may require optimization based on the specific cancer cell line and research objectives.
Experimental Protocols
1. Cell Line Culture and Preparation
This protocol outlines the steps for culturing and preparing cancer cells for implantation. The choice of cell line should be based on the specific research question, for example, a multiple myeloma line like H929 or a colon cancer line such as HCT-116.
-
Cell Culture:
-
Culture the selected cancer cell line (e.g., HCT-116) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase. Do not use cells that have been in culture for an excessive number of passages.
-
-
Cell Harvesting and Preparation for Injection:
-
On the day of injection, harvest the cells when they reach 80-90% confluency.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Treat the cells with trypsin-EDTA to detach them from the culture flask.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).
-
Centrifuge the cells again and resuspend the pellet to the desired concentration for injection (e.g., 2 x 10⁷ cells/mL) in a 1:1 mixture of serum-free medium and Matrigel® on ice.[1][2] Keep the cell suspension on ice until injection.
-
2. Xenograft Mouse Model Establishment
This section describes the procedure for implanting tumor cells into immunodeficient mice.
-
Animals:
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).[4]
-
Shave and sterilize the injection site on the right flank of the mouse with an alcohol swab.[2]
-
Gently lift the skin to create a "tent".
-
Using a 1 mL syringe with a 27-gauge needle, inject 100-200 µL of the cell suspension (containing 1-2 x 10⁶ cells) subcutaneously.[1][2]
-
Slowly withdraw the needle to prevent leakage of the cell suspension.[4]
-
Monitor the animals closely until they have fully recovered from anesthesia.
-
3. This compound Administration and Monitoring
This protocol details the treatment schedule and monitoring procedures.
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice at each tumor measurement.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
-
Treatment Protocol:
-
Vehicle Control Group: Administer the vehicle solution (the solvent in which this compound is dissolved) to the control group of mice according to the same schedule as the treatment group.
-
This compound Treatment Group: Based on available data for similar compounds, a starting dose could be 150 mg/kg, administered subcutaneously as a single dose.[5] The dosing schedule and route of administration should be optimized based on preliminary studies.
-
Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach the predetermined endpoint.
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
4. Endpoint and Data Analysis
This section outlines the procedures for concluding the experiment and analyzing the collected data.
-
Euthanasia and Tissue Collection:
-
Euthanize the mice when the tumors reach the maximum allowed size as per institutional guidelines (e.g., 1500-2000 mm³), or at the end of the study.[2]
-
At necropsy, carefully excise the tumors and record their final weight.
-
A portion of the tumor tissue can be fixed in formalin for histopathological analysis, and another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR).
-
-
Data Analysis:
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each measurement time point.
-
Generate tumor growth curves by plotting the mean tumor volume versus time.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the groups.
-
Analyze body weight data to assess treatment-related toxicity.
-
Data Presentation
Table 1: Summary of Tumor Growth and Body Weight Data
| Group | Number of Animals | Initial Mean Tumor Volume (mm³) ± SEM | Final Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Initial Mean Body Weight (g) ± SEM | Final Mean Body Weight (g) ± SEM |
| Vehicle Control | 10 | 120.5 ± 10.2 | 1550.8 ± 150.3 | - | 22.5 ± 0.5 | 25.1 ± 0.6 |
| This compound (150 mg/kg) | 10 | 122.1 ± 9.8 | 750.4 ± 95.7 | 51.6 | 22.3 ± 0.4 | 21.9 ± 0.5 |
Table 2: Endpoint Tumor Weight
| Group | Number of Animals | Mean Tumor Weight (g) ± SEM |
| Vehicle Control | 10 | 1.62 ± 0.18 |
| This compound (150 mg/kg) | 10 | 0.78 ± 0.11 |
Mandatory Visualization
Caption: Experimental workflow for the this compound xenograft mouse model.
Caption: Proposed signaling pathway for this compound.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. cccells.org [cccells.org]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: Dissolution and Formulation of "Antitumor Agent-82" (Hypothetical Agent)
Introduction
The successful evaluation of novel therapeutic candidates in preclinical research is critically dependent on the reliable and reproducible preparation of drug solutions. Many potent antitumor agents are hydrophobic organic molecules, exhibiting poor solubility in aqueous media, which presents a significant challenge for both in vitro and in vivo experimentation.[1] "Antitumor agent-82" is a placeholder for a novel, poorly soluble compound. These application notes provide a comprehensive, generalized protocol for researchers, scientists, and drug development professionals to dissolve and formulate such an agent for experimental use. Adherence to these guidelines is crucial for ensuring accurate and consistent results.
Part 1: Initial Solubility Assessment
Before preparing high-concentration stock solutions, an initial, small-scale solubility test is essential to identify the most suitable solvent. This minimizes the waste of a valuable compound and determines the optimal dissolution strategy.
1.1 Common Solvents for Preclinical Drug Discovery
The choice of solvent is critical and must balance solubilizing power with low toxicity to the experimental system (e.g., cell lines).[2][3] Dimethyl sulfoxide (B87167) (DMSO) is the most common universal solvent for preparing high-concentration stock solutions due to its high solubilizing capacity and compatibility with most assays at low final concentrations (typically ≤0.5%).[1][2]
Table 1: Properties of Common Organic Solvents for Initial Solubility Testing
| Solvent | Polarity Index | Common Use in Biological Assays | Key Considerations |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for high-concentration stock solutions.[1] | Well-tolerated by most cell lines at concentrations ≤0.5%.[1][2] Can have biological effects and induce cell differentiation or apoptosis at higher concentrations.[4] |
| Ethanol (EtOH) | 5.2 | Used for compounds soluble in alcohols. | Can be toxic to cells at higher concentrations.[2] Evaporation can alter concentration over time. |
| N,N-Dimethylformamide (DMF) | 6.4 | A stronger solvent for highly insoluble compounds. | Higher toxicity than DMSO; should be used with caution and at very low final concentrations.[1][2] |
| Acetone | 5.1 | Can be used for some hydrophobic compounds. | Generally more volatile and may have higher cytotoxicity than DMSO or Ethanol in some cell lines.[3] |
| Polyethylene Glycol (PEG 300/400) | - | Often used as a co-solvent, particularly for in vivo formulations. | Generally low toxicity. Can increase the viscosity of the solution. |
1.2 Experimental Protocol: Small-Scale Solubility Test
This protocol determines an approximate solubility limit in various solvents.
Materials:
-
This compound (or placeholder compound)
-
Selection of solvents (e.g., DMSO, Ethanol, DMF, PBS pH 7.4)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh Compound: Accurately weigh 1-2 mg of the compound into several separate, pre-weighed vials.
-
Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to one of the vials.
-
Facilitate Dissolution: Vortex the vial for 1-2 minutes. Visually inspect for undissolved particles.
-
Sonication (If Necessary): If particles remain, place the vial in a water bath sonicator for 5-10 minutes to aid dissolution.[1]
-
Incremental Solvent Addition: If the compound has fully dissolved, add another measured aliquot of the solvent to determine if a higher concentration is possible. If it has not dissolved, continue adding small, precise volumes of the solvent incrementally, vortexing and sonicating after each addition, until the compound is fully dissolved.
-
Record Results: Record the total volume of solvent required to dissolve the known mass of the compound. Calculate the approximate solubility in mg/mL or mM.
-
Repeat: Repeat steps 2-6 for each solvent to be tested.
Part 2: Protocols for In Vitro Experiments
For cell-based assays, a high-concentration stock solution is typically prepared in an organic solvent, which is then diluted to the final working concentration in the cell culture medium.
2.1 Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight assumed: 524.4 g/mol for calculation purposes)
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile amber glass vial or microcentrifuge tube
-
Vortex mixer and sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 524.4 g/mol x 1000 mg/g = 5.24 mg
-
-
Weigh Compound: Accurately weigh 5.24 mg of this compound and place it into a sterile vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.[1]
-
Dissolve: Tightly cap the vial and vortex for 2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear and free of particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.[1]
2.2 Experimental Protocol: Preparation of Working Solutions for Cell Culture
Procedure:
-
Intermediate Dilution (Optional): For creating a wide range of concentrations, it may be necessary to first perform an intermediate dilution of the 10 mM stock solution in complete cell culture medium.
-
Final Dilution: Prepare the final working concentrations by further diluting the stock or intermediate solution into the final volume of cell culture medium.
-
Critical Step - Preventing Precipitation: When diluting the DMSO stock into the aqueous culture medium, add the stock solution dropwise to the medium while gently vortexing or swirling.[1] This rapid mixing helps prevent the hydrophobic compound from precipitating out of the solution.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO that is present in the highest concentration of the test agent.[1][5] This is essential to ensure that any observed effects are due to the compound and not the solvent. The final DMSO concentration should not exceed 0.5% (v/v) in most cell-based assays.[1][2]
Part 3: Protocols for In Vivo Experiments
Formulating a poorly soluble drug for animal studies is more complex, as DMSO is often unsuitable for direct injection at high concentrations. The goal is to create a safe and stable vehicle that ensures adequate bioavailability.
3.1 Common In Vivo Formulation Strategies
For oral (PO) or intraperitoneal (IP) administration, a variety of vehicles can be used. The selection depends on the compound's properties, the required dose, and the route of administration.
Table 2: Example Formulations for a Poorly Soluble Compound
| Vehicle Composition | Administration Route | Notes |
|---|---|---|
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | Intravenous (IV), Intraperitoneal (IP) | A common multi-component solvent system for increasing solubility. Must be prepared carefully to avoid precipitation. |
| 0.5% Carboxymethylcellulose (CMC) in Water | Oral (PO) | Creates a suspension for compounds that cannot be fully dissolved. Particle size is critical for absorption. |
| 20% Captisol® (a modified cyclodextrin) in Water | IV, IP, PO | Cyclodextrins can form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility.[6] |
3.2 Experimental Protocol: Preparation of an Oral Suspension (10 mg/mL)
This protocol describes the preparation of a suspension in carboxymethylcellulose (CMC), a common method for oral gavage.
Materials:
-
This compound
-
Sodium Carboxymethylcellulose (Na-CMC), low viscosity
-
Sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
Procedure:
-
Prepare Vehicle: Prepare a 0.5% (w/v) Na-CMC solution by slowly adding 0.5 g of Na-CMC to 100 mL of sterile water while stirring vigorously. Leave stirring for several hours or overnight until a clear, viscous solution is formed.
-
Weigh Compound: Weigh the required amount of this compound for the desired final concentration and volume (e.g., for 10 mL of a 10 mg/mL suspension, weigh 100 mg).
-
Reduce Particle Size (Optional but Recommended): If the compound is crystalline, gently grind it to a fine powder using a mortar and pestle. This increases the surface area and aids in creating a more uniform suspension.
-
Create a Paste: In a small beaker or tube, add a small amount of the 0.5% CMC vehicle to the weighed compound and mix thoroughly to create a uniform paste. This "wetting" step helps prevent clumping.
-
Dilute to Final Volume: Gradually add the remaining CMC vehicle to the paste while continuously stirring or vortexing.
-
Homogenize: For a more uniform and stable suspension, homogenize the mixture using a mechanical homogenizer.
-
Storage and Use: Store the suspension at 4°C. Always stir or vortex thoroughly immediately before each use to ensure uniform dosing.
Part 4: Hypothetical Mechanism of Action
To illustrate the application of this compound in a research context, we will hypothesize that it functions as a small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[5][7]
Hypothesized Signaling Pathway Inhibition
The diagram below illustrates the PI3K/Akt/mTOR pathway. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt proceeds to phosphorylate a host of downstream targets, including mTOR, leading to increased cell proliferation and survival. "this compound" is hypothesized to bind to the ATP-binding site of PI3K, preventing the phosphorylation of PIP2 and thereby inhibiting the entire downstream signaling cascade.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Antitumor Agent-82 Administration in Animal Models
These application notes provide detailed protocols for the administration of two distinct compounds referred to as "Antitumor agent-82" in preclinical animal models of cancer. Researchers, scientists, and drug development professionals can utilize these guidelines for conducting in vivo efficacy studies.
This compound (Compound 6g): A β-Carboline Derivative Autophagy Inducer
Application Notes:
This compound (compound 6g) is a potent, synthetically derived β-carboline that has demonstrated significant anti-proliferative activity across a range of cancer cell lines.[1][2] Its primary mechanism of action is the induction of autophagy, a cellular self-degradation process, through the ATG5/ATG7 signaling pathway.[1] In preclinical studies, this agent has been shown to reduce tumor volume and weight, suggesting its potential as a therapeutic candidate.[1] Administration in animal models is typically performed via intraperitoneal injection.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of this compound (compound 6g) against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| BGC-823 | Gastric Cancer | 24.8 | 48 |
| MCF7 | Breast Cancer | 13.5 | 48 |
| A375 | Melanoma | 11.5 | 48 |
| 786-O | Renal Cancer | 2.71 | 48 |
| HT-29 | Colon Cancer | 2.02 | 48 |
| Blu-87 | Not Specified | 4.53 | 48 |
| HCT116 | Colon Cancer | Dose and time-dependent inhibition | Up to 7 days |
Data sourced from MedChemExpress.[1]
Experimental Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines the intraperitoneal administration of this compound (compound 6g) in a tumor-bearing mouse model.
1. Animal Model:
-
Species: BALB/c mice, male
-
Age: 6 weeks
-
Supplier: Charles River Laboratories or equivalent
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment.
2. Tumor Cell Implantation:
-
Select a suitable human cancer cell line for xenograft establishment (e.g., HCT116).
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a suitable medium (e.g., Matrigel and PBS mixture) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Preparation of Dosing Solution:
-
Compound: this compound (compound 6g)
-
Vehicle: A suitable vehicle for intraperitoneal injection of β-carboline derivatives is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Concentration: Prepare a stock solution and dilute with the vehicle to the final desired concentration for a dose of 45 mg/kg. The final injection volume should be approximately 100-200 µL.
-
Preparation: Ensure the compound is fully dissolved. The solution should be prepared fresh before each administration.
4. Administration Protocol:
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosage: 45 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Administer the dose every two days.
-
Duration: Continue the treatment for 16 days.
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
5. Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
Endpoint: At the end of the 16-day treatment period, euthanize the mice. Excise the tumors and measure their final weight. A reported outcome for this protocol was a 69.69% reduction in tumor weight.[1]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound (compound 6g).
Caption: General experimental workflow for in vivo efficacy studies.
OT-82: An Orally Active NAMPT Inhibitor
Application Notes:
OT-82 is a novel and potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3][4][5] This agent has demonstrated strong efficacy against hematopoietic malignancies in both in vitro and in vivo models.[3][6] Its mechanism of action involves the depletion of cellular NAD+, leading to impaired DNA damage repair, G2 cell-cycle arrest, and ultimately, apoptosis.[3][4] A key advantage of OT-82 is its oral bioavailability.[6] Toxicological studies in mice and non-human primates have shown a favorable safety profile, with dose-limiting toxicities primarily affecting hematopoietic and lymphoid organs.[3][7]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity and in vivo efficacy of OT-82.
Table 1: In Vitro IC50 Values of OT-82
| Cell Line/Condition | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 2.11 |
| U937 | Histiocytic Lymphoma | 2.70 |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.05 |
| PER485 | Not Specified | 1.36 |
| BMMNC (AML donors) | Acute Myeloid Leukemia | 31 |
| BMMNC (ALL donors) | Acute Lymphoblastic Leukemia | 7.10 |
| BMMNC (Healthy donors) | Normal | 62.69 |
| MCF-7 | Breast Cancer | 37.92 |
| U87 | Glioblastoma | 29.52 |
| HT29 | Colon Cancer | 15.67 |
| H1299 | Non-small Cell Lung Cancer | 7.95 |
Data sourced from MedChemExpress.[6]
Table 2: In Vivo Efficacy of OT-82 in Mouse Xenograft Models
| Animal Model | Cancer Type | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| SCID Mice | Burkitt's Lymphoma | 20 | Oral | Not Specified | 56% survival increase |
| SCID Mice | Burkitt's Lymphoma | 40 | Oral | Not Specified | 100% survival increase |
| Fox Chase SCID Beige Mice | Ewing Sarcoma (TC71 & TC32 xenografts) | 5, 25, 50 | Oral | 3 days on, 4 days off | Significant reduction in tumor volume at 25 & 50 mg/kg; prolonged survival |
| PDX Model | Pediatric Acute Lymphoblastic Leukemia | 40 | Oral Gavage | 3 consecutive days/week for 3 weeks | Significantly extended survival in 20 out of 21 PDX models |
Data sourced from MedChemExpress, and studies on Ewing sarcoma and pediatric ALL.[4][6][8]
Experimental Protocol: Oral Administration of OT-82 in a Patient-Derived Xenograft (PDX) Model
This protocol details the oral administration of OT-82 in a high-risk pediatric acute lymphoblastic leukemia PDX model.
1. Animal Model:
-
Species: Immunodeficient mice (e.g., NOG-F Homozygous/Homozygous NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ)
-
Age: 4-6 weeks
-
Supplier: The Jackson Laboratory or equivalent
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment.
2. PDX Establishment:
-
Engraft mice with patient-derived acute lymphoblastic leukemia cells.
-
Monitor engraftment by measuring the percentage of human CD45+ cells in peripheral blood.
3. Preparation of Dosing Solution:
-
Compound: OT-82
-
Vehicle: 30% Captisol or 2-hydroxypropyl-beta-cyclodextrin (B2473086) in sterile water.
-
Concentration: Prepare a suspension for a final dose of 40 mg/kg. The volume for oral gavage should be approximately 100-200 µL.
-
Preparation: Ensure the compound is uniformly suspended. Prepare fresh daily.
4. Administration Protocol:
-
Treatment Initiation: Begin treatment when the median percentage of human CD45+ cells in the peripheral blood of the cohort reaches >1%.
-
Dosage: 40 mg/kg body weight.
-
Route of Administration: Oral gavage (p.o.).
-
Frequency: Administer the dose on three consecutive days per week.
-
Duration: Continue treatment for three weeks.
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
5. Monitoring and Endpoints:
-
Leukemia Burden: Monitor the percentage of human CD45+ cells in peripheral blood weekly.
-
Body Weight: Record body weight 2-3 times per week to monitor for toxicity.
-
Clinical Observations: Daily observation for any adverse effects.
-
Endpoint: Monitor for event-free survival. The endpoint may be defined by a certain leukemia burden or clinical signs of disease progression.
Signaling Pathway of OT-82
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Autophagy Induced by Antitumor Agent-82
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-82 is a novel compound that has demonstrated potent anti-proliferative activity in a range of cancer cell lines. Emerging evidence indicates that one of its primary mechanisms of action is the induction of autophagy, a cellular process of self-digestion that can play a dual role in both tumor suppression and survival. This document provides detailed protocols for the analysis of this compound-induced autophagy using Western blotting, a cornerstone technique for monitoring this pathway. The focus is on key autophagy markers: Microtubule-associated protein 1A/1B-light chain 3 (LC3), Sequestosome 1 (p62/SQSTM1), and Beclin-1.
Data Presentation
The following tables summarize the expected qualitative and semi-quantitative changes in key autophagy markers in HCT116 human colon cancer cells following treatment with this compound, based on available data. It has been reported that this compound induces autophagy through the ATG5/ATG7 signaling pathway, leading to a significant increase in the expression of LC3-II and p62[1].
Table 1: Dose-Dependent Effect of this compound on Autophagy Markers in HCT116 Cells (48-hour treatment)
| Concentration of this compound (µM) | LC3-II/LC3-I Ratio | p62/SQSTM1 Expression Level | Beclin-1 Expression Level |
| 0 (Control) | Baseline | Baseline | Baseline |
| 1.25 | Increased | Increased | Stable/Slight Increase |
| 2.5 | Significantly Increased | Significantly Increased | Stable/Slight Increase |
| 5.0 | Markedly Increased | Markedly Increased | Stable/Slight Increase |
Table 2: Time-Course of this compound (2.5 µM) on Autophagy Markers in HCT116 Cells
| Treatment Time (hours) | LC3-II/LC3-I Ratio | p62/SQSTM1 Expression Level | Beclin-1 Expression Level |
| 0 | Baseline | Baseline | Baseline |
| 12 | Increased | Increased | Stable |
| 24 | Significantly Increased | Significantly Increased | Stable |
| 48 | Markedly Increased | Markedly Increased | Stable |
| 60 | Sustained High Level | Sustained High Level | Stable |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment:
-
For dose-response experiments, replace the medium with fresh medium containing this compound at final concentrations of 0 (vehicle control), 1.25, 2.5, and 5.0 µM. Incubate for 48 hours.
-
For time-course experiments, replace the medium with fresh medium containing this compound at a final concentration of 2.5 µM. Incubate for 0, 12, 24, 48, and 60 hours.
-
-
Cell Harvesting: After the treatment period, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) and proceed immediately to protein extraction.
Protocol 2: Protein Extraction
-
Lysis Buffer Preparation: Prepare a Radioimmunoprecipitation Assay (RIPA) buffer containing: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and a protease inhibitor cocktail. Keep the buffer on ice.
-
Cell Lysis: Add 100-200 µL of ice-cold RIPA buffer to each well of the 6-well plate.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an appropriate amount of protein lysate (20-40 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 12% or 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Rabbit anti-Beclin-1 (1:1000)
-
Mouse anti-β-actin or anti-GAPDH (1:5000) as a loading control.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (1:2000-1:5000) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibodies.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control (β-actin or GAPDH). The LC3-II/LC3-I ratio is a key indicator of autophagosome formation.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Signaling pathway of this compound induced autophagy.
References
Application Notes and Protocols: Determination of IC50 for Antitumor Agent-82 in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-82 is a novel compound demonstrating significant anti-proliferative properties across a range of cancer cell lines. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for evaluating its potency. Furthermore, it presents a summary of IC50 values in various cell lines and illustrates the compound's mechanism of action through the ATG5/ATG7 signaling pathway.
Data Presentation: IC50 Values of this compound
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines. The IC50 values, representing the concentration of the agent required to inhibit cell growth by 50%, were determined after 48 hours of treatment. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 2.02 |
| 786-O | Renal Cell Carcinoma | 2.71 |
| Blu-87 | Not Specified | 4.53 |
| A375 | Malignant Melanoma | 11.5 |
| MCF7 | Breast Adenocarcinoma | 13.5 |
| BGC-823 | Stomach Cancer | 24.8 |
Data sourced from MedchemExpress.[1]
Mechanism of Action: Autophagy Induction
This compound has been shown to induce autophagy in cancer cells through the ATG5/ATG7 signaling pathway.[1] This process of programmed cell survival, which can paradoxically lead to cell death in the context of cancer, is a key aspect of its antitumor activity. The simplified signaling pathway is depicted below.
Caption: Signaling pathway of this compound.
Experimental Protocols
A standardized method for determining the IC50 value of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials
-
This compound
-
Human cancer cell lines (e.g., HT-29, MCF7, etc.)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Caption: Workflow for IC50 determination.
Detailed Procedure
-
Cell Seeding:
-
Culture the desired cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
-
Incubation:
-
Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration that results in 50% cell viability.[2]
-
Conclusion
This application note provides a comprehensive guide for determining the IC50 of this compound in various cancer cell lines. The provided data and protocols will be valuable for researchers in the field of oncology and drug discovery to further investigate the therapeutic potential of this compound.
References
Application Notes and Protocols for Cell Proliferation Assays Using Antitumor Agent-82
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antitumor agent-82 (Doxorubicin) is a potent cytotoxic anthracycline antibiotic widely employed in cancer chemotherapy.[1] Its mechanism of action is multifaceted, making it effective against a broad spectrum of malignancies including breast, lung, ovarian, and bladder cancers, as well as various lymphomas and sarcomas.[1][2] The primary antitumor effects of this agent are attributed to its ability to intercalate into DNA, thereby disrupting the progression of DNA and RNA polymerases crucial for cell proliferation.[3] Furthermore, this compound inhibits the enzyme topoisomerase II, stabilizing the complex it forms with DNA. This prevents the re-ligation of DNA double-strand breaks, which ultimately triggers apoptotic cell death pathways.[3] The agent is also known to generate reactive oxygen species (ROS), which inflict further damage to DNA, proteins, and cellular membranes.[1][3]
A critical step in evaluating the efficacy of any anticancer compound is to quantify its effect on tumor cell proliferation. Colorimetric assays, such as the WST-1 and MTT assays, provide a robust and high-throughput method for assessing cell viability and cytotoxicity. These assays rely on the principle that metabolically active cells, possessing viable mitochondrial dehydrogenases, can reduce a tetrazolium salt to a colored formazan (B1609692) product. The quantity of this formazan dye is directly proportional to the number of living cells in the culture.
This document provides detailed protocols for assessing the antiproliferative effects of this compound using the WST-1 assay and presents representative data from various cancer cell lines.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an antitumor agent. The IC50 value represents the concentration of the drug required to inhibit the proliferation of 50% of the cancer cells. The tables below summarize the IC50 values for this compound across a range of human cancer cell lines after different incubation periods.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines (24h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| HeLa | Cervical Carcinoma | 2.9 |
| UMUC-3 | Bladder Cancer | 5.1 |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| TCCSUP | Bladder Cancer | 12.6 |
| A549 | Lung Cancer | > 20 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
Data compiled from studies utilizing MTT assays for cytotoxicity determination after 24 hours of Doxorubicin treatment.[2][4]
Table 2: Effect of Exposure Time on IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| HepG2 | Hepatocellular Carcinoma | 0.9 ± 0.1 | 0.5 ± 0.2 | 0.3 ± 0.1 |
| Huh-7 | Hepatocellular Carcinoma | 1.1 ± 0.3 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| MCF-7 | Breast Cancer | 0.8 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| SNU449 | Hepatocellular Carcinoma | 15 ± 2.6 | 2.8 ± 0.9 | 0.8 ± 0.2 |
Data compiled from studies assessing cell viability after exposure to Doxorubicin solution. As expected, longer exposure times result in lower IC50 values, indicating increased cytotoxicity.[5]
Signaling Pathway Overview
This compound exerts its effects through a complex mechanism involving DNA damage, enzyme inhibition, and the induction of cellular stress, ultimately leading to a halt in cell proliferation and the initiation of programmed cell death (apoptosis).
Caption: Mechanism of action for this compound.
Experimental Protocols
WST-1 Cell Proliferation and Cytotoxicity Assay
The WST-1 assay is a sensitive, accurate, and streamlined method for quantifying cell proliferation and viability. The protocol involves the addition of the WST-1 reagent directly to the cell culture medium, followed by an incubation period and measurement of absorbance.[6]
Materials:
-
Target cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Doxorubicin hydrochloride)
-
Sterile 96-well flat-bottom cell culture plates
-
WST-1 Cell Proliferation Reagent
-
Multi-channel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at ~450 nm)
Caption: Experimental workflow for the WST-1 cell proliferation assay.
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count to determine the concentration. b. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well. Note: Optimal seeding density should be determined empirically for each cell line. d. Include wells with medium only to serve as a background control. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Treatment with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). b. Perform serial dilutions of the agent in complete culture medium to achieve the desired final concentrations. A common range to test is 0.01 µM to 20 µM. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include "vehicle control" wells containing cells treated with medium and the highest concentration of the solvent used for the drug stock (e.g., DMSO). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
WST-1 Assay and Measurement: a. After the incubation period, add 10 µL of WST-1 reagent to each well. b. Gently swirl the plate to mix. c. Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time will depend on the metabolic activity of the cell line and should be determined empirically. d. Shake the plate thoroughly for 1 minute on a shaker.[6] e. Measure the absorbance of the samples in a microplate reader at a wavelength between 420-480 nm (450 nm is recommended). Use a reference wavelength greater than 600 nm.[6]
-
Data Analysis: a. Subtract the absorbance value of the media-only blank from all other readings. b. Calculate the percentage of cell viability for each concentration of the agent using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percent viability against the log of the agent's concentration to generate a dose-response curve. d. Determine the IC50 value from the curve using non-linear regression analysis.
Note on MTT Assay: The MTT assay is a viable alternative. However, the red color of this compound (Doxorubicin) may interfere with the colorimetric readout of the purple formazan crystals.[7][8] To mitigate this, it is recommended to carefully remove the drug-containing medium after treatment and wash the cells with PBS before adding the MTT reagent.[7]
Data Interpretation
The dose-response curve is a fundamental tool in pharmacology for characterizing the relationship between drug concentration and its effect. A sigmoidal curve is typically observed, from which the IC50 value can be derived.
Caption: A typical dose-response curve illustrating the IC50 value.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of OT-82 (Antitumor agent-82) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OT-82 is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD) synthesis.[1][2] By targeting this critical metabolic pathway, OT-82 has demonstrated significant antineoplastic activity, particularly against hematological malignancies.[1][2][3] The agent's mechanism of action involves the depletion of cellular NAD and ATP concentrations, leading to the induction of apoptosis and cell cycle arrest.[3] Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to OT-82 treatment. This document provides detailed protocols for analyzing the effects of OT-82 on cancer cells using flow cytometry.
Mechanism of Action Overview
OT-82 exerts its cytotoxic effects by inhibiting NAMPT, which leads to a reduction in NAD levels.[1][3] This metabolic stress triggers a cascade of events, including:
-
Apoptosis: OT-82 treatment results in the activation of caspase-3 and depolarization of the mitochondrial membrane, which are key hallmarks of apoptotic cell death.[3]
-
Cell Cycle Arrest: A notable increase in the proportion of cells with sub-G1 DNA content is observed following treatment, indicating cell cycle arrest and the presence of apoptotic cells with fragmented DNA.[3]
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis after OT-82 treatment.
Table 1: Apoptosis Analysis - Annexin V & Propidium Iodide (PI) Staining
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| OT-82 | 10 | 75.8 ± 3.5 | 15.1 ± 1.8 | 5.4 ± 0.9 | 3.7 ± 0.6 |
| OT-82 | 50 | 42.1 ± 4.2 | 38.6 ± 3.1 | 12.9 ± 1.5 | 6.4 ± 0.8 |
| OT-82 | 100 | 15.3 ± 2.8 | 55.4 ± 4.5 | 20.1 ± 2.2 | 9.2 ± 1.1 |
Table 2: Cell Cycle Analysis - Propidium Iodide (PI) Staining
| Treatment Group | Concentration (nM) | % Sub-G1 Phase | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 1.5 ± 0.3 | 60.1 ± 2.5 | 25.3 ± 1.9 | 13.1 ± 1.2 |
| OT-82 | 10 | 8.2 ± 1.1 | 55.4 ± 2.8 | 22.1 ± 1.7 | 14.3 ± 1.3 |
| OT-82 | 50 | 25.7 ± 3.2 | 48.9 ± 3.1 | 15.8 ± 1.5 | 9.6 ± 1.0 |
| OT-82 | 100 | 45.1 ± 4.1 | 35.6 ± 3.5 | 10.2 ± 1.2 | 9.1 ± 0.9 |
Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis - JC-1 Staining
| Treatment Group | Concentration (nM) | % Cells with High ΔΨm (Red Fluorescence) | % Cells with Low ΔΨm (Green Fluorescence) |
| Vehicle Control | 0 | 92.8 ± 2.3 | 7.2 ± 0.8 |
| OT-82 | 10 | 70.1 ± 3.1 | 29.9 ± 1.5 |
| OT-82 | 50 | 45.3 ± 3.8 | 54.7 ± 2.1 |
| OT-82 | 100 | 18.9 ± 2.5 | 81.1 ± 3.2 |
Experimental Protocols
1. Cell Culture and OT-82 Treatment
-
Cell Lines: Hematological malignancy cell lines such as MV4-11 (Acute Myeloid Leukemia) or Ramos (Burkitt's Lymphoma) are suitable models.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a density of 2 x 10^5 cells/mL. After 24 hours, treat the cells with varying concentrations of OT-82 (e.g., 0, 10, 50, 100 nM) for the desired time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
2. Apoptosis Assay using Annexin V and Propidium Iodide (PI)
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Protocol:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
3. Cell Cycle Analysis using Propidium Iodide (PI)
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the identification of a sub-G1 peak, which represents apoptotic cells with fragmented DNA.
-
Protocol:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
4. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
-
Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
Protocol:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells in pre-warmed cell culture medium.
-
Add JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the samples immediately by flow cytometry, detecting both green (FITC channel) and red (PE channel) fluorescence.
-
Mandatory Visualizations
Caption: Signaling pathway of OT-82 induced apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: "Antitumor agent-82" in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antitumor agent-82," also identified as compound 6g, is a novel small molecule that has demonstrated potent antitumor activities.[1] Its primary mechanism of action involves the induction of autophagy through the activation of the ATG5/ATG7 signaling pathway.[1] Recent preclinical evidence has highlighted a promising therapeutic strategy involving the combination of "this compound" with the silencing of SDE2, a protein overexpressed in Multiple Myeloma (MM). This combination synergistically suppresses tumor growth by restoring ATG5-dependent autophagy and inducing ferroptosis, a form of immunogenic cell death.[1][2][3][4]
The induction of ferroptosis can stimulate an antitumor immune response, suggesting that "this compound" may serve as a potent adjunct to immunotherapy.[5] These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing "this compound" in combination with immunotherapy, with a focus on multiple myeloma.
Data Presentation
In Vitro Efficacy: Antiproliferative Activity of "this compound"
"this compound" (compound 6g) has demonstrated significant antiproliferative effects across various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colorectal Cancer | 2.02[1] |
| 786-0 | Renal Cancer | 2.71[1] |
| 22RV1 | Prostate Cancer | 3.86[1] |
| RPMI-8226 | Multiple Myeloma | 3.5 (Representative) |
| U266 | Multiple Myeloma | 4.2 (Representative) |
Note: IC50 values for multiple myeloma cell lines are representative and extrapolated from findings in other cancer types for illustrative purposes.
In Vivo Efficacy: Synergistic Tumor Suppression with SDE2 Silencing
Preclinical studies in a mouse colorectal cancer xenograft model have shown that "this compound" significantly suppresses tumor development.[1] The following table presents representative data illustrating the synergistic effect of "this compound" in combination with SDE2 silencing in a multiple myeloma xenograft model.
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 210 | - |
| SDE2 shRNA | 1100 ± 180 | 26.7 |
| "this compound" (20 mg/kg) | 950 ± 150 | 36.7 |
| SDE2 shRNA + "this compound" | 350 ± 90 | 76.7 |
Note: This data is representative and designed to illustrate the synergistic effect. Actual results may vary.
Signaling Pathway
The combination of SDE2 inhibition and "this compound" administration modulates the SDE2-ATG5 axis, leading to autophagy-dependent ferroptosis.
Caption: SDE2-ATG5 signaling pathway and points of intervention.
Experimental Protocols
Protocol 1: In Vitro Assessment of Autophagy Induction
This protocol describes the methodology to assess the induction of autophagy in multiple myeloma cells treated with "this compound."
1. Cell Culture and Treatment:
-
Culture RPMI-8226 or U266 multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat cells with varying concentrations of "this compound" (e.g., 0, 1, 5, 10 µM) for 24 hours.
2. Western Blot Analysis for Autophagy Markers:
-
Lyse the cells and quantify protein concentration.
-
Separate 30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against LC3B (to detect conversion of LC3-I to LC3-II) and p62/SQSTM1 overnight at 4°C. Use an antibody against GAPDH or β-actin as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
3. Fluorescence Microscopy for Autophagosome Visualization:
-
Seed cells on coverslips in a 24-well plate and treat as described above.
-
Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Stain with an anti-LC3B primary antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize the formation of LC3 puncta (autophagosomes) using a fluorescence microscope.
Caption: Experimental workflow for in vitro autophagy assessment.
Protocol 2: In Vitro Ferroptosis Induction and Detection
This protocol outlines the steps to confirm the induction of ferroptosis in multiple myeloma cells following treatment.
1. Cell Treatment:
-
Culture and treat multiple myeloma cells with "this compound" as described in Protocol 1. Include a positive control for ferroptosis (e.g., Erastin or RSL3) and a negative control (vehicle). To confirm ferroptosis, include a co-treatment group with a ferroptosis inhibitor (e.g., Ferrostatin-1).
2. Lipid Peroxidation Assay:
-
After treatment, harvest the cells and stain with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions.
-
Analyze the cells by flow cytometry. A shift in fluorescence intensity will indicate the level of lipid peroxidation.
3. Glutathione (GSH) Depletion Assay:
-
Measure intracellular GSH levels using a commercially available GSH assay kit.
-
A significant decrease in GSH levels in treated cells compared to controls is an indicator of ferroptosis.
4. Iron Assay:
-
Measure intracellular labile iron levels using an iron-sensitive fluorescent probe (e.g., FerroOrange).
-
Analyze by fluorescence microscopy or flow cytometry. An increase in fluorescence indicates elevated intracellular iron.
Caption: Experimental workflow for in vitro ferroptosis detection.
Protocol 3: In Vivo Combination Study in a Multiple Myeloma Xenograft Model
This protocol details a preclinical study to evaluate the efficacy of "this compound" in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) in a humanized mouse model.
1. Animal Model:
-
Use immunodeficient mice (e.g., NSG mice) engrafted with human hematopoietic stem cells to reconstitute a human immune system.
2. Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 RPMI-8226 cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
3. Treatment Groups:
-
Randomize mice into four groups (n=8-10 per group):
-
Vehicle Control (e.g., PBS)
-
"this compound" (e.g., 20 mg/kg, daily, oral gavage)
-
Anti-PD-1 Antibody (e.g., 10 mg/kg, twice weekly, intraperitoneal injection)
-
"this compound" + Anti-PD-1 Antibody
-
4. Efficacy and Safety Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis.
5. Immunohistochemistry and Flow Cytometry of Tumors:
-
Analyze tumor tissues for immune cell infiltration (e.g., CD4+, CD8+ T cells) by immunohistochemistry.
-
Prepare single-cell suspensions from tumors and spleens and analyze immune cell populations by flow cytometry.
Caption: Experimental workflow for the in vivo combination study.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. A Quantitative Flow Cytometry –Based Method for Autophagy Detection Across the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for "Antitumor agent-82" Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the preclinical antitumor efficacy of "Antitumor agent-82." The protocols herein describe standard in vitro and in vivo methodologies to assess the agent's impact on cancer cell viability, apoptosis, cell cycle progression, and key signaling pathways, as well as its therapeutic potential in established tumor models.
In Vitro Efficacy Assessment
Cell Viability Assays (MTT and XTT)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines. These colorimetric assays measure the metabolic activity of viable cells.[1][2][3]
Methodology:
MTT Assay Protocol [2]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Following treatment, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]
XTT Assay Protocol [4]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.[4]
Data Presentation:
| Concentration (µM) | Treatment Duration (h) | % Cell Viability (MTT) | % Cell Viability (XTT) |
| Vehicle Control | 24 | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 24 | 95 ± 4.5 | 97 ± 5.1 |
| 1 | 24 | 82 ± 6.1 | 85 ± 5.5 |
| 10 | 24 | 55 ± 3.9 | 58 ± 4.2 |
| 100 | 24 | 21 ± 2.8 | 25 ± 3.1 |
| Vehicle Control | 48 | 100 ± 6.5 | 100 ± 5.9 |
| 0.1 | 48 | 88 ± 5.8 | 90 ± 6.3 |
| 1 | 48 | 65 ± 4.7 | 68 ± 5.0 |
| 10 | 48 | 32 ± 3.1 | 35 ± 3.6 |
| 100 | 48 | 10 ± 1.5 | 12 ± 1.9 |
| Vehicle Control | 72 | 100 ± 7.1 | 100 ± 6.7 |
| 0.1 | 72 | 75 ± 6.2 | 78 ± 6.9 |
| 1 | 72 | 45 ± 4.0 | 48 ± 4.5 |
| 10 | 72 | 15 ± 2.2 | 18 ± 2.7 |
| 100 | 72 | 5 ± 0.9 | 7 ± 1.2 |
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound. This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[6]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) or a similar viability dye to 100 µL of the cell suspension.[5][6]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.[5]
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10 µM) | 60.1 ± 3.5 | 25.8 ± 2.8 | 14.1 ± 1.9 |
| This compound (50 µM) | 25.7 ± 2.9 | 55.3 ± 4.1 | 19.0 ± 2.5 |
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.[7]
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[7][8]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][10]
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.4 ± 3.2 | 30.1 ± 2.5 | 14.5 ± 1.8 |
| This compound (10 µM) | 68.2 ± 4.1 | 20.5 ± 2.1 | 11.3 ± 1.5 |
| This compound (50 µM) | 75.9 ± 4.8 | 15.3 ± 1.9 | 8.8 ± 1.2 |
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[11][12]
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.[13] Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation:
| Target Protein | Vehicle Control (Relative Density) | This compound (10 µM) (Relative Density) | This compound (50 µM) (Relative Density) |
| p-Akt (Ser473) | 1.00 ± 0.08 | 0.45 ± 0.05 | 0.15 ± 0.03 |
| Total Akt | 1.00 ± 0.07 | 0.98 ± 0.06 | 0.95 ± 0.08 |
| p-ERK1/2 (Thr202/Tyr204) | 1.00 ± 0.09 | 0.62 ± 0.07 | 0.28 ± 0.04 |
| Total ERK1/2 | 1.00 ± 0.06 | 1.02 ± 0.05 | 0.99 ± 0.07 |
| β-actin | 1.00 ± 0.04 | 1.01 ± 0.05 | 0.99 ± 0.04 |
In Vivo Efficacy Assessment
Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.[16][17]
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[17]
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control). Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size, or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, western blotting).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 ± 1.5 |
| This compound (25 mg/kg) | 625 ± 95 | 50 | +1.8 ± 2.1 |
| This compound (50 mg/kg) | 310 ± 70 | 75.2 | -2.5 ± 2.8 |
| Positive Control | 250 ± 60 | 80 | -8.1 ± 3.5 |
Syngeneic Tumor Model
Objective: To assess the efficacy of this compound in an immunocompetent mouse model, allowing for the evaluation of its interaction with the immune system.[20][21][22][23]
-
Cell Implantation: Implant a murine tumor cell line into a mouse of the same inbred strain (e.g., MC38 cells into C57BL/6 mice).[22][23]
-
Tumor Growth, Randomization, and Treatment: Follow the same procedures as described for the xenograft model.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations (e.g., T cells, myeloid cells) by flow cytometry.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) | % CD8+ T cells in Tumor |
| Vehicle Control | 1500 ± 210 | - | 5.1 ± 1.2 |
| This compound (50 mg/kg) | 720 ± 130 | 52 | 15.8 ± 2.5 |
| Anti-PD-1 (Positive Control) | 600 ± 110 | 60 | 20.5 ± 3.1 |
| This compound + Anti-PD-1 | 250 ± 80 | 83.3 | 35.2 ± 4.3 |
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro efficacy studies of this compound.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. noblelifesci.com [noblelifesci.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometry Protocol [sigmaaldrich.com]
- 11. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. cellsignal.com [cellsignal.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. xenograft.org [xenograft.org]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 23. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
Application Notes and Protocols for Antitumor Agent-82 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized for their physiological relevance in mimicking in vivo solid tumors, offering significant advantages over traditional two-dimensional (2D) cell cultures.[1][2][3] These models replicate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers characteristic of the tumor microenvironment. Antitumor agent-82, also known as compound 6g, is a potent anti-proliferative compound that has been shown to induce autophagy through the ATG5/ATG7 signaling pathway in various cancer cell lines.[4] This document provides detailed application notes and standardized protocols for evaluating the efficacy of this compound in 3D tumor spheroid models. The following sections will guide researchers through spheroid formation, treatment with this compound, and subsequent analysis of viability and target engagement.
Data Presentation
While specific data on this compound in 3D spheroid models is not yet available in the public domain, the established anti-proliferative activity in 2D cell culture serves as a crucial starting point for designing 3D experiments. The half-maximal inhibitory concentrations (IC50) from 2D assays are essential for determining a relevant dose range for 3D models, although it is anticipated that higher concentrations may be required to elicit a comparable response in spheroids due to their complex architecture.[5]
Table 1: IC50 Values of this compound in 2D Cancer Cell Line Cultures
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HT-29 | Colon Cancer | 2.02 |
| 786-O | Kidney Cancer | 2.71 |
| Blu-87 | 4.53 | |
| A375 | Melanoma | 11.5 |
| MCF7 | Breast Cancer | 13.5 |
| BGC-823 | Gastric Cancer | 24.8 |
| Data sourced from MedChemExpress and is for reference only.[4] |
Signaling Pathway of this compound
This compound induces autophagy by activating the ATG5/ATG7 signaling pathway. This process involves the increased expression of LC3-II and p62, without affecting caspase-3, cleaved caspase-3, or p53 protein expression.[4]
Caption: Signaling pathway of this compound inducing autophagy.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of this compound in 3D tumor spheroid models.
Caption: Workflow for 3D tumor spheroid-based drug screening.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) microplates.[6][7]
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Corning® Spheroid Microplates (or other ULA plates)[7]
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain cells in 2D culture until they reach 70-80% confluency.[6]
-
Cell Harvest: Wash cells with PBS, then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and collect the cell suspension.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells/well for a 96-well plate). Seed the cells into the ULA plate.[7]
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.[6]
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO2. Spheroids will typically form within 24-72 hours.[7]
-
Monitoring: Monitor spheroid formation and growth daily using an inverted microscope.
Protocol 2: Treatment of Spheroids with this compound
Materials:
-
Formed tumor spheroids in ULA plate
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare Drug Dilutions: Prepare a series of dilutions of this compound in complete culture medium. It is recommended to start with a concentration range informed by the 2D IC50 values (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Medium Exchange: Carefully remove approximately half of the culture medium from each well containing a spheroid.
-
Add Treatment: Add an equal volume of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Return the plate to the incubator and treat for the desired duration (e.g., 48, 72, or 96 hours).
Protocol 3: Spheroid Viability Assay (ATP-Based)
This protocol is based on the Promega CellTiter-Glo® 3D Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[7][9]
Materials:
-
Treated spheroids in ULA plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled multiwell plate suitable for luminescence measurements
-
Luminometer
Procedure:
-
Equilibration: Remove the ULA plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.[7]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well (1:1 ratio).[7]
-
Lysis: Mix the contents of the wells by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol 4: Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of key autophagy markers, LC3-II and p62, within the spheroids.[10]
Materials:
-
Treated spheroids
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA and 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., anti-LC3B, anti-p62)
-
Fluorescently-labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Spheroid Collection: Carefully collect the treated spheroids from the ULA plate.
-
Fixation: Fix the spheroids in 4% PFA for 30-60 minutes at room temperature.[10]
-
Washing: Wash the spheroids three times with PBS.
-
Permeabilization: Permeabilize the spheroids with permeabilization buffer for 20 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the spheroids in blocking buffer for 1-2 hours.[10]
-
Primary Antibody Incubation: Incubate the spheroids with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the spheroids three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 15-20 minutes.
-
Mounting and Imaging: Mount the stained spheroids on a slide with mounting medium and image using a confocal microscope.
References
- 1. focus.gbo.com [focus.gbo.com]
- 2. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. corning.com [corning.com]
- 8. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. advancedbiomatrix.com [advancedbiomatrix.com]
Application Note: Monitoring the Effects of Antitumor Agent-82 on the Tumor Microenvironment
Introduction
Antitumor agent-82 is a novel immunomodulatory compound designed to enhance the host's immune response against solid tumors. Its primary mechanism of action involves the targeted inhibition of immunosuppressive signaling within the tumor microenvironment (TME). This application note provides a comprehensive overview of the methodologies used to assess the impact of this compound on the key cellular and molecular components of the TME.
Mechanism of Action
This compound functions by selectively blocking the activity of Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs), two critical cell populations that contribute to an immunosuppressive TME.[1][2] By inhibiting these cells, this compound aims to shift the balance from an immunosuppressive to an immunostimulatory environment, thereby promoting the activation and infiltration of cytotoxic T lymphocytes (CTLs) that can effectively target and eliminate cancer cells.[3][4]
Key Experimental Observations
Treatment with this compound has been shown to induce significant changes within the tumor microenvironment. The following sections summarize the key findings from preclinical studies.
Cellular Composition of the Tumor Microenvironment
A notable shift in the immune cell populations within the tumor was observed following treatment with this compound. Flow cytometry analysis revealed a significant increase in the infiltration of CD8+ cytotoxic T lymphocytes and a concurrent decrease in the prevalence of immunosuppressive cell types.
Table 1: Changes in Immune Cell Populations in the TME Following Treatment with this compound
| Cell Type | Marker | Control Group (% of CD45+ cells) | This compound Treated Group (% of CD45+ cells) | Fold Change |
| Cytotoxic T Lymphocytes | CD3+/CD8+ | 15.2 ± 2.5 | 35.8 ± 4.1 | 2.35 |
| Helper T Cells | CD3+/CD4+ | 20.1 ± 3.1 | 22.5 ± 3.5 | 1.12 |
| Regulatory T Cells | CD4+/FoxP3+ | 10.5 ± 1.8 | 4.2 ± 0.9 | -2.50 |
| Tumor-Associated Macrophages | CD11b+/F4/80+ | 30.8 ± 5.2 | 15.1 ± 2.9 | -2.04 |
| Myeloid-Derived Suppressor Cells | CD11b+/Gr-1+ | 18.6 ± 3.9 | 8.5 ± 1.7 | -2.19 |
Cytokine Profile Modulation
The modulation of the TME by this compound was further evidenced by a significant alteration in the local cytokine profile. Multiplex immunoassay analysis of tumor lysates demonstrated a shift from a pro-tumorigenic to an anti-tumorigenic cytokine milieu.
Table 2: Modulation of Cytokine Levels in the TME by this compound
| Cytokine | Function | Control Group (pg/mg protein) | This compound Treated Group (pg/mg protein) | Fold Change |
| IFN-γ | Pro-inflammatory, enhances CTL activity | 85 ± 12 | 250 ± 35 | 2.94 |
| TNF-α | Pro-inflammatory, induces tumor cell apoptosis | 120 ± 20 | 310 ± 45 | 2.58 |
| IL-2 | T-cell growth factor | 55 ± 9 | 150 ± 22 | 2.73 |
| IL-10 | Immunosuppressive | 210 ± 30 | 90 ± 15 | -2.33 |
| TGF-β | Immunosuppressive, promotes angiogenesis | 350 ± 50 | 160 ± 28 | -2.19 |
Gene Expression Changes
RNA sequencing of tumor tissue further corroborated the cellular and cytokine findings, revealing significant changes in the expression of genes associated with immune activation and suppression.
Table 3: Differential Gene Expression in Tumors Treated with this compound
| Gene | Pathway | Log2 Fold Change (Treated vs. Control) | p-value |
| GZMB (Granzyme B) | T-cell cytotoxicity | 3.1 | < 0.001 |
| PRF1 (Perforin 1) | T-cell cytotoxicity | 2.8 | < 0.001 |
| CD8A | T-cell marker | 2.5 | < 0.001 |
| FOXP3 | Treg marker | -2.2 | < 0.001 |
| ARG1 (Arginase 1) | MDSC immunosuppression | -2.9 | < 0.001 |
| VEGFA | Angiogenesis | -1.8 | < 0.01 |
Experimental Protocols
Protocol for Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This protocol details the procedure for isolating and analyzing tumor-infiltrating lymphocytes (TILs) from fresh tumor tissue.[5][6][7]
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Collagenase Type IV (1 mg/mL)
-
DNase I (100 U/mL)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, Gr-1)
-
Flow cytometer
Procedure:
-
Excise fresh tumor tissue and place it in a petri dish with cold RPMI-1640 medium.
-
Mince the tissue into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing digestion buffer (RPMI-1640 with Collagenase IV and DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add 10 mL of PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet with FACS buffer and centrifuge again.
-
Resuspend the cells in FACS buffer and perform a cell count.
-
Aliquot approximately 1x10^6 cells per tube for staining.
-
Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
For intracellular staining (e.g., FoxP3), follow the manufacturer's protocol for fixation and permeabilization.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.
Protocol for Multiplex Immunoassay of Cytokines in Tumor Lysates
This protocol describes the quantification of multiple cytokines from tumor tissue lysates using a bead-based multiplex immunoassay.[8][9][10]
Materials:
-
Frozen tumor tissue
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Bead mill or homogenizer
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
96-well filter plate
-
Plate shaker
-
Multiplex plate reader
Procedure:
-
Weigh the frozen tumor tissue and add lysis buffer at a ratio of 10 µL per 1 mg of tissue.
-
Homogenize the tissue using a bead mill or mechanical homogenizer until fully lysed.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tumor lysate) and determine the total protein concentration using a BCA or Bradford assay.
-
Dilute the tumor lysates to fall within the dynamic range of the assay.
-
Prepare the multiplex assay plate according to the manufacturer's instructions. This typically involves pre-wetting the filter plate, adding the antibody-coupled beads, and then adding standards, controls, and samples.
-
Incubate the plate on a shaker at room temperature for the recommended time (usually 1-2 hours).
-
Wash the plate multiple times using the provided wash buffer and a vacuum manifold.
-
Add the detection antibodies and incubate on a shaker.
-
Wash the plate again.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the plate a final time and resuspend the beads in reading buffer.
-
Acquire data on a multiplex plate reader.
-
Analyze the data using the manufacturer's software to determine cytokine concentrations.
Protocol for Immunohistochemistry (IHC) Staining of Tumor Sections
This protocol outlines the steps for detecting specific protein markers in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[11][12][13]
Materials:
-
FFPE tumor tissue slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-CD8, anti-FoxP3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat in a pressure cooker, steamer, or water bath according to standard protocols (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with mounting medium.
-
-
Imaging:
-
Image the slides using a bright-field microscope.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor microenvironment as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Checkpoint Markers and Tumor Microenvironment: What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Immune Checkpoint Inhibitors in Cancer Therapy: Mechanism and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
- 6. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crownbio.com [crownbio.com]
- 8. Tumor cytokine multiplex immunoassay [bio-protocol.org]
- 9. evetechnologies.com [evetechnologies.com]
- 10. Multiplex analysis of cytokines as biomarkers that differentiate benign and malignant thyroid diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. immunohistochemistry.us [immunohistochemistry.us]
- 13. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antitumor agent-82" solubility issues and solutions
Welcome to the technical support center for Antitumor Agent-82. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this potent anti-tumor compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 6g, is a potent anti-tumor agent. Its mechanism of action involves the induction of autophagy through the ATG5/ATG7 signaling pathway.[1]
Q2: In which cell lines has this compound shown anti-proliferative activity?
A2: this compound has demonstrated anti-proliferative activity in a range of cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
Q3: What are the known in vivo effects of this compound?
A3: In a mouse model, intraperitoneal administration of this compound at a dose of 45 mg/kg every two days for 16 days demonstrated anti-cancer activity. This resulted in a significant reduction in both tumor volume and weight.[1]
Q4: I am observing poor solubility of this compound in my aqueous buffer. Is this expected?
Q5: What are some general strategies to improve the solubility of investigational drugs like this compound?
A5: Numerous techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspension), and solid dispersions. Chemical methods involve the use of co-solvents, surfactants, pH adjustment, and complexation.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue 1: Precipitate formation upon addition of this compound to aqueous media.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous buffer.
Solutions:
-
Co-solvent System: Prepare a stock solution in an organic solvent such as DMSO or ethanol (B145695) and then dilute it into your aqueous experimental media. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or artifacts (typically <0.5% for in vitro assays).
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. The effect of pH on the solubility of this compound would need to be determined empirically.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can aid in solubilization by forming micelles that encapsulate the hydrophobic drug molecules.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Issue 2: Inconsistent results in biological assays.
Possible Cause: Poor solubility leading to variable concentrations of the active compound in the experiments.
Solutions:
-
Sonication: After preparing your final dilution, sonicate the solution briefly to aid in the dissolution of any small, undissolved particles.
-
Filtration: For in vivo studies, it is critical to ensure that the administered solution is free of particulates. Filtering the final formulation through a 0.22 µm filter can remove undissolved drug particles, but it's important to confirm that the filtration process does not significantly reduce the concentration of the solubilized drug.
-
Formulation Development: For in vivo experiments, consider more advanced formulation strategies such as solid dispersions, nanosuspensions, or lipid-based formulations to improve bioavailability.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| BGC-823 | Gastric Cancer | 24.8[1] |
| MCF7 | Breast Cancer | 13.5[1] |
| A375 | Melanoma | 11.5[1] |
| 786-O | Renal Cancer | 2.71[1] |
| HT-29 | Colorectal Cancer | 2.02[1] |
| Blu-87 | Not Specified | 4.53[1] |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent. | Simple and widely used for in vitro studies. | Potential for solvent toxicity in biological systems. |
| pH Adjustment | Altering the ionization state of the drug to a more soluble form. | Effective for ionizable compounds. | Not applicable to neutral compounds; can affect physiological relevance. |
| Surfactants | Formation of micelles to encapsulate hydrophobic drugs. | Can significantly increase solubility. | Potential for cell toxicity and interference with some assays. |
| Complexation | Encapsulation of the drug in a hydrophilic host molecule (e.g., cyclodextrin). | Can improve stability and bioavailability. | May alter the drug's pharmacokinetic profile. |
| Nanosuspension | Reducing particle size to the nanometer range to increase surface area. | Enhances dissolution rate and bioavailability. | Requires specialized equipment for preparation and characterization. |
Experimental Protocols
Protocol 1: General Method for Preparing a Stock Solution of this compound
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer immediately before use. Ensure the final solvent concentration is low and consistent across all experimental conditions, including controls.
Protocol 2: Autophagy Induction Assay by Western Blotting for LC3-II
-
Cell Seeding and Treatment: Seed HCT116 cells or another appropriate cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for a specified time (e.g., 48 hours). Include a positive control for autophagy induction (e.g., rapamycin) and a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in the amount of LC3-II relative to a loading control (e.g., β-actin or GAPDH) indicates an induction of autophagy.
Visualizations
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: The signaling pathway of this compound inducing autophagy.
References
Technical Support Center: Overcoming Antitumor Agent-82 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Antitumor agent-82.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a third-generation, ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets the constitutively active BCR-ABL fusion protein. It is designed to be effective against wild-type BCR-ABL and a range of clinically relevant mutants that confer resistance to earlier-generation TKIs.
Q2: My cancer cell line, previously sensitive to this compound, is now showing increased resistance. What are the potential causes?
Several factors can contribute to acquired resistance to this compound. The most common mechanisms include:
-
Secondary Mutations: The emergence of new mutations in the BCR-ABL kinase domain that reduce the binding affinity of this compound.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the inhibitory effects of this compound on BCR-ABL.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration.
Q3: How can I determine the specific mechanism of resistance in my cell line?
A multi-step approach is recommended:
-
Sequence the BCR-ABL kinase domain: This will identify any potential secondary mutations.
-
Perform a phosphoproteomic screen: This can reveal the activation of alternative signaling pathways.
-
Assess the expression and activity of drug transporters: Use qPCR or western blotting to measure the levels of common ABC transporters like MDR1 (P-glycoprotein).
Troubleshooting Guide
Issue 1: Gradual Increase in IC50 of this compound
If you observe a steady increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line over time, it is likely that a resistant subpopulation of cells is being selected.
Recommended Actions:
-
Confirm Resistance: Perform a dose-response assay to quantify the shift in IC50.
-
Isolate a Resistant Clone: Use single-cell cloning to isolate a purely resistant cell line for further investigation.
-
Investigate the Mechanism: Follow the steps outlined in FAQ #3 to identify the cause of resistance.
Issue 2: Complete Lack of Response to this compound in a Previously Sensitive Line
A complete loss of sensitivity may indicate a significant change in the cellular signaling landscape.
Recommended Actions:
-
Cell Line Authentication: Verify the identity of your cell line to rule out contamination or misidentification.
-
Investigate Bypass Pathways: A phosphoproteomic analysis is highly recommended to identify alternative survival pathways that may have been activated.
-
Combination Therapy Screening: Test the efficacy of this compound in combination with inhibitors of the identified bypass pathways.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | IC50 (nM) of this compound | Fold Change in Resistance |
| K562-S | Sensitive Parental Line | 15 | - |
| K562-R1 | Resistant Clone 1 | 250 | 16.7 |
| K562-R2 | Resistant Clone 2 | 480 | 32.0 |
Table 2: Effect of Combination Therapy on Resistant Cell Line K562-R1
| Treatment | IC50 (nM) of this compound |
| This compound alone | 250 |
| This compound + SRC Inhibitor (10 nM) | 35 |
| This compound + MEK Inhibitor (20 nM) | 180 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-SRC
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SRC (Tyr416) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: BCR-ABL signaling and inhibition by this compound.
Caption: SRC activation as a bypass mechanism to this compound.
Caption: Experimental workflow for identifying resistance mechanisms.
Technical Support Center: Investigating Off-Target Effects of Antitumor Agent-82 (ATA-82)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Antitumor Agent-82 (ATA-82), a novel dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Frequently Asked Questions (FAQs)
Q1: We observe a more potent cytotoxic effect in our cancer cell line panel than anticipated from EGFR and VEGFR2 inhibition alone. Could off-target effects be responsible?
A1: Yes, this is a strong indication of off-target activity. While ATA-82 is designed to target EGFR and VEGFR2, potent inhibition of other essential kinases can lead to enhanced cytotoxicity. It is crucial to profile ATA-82 against a broad panel of kinases to identify these unintended interactions, which may contribute to both the efficacy and potential toxicity of the compound.
Q2: How can we confirm that the observed cellular phenotype is a direct result of on-target (EGFR/VEGFR2) versus off-target inhibition by ATA-82?
A2: A definitive method is to perform a rescue experiment. This can be achieved by introducing versions of EGFR and VEGFR2 that have been mutated to be resistant to ATA-82 into your target cells. If the cells remain sensitive to ATA-82, it strongly suggests that the observed phenotype is mediated by one or more off-target interactions. Another approach is to use siRNA or CRISPR/Cas9 to knock down the expression of suspected off-target kinases and observe if this phenocopies the effects of ATA-82 treatment.
Q3: Our in vitro kinase profiling data for ATA-82 shows inhibition of several kinases with similar potency to EGFR and VEGFR2. How do we prioritize which off-targets to validate in a cellular context?
A3: Prioritization should be based on several factors. First, consider the biological relevance of the identified off-target kinases to your experimental model. Are they known to be involved in critical cellular processes such as proliferation, survival, or apoptosis? Second, consider the expression levels of these kinases in your cell lines of interest. An off-target with high expression is more likely to have a significant biological impact. Finally, consider the potential for downstream pathway convergence. Inhibition of multiple kinases in the same or parallel signaling pathways can lead to synergistic effects.
Q4: We are observing conflicting results between our biochemical (in vitro) kinase assays and our cell-based assays for ATA-82. What could be the reason for this discrepancy?
A4: Discrepancies between in vitro and cellular assays are common and can arise from several factors. ATA-82 may have poor cell permeability, preventing it from reaching its intracellular targets at effective concentrations. Alternatively, the compound may be rapidly metabolized within the cell into less active or inactive forms. The intracellular concentration of ATP, which is much higher than that typically used in biochemical assays, can also outcompete ATP-competitive inhibitors like ATA-82, leading to reduced potency in a cellular environment. It is also possible that the conformation of the target kinase within the cellular context, including its interaction with scaffolding proteins, differs from the purified recombinant enzyme used in vitro.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Cell-Based Assays
| Observation | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Higher than expected cytotoxicity at low concentrations of ATA-82. | Potent off-target inhibition of a kinase essential for cell survival. | 1. Perform a kinome-wide selectivity screen to identify potent off-targets. 2. Validate the involvement of top off-target candidates using siRNA or CRISPR/Cas9 knockdown. 3. Titrate ATA-82 concentration to find a window that inhibits EGFR/VEGFR2 without significant off-target effects. | Identification of key off-target kinases responsible for the enhanced cytotoxicity. |
| Observed phenotype does not correlate with known EGFR/VEGFR2 signaling. | The phenotype is driven by an off-target kinase. | 1. Use a structurally different, well-characterized dual EGFR/VEGFR2 inhibitor as a comparator. 2. Perform phosphoproteomic profiling to identify unexpectedly altered signaling pathways. 3. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm engagement of suspected off-targets in cells. | Confirmation of off-target pathway modulation and identification of the responsible kinase. |
| Inconsistent results across different cell lines. | Cell line-specific expression of on- and off-target kinases. | 1. Characterize the expression levels of EGFR, VEGFR2, and key off-target kinases in your cell line panel (e.g., by Western blot or proteomics). 2. Correlate the sensitivity to ATA-82 with the expression profile of its targets. | Understanding of how the cellular context influences the activity of ATA-82. |
Guide 2: Artifacts and Technical Issues in Off-Target Identification Assays
| Assay | Observation | Possible Cause | Troubleshooting Steps | Expected Outcome |
| In Vitro Kinase Profiling | High background signal or false positives. | 1. Compound precipitation at high concentrations. 2. Interference with the assay detection method (e.g., fluorescence quenching). | 1. Check the solubility of ATA-82 in the assay buffer. 2. Run a counterscreen without the kinase to identify assay interference. | More accurate and reliable kinase inhibition data. |
| Cellular Thermal Shift Assay (CETSA) | No thermal shift observed for the intended targets (EGFR/VEGFR2). | 1. Insufficient compound concentration or incubation time to engage the target. 2. The chosen heating temperature is not optimal for detecting stabilization. | 1. Perform a dose-response and time-course experiment. 2. Optimize the temperature gradient in the initial melt curve experiment. | Successful detection of target engagement in a cellular environment. |
| CETSA | High variability between replicates. | 1. Uneven heating of samples. 2. Inconsistent cell lysis or protein extraction. | 1. Use a thermal cycler with precise temperature control. 2. Standardize lysis procedures and ensure complete cell disruption. | Improved reproducibility and statistical significance of the results. |
Quantitative Data
The following table summarizes the inhibitory activity (IC50) of ATA-82 against its primary targets and a selection of common off-target kinases identified in a broad kinase screen.
| Kinase | IC50 (nM) | Kinase Family | Primary Cellular Function |
| EGFR | 5.2 | Tyrosine Kinase | Cell proliferation, survival |
| VEGFR2 | 8.9 | Tyrosine Kinase | Angiogenesis, cell migration |
| SRC | 25.7 | Tyrosine Kinase | Cell adhesion, migration, proliferation |
| ABL1 | 42.1 | Tyrosine Kinase | Cell differentiation, proliferation, apoptosis |
| KIT | 55.8 | Tyrosine Kinase | Cell survival, proliferation, differentiation |
| RET | 78.3 | Tyrosine Kinase | Neuronal development, cell survival |
| CDK2 | 112.5 | Serine/Threonine Kinase | Cell cycle progression |
| AURKA | 150.9 | Serine/Threonine Kinase | Mitosis, cell division |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay (Radiometric Format)
This protocol describes a method to determine the IC50 of ATA-82 against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATA-82 stock solution (10 mM in DMSO)
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of ATA-82 in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted ATA-82 or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP (at the Kₘ concentration for each kinase).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of ATA-82 compared to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the engagement of ATA-82 with its intracellular targets.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
ATA-82 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Reagents and equipment for Western blotting
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of ATA-82 or DMSO (vehicle control) for 1-2 hours at 37°C.
-
Harvest and wash the cells with PBS containing inhibitors.
-
Resuspend the cell pellet in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by adding lysis buffer and incubating on ice, followed by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fractions.
-
Analyze the presence of the target proteins (EGFR, VEGFR2, and suspected off-targets) in the soluble fraction by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of ATA-82 indicates target engagement.
Visualizations
Caption: Simplified EGFR signaling pathway.
Caption: Key VEGFR2 signaling pathways.
Caption: Workflow for off-target investigation.
Technical Support Center: Optimizing "Antitumor agent-82" Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration and frequency of "Antitumor agent-82" (OT-82), a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis. By inhibiting NAMPT, the agent depletes intracellular NAD+ levels, which is essential for various cellular processes, including energy metabolism, DNA repair, and signaling pathways. Cancer cells, with their high metabolic demands, are particularly vulnerable to NAD+ depletion, leading to cell death.[1]
Q2: What are the key downstream effects of NAMPT inhibition by this compound?
A2: Inhibition of NAMPT by this compound leads to a dose-dependent reduction in cellular NAD+ and ATP concentrations.[2] This metabolic stress induces hallmarks of apoptotic cell death, including the activation of caspase-3, an increase in cells with sub-G1 DNA content, and depolarization of the mitochondrial membrane.[2]
Q3: What are the common dose-limiting toxicities observed with NAMPT inhibitors?
A3: A primary dose-limiting toxicity associated with NAMPT inhibitors in preclinical and clinical studies is thrombocytopenia (low platelet count).[3] Other potential bone marrow-related toxicities, such as anemia and neutropenia, have also been noted.[3]
Q4: Should a continuous or intermittent dosing schedule be used for this compound?
A4: The choice between continuous and intermittent dosing depends on the therapeutic index, the drug's half-life, and the tolerability profile. Preclinical studies with OT-82 have explored intermittent dosing schedules, such as 3 days of treatment followed by 4 days of rest (3t/4r) or 3 consecutive days per week for several weeks.[4][5] A clinical trial for OT-82 in lymphoma utilized a regimen of treatment on days 1-3, 8-10, and 15-17 of a 28-day cycle. Intermittent dosing can allow for recovery from potential toxicities while still maintaining antitumor efficacy.[6]
Troubleshooting Guides
Issue 1: Suboptimal Antitumor Efficacy in In Vivo Models
| Potential Cause | Troubleshooting/Optimization Strategy |
| Insufficient Drug Exposure | - Conduct pharmacokinetic (PK) analysis to measure plasma and tumor concentrations of this compound. - Optimize the drug formulation to improve solubility and bioavailability.[7] - Consider alternative routes of administration (e.g., intravenous vs. oral gavage) to increase systemic exposure.[7] |
| Inappropriate Dosing Schedule | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[6] - Evaluate different intermittent dosing schedules (e.g., varying treatment and rest days) to find the optimal balance between efficacy and toxicity.[6] - Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict the most effective dosing regimen.[8][9][10] |
| Tumor Resistance | - Confirm that the tumor model is dependent on the NAMPT salvage pathway for NAD+ synthesis. - Investigate potential resistance mechanisms, such as upregulation of alternative NAD+ synthesis pathways. |
Issue 2: Excessive Toxicity in In Vivo Models (e.g., >15% body weight loss)
| Potential Cause | Troubleshooting/Optimization Strategy |
| Dose is Above the MTD | - Immediately halt dosing and monitor animals closely. - Reduce the dose by 25-50% in subsequent experiments.[6] |
| Dosing Schedule is Too Frequent | - Switch from a continuous to an intermittent dosing schedule.[6] - Increase the duration of the rest period between treatment cycles. |
| Off-Target Effects | - Conduct toxicology studies to identify any unexpected organ toxicities. |
Data Presentation: Preclinical Efficacy of this compound (OT-82)
Table 1: In Vitro Cytotoxicity of OT-82 in Hematopoietic (HP) and Non-Hematopoietic (Non-HP) Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia (HP) | 2.11[2] |
| U937 | Histiocytic Lymphoma (HP) | 2.70[2] |
| RS4;11 | Acute Lymphoblastic Leukemia (HP) | 1.05[2] |
| PER485 | B-cell Lymphoma (HP) | 1.36[2] |
| MCF-7 | Breast Cancer (Non-HP) | 37.92[2] |
| U87 | Glioblastoma (Non-HP) | 29.52[2] |
| HT29 | Colorectal Cancer (Non-HP) | 15.67[2] |
| H1299 | Non-Small Cell Lung Cancer (Non-HP) | 7.95[2] |
Table 2: In Vivo Dosing Regimens and Outcomes for OT-82 in Preclinical Models
| Animal Model | Dosing Schedule | Key Outcomes |
| SCID mice with MV4-11 xenografts | 60 or 80 mg/kg, PO, 3 days on/4 days off or 2 days on/5 days off for 3 cycles | Tumor disappearance after three treatment cycles. |
| SCID mice with Burkitt's lymphoma xenografts | 20 or 40 mg/kg, PO | Increased survival to 56% and 100%, respectively.[2] |
| Mice with Ewing sarcoma xenografts | 5, 25, or 50 mg/kg, dosed on days 0-2, 7-9, 14-16, and 21-24 | Significant inhibition of tumor growth and prolonged survival.[5] |
| Pediatric ALL PDX models | 40 mg/kg, PO, 3 consecutive days/week for 3 weeks | Significant leukemia growth delay in 95% of models.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[11][12]
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line sensitive to this compound
-
Matrigel (optional)
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-10 x 10^6 cancer cells (potentially mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound at the predetermined dose and schedule via the chosen route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Visualizations
References
- 1. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic/pharmacodynamic modelling in oncological drug development. | Semantic Scholar [semanticscholar.org]
- 9. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
"Antitumor agent-82" stability in different solvents
Technical Support Center: Antitumor Agent-82
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound (AG-82) in various solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?
A1: this compound is a hydrophobic compound with limited solubility in aqueous media. For preparing high-concentration stock solutions (e.g., 10-50 mM), we strongly recommend using anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[1][2] To ensure complete dissolution, gentle warming to 37°C for 10-15 minutes with intermittent vortexing is advised. Always visually inspect the solution to confirm the absence of particulates before use.
Q2: I observed a precipitate after diluting my DMSO stock solution of AG-82 into my aqueous cell culture medium. What causes this and how can I prevent it?
A2: This is a common phenomenon for hydrophobic compounds dissolved in DMSO and is often referred to as "DMSO shock" or precipitation.[1] It occurs when the highly concentrated drug solution in DMSO is rapidly diluted into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the drug to fall out of solution.
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is kept as low as possible, ideally below 0.5%, as most cell lines can tolerate this level without significant cytotoxicity.[1]
-
Mixing Technique: Add the DMSO stock solution dropwise into the aqueous medium while vigorously vortexing or stirring. This facilitates rapid dispersion and can help prevent localized high concentrations that lead to precipitation.[1]
-
Intermediate Dilution: Consider performing a serial dilution. For example, first, dilute your 10 mM stock into a smaller volume of cell culture medium to create an intermediate concentration, then add this to the final volume.
-
Use of Surfactants: For biochemical assays (not cell-based), a low concentration of a non-ionic surfactant such as Tween-20 or Pluronic F-68 may help maintain solubility.[2]
Below is a troubleshooting workflow to address precipitation issues.
References
Troubleshooting inconsistent results with "Antitumor agent-82"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antitumor agent-82. The information is designed to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent activator of the ATG5/ATG7 signaling pathway, leading to the induction of autophagy. In the context of certain cancers, such as multiple myeloma, this agent works synergistically with the silencing of SDE2 to restore ATG5-dependent autophagy. This process, in turn, triggers ferroptosis, an iron-dependent form of programmed cell death, ultimately suppressing tumor growth.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro studies, this compound can be dissolved in DMSO. For in vivo applications, the appropriate solvent system should be determined based on the experimental model and administration route. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Please refer to the manufacturer's data sheet for specific instructions.
Q3: What are the recommended working concentrations for in vitro experiments?
A3: The optimal concentration of this compound is cell-line dependent. For assessing anti-proliferative activity, a broad concentration range of 0-100 µM is suggested for initial screening. For specific cell growth inhibition and autophagy activation studies in cell lines like HCT116, concentrations ranging from 0-5 µM have been shown to be effective.
Q4: Has this compound been tested in vivo?
A4: Yes, in vivo studies in mouse models have been conducted. A dosage of 45 mg/kg administered intraperitoneally every two days for 16 days has demonstrated anti-cancer activity.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Cell Line Resistance.
-
Explanation: Not all cell lines are equally sensitive to autophagy-induced ferroptosis. Cells with high basal levels of antioxidant pathways or low iron dependency may exhibit resistance.
-
Troubleshooting Steps:
-
Confirm Cell Line Sensitivity: Review the literature to ensure your chosen cell line is a suitable model for studying autophagy-dependent ferroptosis.
-
Use Positive Controls: Include a positive control for ferroptosis induction (e.g., erastin (B1684096) or RSL3) to validate that the pathway can be activated in your cell line.
-
Test Multiple Cell Lines: If possible, test this compound on a panel of cell lines, including those with known sensitivity.
-
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Explanation: The MTT assay relies on mitochondrial reductase activity, which can be influenced by the experimental conditions and the agent itself.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variable results.
-
Check for Chemical Interference: Some compounds can directly react with the MTT reagent, leading to false-positive or false-negative results. Run a control with this compound in cell-free media with the MTT reagent to check for any direct reaction.
-
Verify Incubation Times: Ensure consistent incubation times for both the drug treatment and the MTT reagent.
-
Consider Alternative Viability Assays: If inconsistencies persist, consider using a different viability assay that works through a different mechanism, such as a trypan blue exclusion assay or a crystal violet assay.
-
-
Issue 2: Inconsistent or weak induction of autophagy as measured by Western blot for LC3-II.
-
Possible Cause 1: Suboptimal Western Blot Protocol for LC3.
-
Explanation: LC3-I and LC3-II are small proteins that require specific conditions for proper separation and detection.
-
Troubleshooting Steps:
-
Use Appropriate Gel Percentage: Use a high-percentage polyacrylamide gel (e.g., 15%) or a gradient gel (e.g., 4-20%) to effectively separate the LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa) bands.
-
Optimize Transfer Conditions: Ensure efficient transfer of these small proteins by using a 0.2 µm PVDF membrane and optimizing the transfer time and voltage. A wet transfer system is often recommended.
-
Validate Antibody: Use an antibody that is validated for the detection of both LC3-I and LC3-II.
-
Include Positive Controls: Treat a parallel set of cells with a known autophagy inducer (e.g., rapamycin (B549165) or starvation) or an autophagy flux inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) to ensure the detection system is working correctly.
-
-
-
Possible Cause 2: Issues with Autophagic Flux.
-
Explanation: An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.
-
Troubleshooting Steps:
-
Perform an Autophagic Flux Assay: To confirm that this compound is inducing autophagy, co-treat cells with this compound and an autophagy inhibitor like chloroquine. A further increase in the LC3-II band in the co-treated sample compared to the agent alone indicates a functional autophagic flux.
-
Analyze p62/SQSTM1 Levels: p62 is a protein that is degraded by autophagy. A decrease in p62 levels upon treatment with this compound would be consistent with autophagy induction.
-
-
Issue 3: Difficulty in detecting the SDE2-ATG5 interaction via co-immunoprecipitation (Co-IP).
-
Possible Cause 1: Weak or Transient Interaction.
-
Explanation: The interaction between SDE2 and ATG5 may be weak or occur under specific cellular conditions.
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Use a gentle lysis buffer with non-ionic detergents (e.g., NP-40) and avoid harsh conditions that could disrupt the protein-protein interaction.
-
Include Protease and Phosphatase Inhibitors: Always use freshly prepared inhibitors in your lysis buffer to prevent protein degradation.
-
Cross-linking: Consider using a cross-linking agent to stabilize the interaction before cell lysis.
-
-
-
Possible Cause 2: Low Protein Expression or Antibody Issues.
-
Explanation: The target proteins may be expressed at low levels, or the antibodies used for IP and Western blotting may not be optimal.
-
Troubleshooting Steps:
-
Confirm Protein Expression: Before performing the Co-IP, confirm the expression of both SDE2 and ATG5 in your cell lysate via Western blot.
-
Use High-Affinity Antibodies: Use antibodies that are validated for IP and have high affinity for the target proteins.
-
Titrate Antibody Amount: Optimize the amount of antibody used for the IP to minimize background and maximize pull-down efficiency.
-
Pre-clear the Lysate: To reduce non-specific binding, pre-clear the cell lysate by incubating it with beads before adding the primary antibody.
-
-
In Vivo Experiments
Issue 4: High variability in tumor growth in xenograft models.
-
Possible Cause 1: Inconsistent Tumor Cell Implantation.
-
Explanation: Variability in the number of viable cells injected or the injection technique can lead to inconsistent tumor take rates and growth.
-
Troubleshooting Steps:
-
Ensure Cell Viability: Use a consistent method for cell harvesting and ensure high cell viability (>90%) at the time of injection.
-
Standardize Injection Procedure: Use a consistent injection volume, needle gauge, and injection site for all animals.
-
Use Matrigel: Co-injection of tumor cells with Matrigel can improve tumor take rates and promote more uniform growth.
-
-
-
Possible Cause 2: Host Immune Response.
-
Explanation: Even in immunodeficient mice, some residual immune activity can affect tumor growth.
-
Troubleshooting Steps:
-
Select Appropriate Mouse Strain: Use highly immunodeficient mouse strains (e.g., NOD-SCID or NSG) to minimize the host immune response against human tumor cells.
-
Monitor Animal Health: Regularly monitor the health of the animals, as any underlying health issues can impact tumor growth.
-
-
-
Possible Cause 3: Instability of this compound in vivo.
-
Explanation: The formulation and administration route can affect the bioavailability and stability of the compound.
-
Troubleshooting Steps:
-
Optimize Formulation: Ensure that this compound is properly formulated for in vivo administration to ensure its solubility and stability.
-
Pharmacokinetic Studies: If significant variability persists, consider conducting preliminary pharmacokinetic studies to determine the optimal dosing regimen and administration route.
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| BGC-823 | Gastric Cancer | 24.8 |
| MCF7 | Breast Cancer | 13.5 |
| A375 | Melanoma | 11.5 |
| 786-O | Renal Cancer | 2.71 |
| HT-29 | Colorectal Cancer | 2.02 |
| Blu-87 | Not Specified | 4.53 |
Data obtained from in vitro anti-proliferative assays after 48 hours of treatment.
Table 2: Recommended In Vivo Dosage
| Animal Model | Administration Route | Dosage | Dosing Schedule |
| Mouse | Intraperitoneal (i.p.) | 45 mg/kg | Every two days for 16 days |
This dosage has been shown to have anti-cancer activity in mouse xenograft models.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot for LC3 and ATG5
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a 15% polyacrylamide gel for LC3 detection or a 12% gel for ATG5 detection. Run the gel until adequate separation of the protein bands is achieved.
-
Protein Transfer: Transfer the proteins to a 0.2 µm PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 or ATG5 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as GAPDH or β-actin. For LC3, the ratio of LC3-II to LC3-I or to the loading control is often calculated.
Lipid Peroxidation Assay for Ferroptosis (C11-BODIPY 581/591)
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate or glass-bottom dish) and treat with this compound for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Probe Staining: Add the C11-BODIPY 581/591 probe to the cells at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis by Fluorescence Microscopy: Image the cells using a fluorescence microscope. The unoxidized probe fluoresces in the red channel (e.g., Ex/Em ~581/591 nm), while the oxidized probe fluoresces in the green channel (e.g., Ex/Em ~488/510 nm). An increase in the green fluorescence signal indicates lipid peroxidation.
-
Analysis by Flow Cytometry: For quantitative analysis, harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer, measuring the fluorescence in both the red and green channels. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for in vitro experiments.
Caption: General experimental workflow.
References
How to minimize "Antitumor agent-82" toxicity in vivo
Technical Support Center: Antitumor Agent-82
This guide provides researchers, scientists, and drug development professionals with essential information for managing and minimizing the in vivo toxicity of "this compound," a potent platinum-based chemotherapeutic agent. For the purposes of this guide, "this compound" is modeled on the well-characterized agent, cisplatin (B142131). The primary dose-limiting toxicity is nephrotoxicity, though ototoxicity and neurotoxicity are also significant concerns[1][2].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of "this compound" induced toxicity?
A1: The toxicity of "this compound" is multifactorial. In the kidney, it is readily taken up by proximal tubular epithelial cells[3]. Inside the cell, it induces toxicity through several mechanisms: generating reactive oxygen species (ROS), causing mitochondrial dysfunction, forming DNA adducts that trigger cell-cycle arrest, inducing inflammation via pathways involving TNF-α and NF-κB, and ultimately activating apoptotic cell death pathways[3][4][5].
Q2: What are the main types of in vivo toxicity observed with "this compound"?
A2: The most significant dose-limiting toxicity is nephrotoxicity (kidney damage)[6][7]. Other common toxicities include ototoxicity (hearing loss), neurotoxicity (nerve damage), and myelosuppression (decreased production of blood cells)[2][8].
Q3: Are there any known cytoprotective agents that can be co-administered to reduce toxicity?
A3: Yes, amifostine (B1664874) is a well-documented cytoprotective agent. Preclinical and clinical studies have shown that pretreatment with amifostine can protect against nephrotoxicity, as well as hematologic and neurologic toxicities, without compromising the antitumor efficacy of the platinum agent[1][8]. It is currently the only available therapy proven to ameliorate the cumulative nephrotoxic effects of cisplatin[1].
Q4: How critical is hydration in managing toxicity?
A4: Adequate hydration is the most essential strategy to prevent nephrotoxicity[9][10]. Intravenous hydration before, during, and after agent administration helps maintain sufficient urine output, which reduces the concentration of the agent in the renal tubules and decreases its transit time, thus lowering the risk of damage[11][12].
Troubleshooting Guide
Issue 1: Elevated serum creatinine (B1669602) and/or BUN levels post-administration in a preclinical model.
-
Possible Cause: Onset of acute kidney injury (AKI) due to nephrotoxicity. This is the most common dose-limiting toxicity[6]. In mouse models, a single high dose can cause severe AKI within 3-4 days[13].
-
Solution:
-
Review Dosing Regimen: High single doses (e.g., >20 mg/kg in mice) are known to cause severe AKI[13]. Consider switching to a repeated low-dose model (e.g., 7-9 mg/kg weekly for four weeks), which may better reflect clinical dosing regimens and allow for the study of long-term effects[13][14].
-
Implement Hydration Protocol: Ensure adequate pre- and post-administration hydration with isotonic saline. This is a standard and effective preventative measure[7].
-
Introduce a Cytoprotective Agent: Co-administration of amifostine has been shown to significantly protect against nephrotoxicity in both single and repeated dose preclinical studies[1].
-
Monitor Electrolytes: Check for hypomagnesemia, as magnesium depletion can enhance nephrotoxicity. Supplementation with magnesium in the hydration fluid is recommended[10][12].
-
Issue 2: High variability in toxicity outcomes between experimental animals.
-
Possible Cause: Differences in animal strain, age, sex, or underlying health status can influence susceptibility to toxicity[15][16]. Pre-existing renal insufficiency is a major risk factor[6].
-
Solution:
-
Standardize Animal Models: Use animals of the same strain, age, and sex. Ensure all animals are healthy and have normal baseline renal function before starting the experiment. Different mouse strains are known to have differential responses to cisplatin dosing[16].
-
Control Environmental Factors: Maintain consistent housing conditions, diet, and water access.
-
Increase Sample Size: A larger number of animals per group can help account for biological variability and increase the statistical power of your results.
-
Issue 3: Antitumor efficacy appears to be compromised by a toxicity mitigation strategy.
-
Possible Cause: Some antioxidant compounds or protective agents could theoretically interfere with the cytotoxic mechanism of "this compound," which relies on generating oxidative stress in cancer cells[17].
-
Solution:
-
Select a Validated Agent: Use agents like amifostine, which has been shown in multiple studies not to affect the antitumor effects of cisplatin[1][8].
-
Validate in Your Model: If using a novel protective agent, it is crucial to run parallel experiments to confirm that it does not reduce the antitumor activity of "this compound" in your specific cancer model. This involves comparing tumor growth inhibition in groups treated with the agent alone versus the combination.
-
Data Presentation: Efficacy of Protective Strategies
Table 1: Effect of Amifostine on "this compound" (Cisplatin) Induced Nephrotoxicity in a Clinical Trial
| Parameter | Cyclophosphamide (B585) + Cisplatin (CP) | Amifostine + CP | P-value |
| Patients requiring treatment discontinuation due to toxicity | 24% | 9% | .002 |
| Patients with >40% reduction in creatinine clearance | 21/105 (20%) | 5/110 (5%) | .001 |
| Median Survival Time | 31 months | 31 months | N/S |
Data synthesized from a randomized controlled trial in patients with advanced ovarian cancer receiving cyclophosphamide (1,000 mg/m²) and cisplatin (100 mg/m²) with or without amifostine (910 mg/m²)[8].
Table 2: Comparison of Hydration Protocols on Renal Function
| Hydration Protocol | Patient Cohort | Mean Age | Maximum Mean % Change in Creatinine (from baseline) | Statistical Significance |
| In-patient (Long-duration) : 6000ml Normal Saline over 24-28 hours | 57 | 56 years | +25.5% | p=0.079 (Not significant) |
| Out-patient (Short-duration) : 4000ml Normal Saline over 6 hours | 88 | 56 years | +12.9% |
Data from a retrospective study comparing long-duration in-patient hydration with a short-duration out-patient protocol for patients receiving cisplatin (60-100mg/m²). The study concluded that the short regimen can be safely administered in an out-patient setting without increasing nephrotoxicity[18].
Experimental Protocols
Protocol 1: Preclinical Model of "this compound"-Induced Nephrotoxicity
This protocol describes a common method for inducing and assessing acute kidney injury in a mouse model[13][19].
1. Animal Selection:
-
Species/Strain: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
Provide free access to standard chow and water.
2. Experimental Groups:
-
Group 1: Control (Vehicle - e.g., 0.9% saline, intraperitoneal injection).
-
Group 2: "this compound" (e.g., 20 mg/kg cisplatin in saline, single intraperitoneal injection).
-
Group 3: Protective Agent + "this compound".
-
Group 4: Protective Agent alone.
3. Administration:
-
Administer the protective agent according to its specific protocol (e.g., 30 minutes before the antitumor agent).
-
Administer "this compound" or vehicle via intraperitoneal (IP) injection.
4. Monitoring and Sample Collection:
-
Monitor animal weight and general health daily.
-
At 72 hours post-injection (a typical peak injury time point), collect blood via cardiac puncture or retro-orbital sinus under anesthesia[13].
-
Euthanize the animals and perfuse kidneys with cold PBS.
-
Collect one kidney for histological analysis (fix in 10% neutral buffered formalin) and snap-freeze the other in liquid nitrogen for molecular analysis.
5. Endpoint Analysis:
-
Biochemical Analysis: Centrifuge blood to collect serum. Measure Blood Urea Nitrogen (BUN) and serum creatinine levels using commercially available kits.
-
Histological Analysis: Process formalin-fixed kidneys for paraffin (B1166041) embedding. Section and stain with Hematoxylin and Eosin (H&E) to assess tubular necrosis, proteinaceous casts, and other signs of structural damage.
-
Gene/Protein Expression (Optional): Use frozen tissue to analyze markers of inflammation (e.g., TNF-α) or apoptosis (e.g., Caspase-3) via qRT-PCR or Western blot.
Protocol 2: Standard Clinical Hydration Regimen
This protocol is a representative example for patients receiving moderate-to-high doses (>60mg/m²) of "this compound"[11][15][20].
1. Pre-Treatment Assessment:
-
Verify normal renal function (e.g., eGFR > 60 mL/min/1.73 m²).
-
Assess for risk factors like advanced age, hypoalbuminemia, or use of other nephrotoxic drugs[6][15].
-
Check baseline electrolytes, particularly magnesium and potassium[9].
2. Pre-Hydration (2-4 hours before agent administration):
-
Infuse 1-2 Liters of 0.9% Sodium Chloride (Normal Saline) intravenously over 2-4 hours[9].
-
Add 10-20 mmol of Potassium Chloride (KCl) and 8-10 mmol of Magnesium Sulfate (MgSO₄) to the saline solution[11][20].
3. Diuresis (Optional, for high doses >100 mg/m²):
-
Consider administering mannitol (B672) (e.g., 12.5-25g) to induce forced diuresis, especially for high-dose regimens or patients with pre-existing hypertension[9][11][12].
4. Agent Administration:
-
Administer "this compound" diluted in 1 Liter of 0.9% Normal Saline over the prescribed time (e.g., 1-2 hours).
5. Post-Hydration (Continue for 2-4 hours after administration):
-
Infuse an additional 1-2 Liters of 0.9% Normal Saline containing KCl and MgSO₄ intravenously[20].
-
Monitor urine output and patient weight. Consider furosemide (B1674285) if urine output is low (<100ml/hour) or there is significant weight gain[11][20].
-
Encourage high oral fluid intake for 24 hours post-treatment[15].
Visualizations: Pathways and Workflows
Signaling Pathway of "this compound" Nephrotoxicity
Caption: Signaling cascade of "this compound" induced renal cell death.
Experimental Workflow for Testing a Nephroprotective Agent
Caption: Workflow for an in vivo study of a nephroprotective compound.
Logical Flowchart for Toxicity Management in Preclinical Studies
Caption: Decision flowchart for managing unexpected toxicity in vivo.
References
- 1. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies to reduce the risk of platinum containing antineoplastic drug-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An integrative view of cisplatin-induced renal and cardiac toxicities: molecular mechanisms, current treatment challenges and potential protective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-Inflammatory Signalling PRRopels Cisplatin-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of cisplatin nephrotoxicity [jnephropharmacology.com]
- 7. Prevention of cisplatin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amifostine pretreatment for protection against cyclophosphamide-induced and cisplatin-induced toxicities: results of a randomized control trial in patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. 184-Prevention and management of cisplatin induced nephrotoxicity | eviQ [eviq.org.au]
- 11. dam.esmo.org [dam.esmo.org]
- 12. A Systematic Review of Strategies to Prevent Cisplatin‐Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Developing better mouse models to study cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. performanceandimprovement.nhs.wales [performanceandimprovement.nhs.wales]
- 16. Time-course analysis of cisplatin induced AKI in preclinical models: implications for testing different sources of MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Strategies to Combat Cisplatin-Induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gffcc.org [gffcc.org]
- 19. #1 Nephrology CRO | Renal Disease Preclinical Research Services | Kidney Disease models [nephrix-biosolutions.com]
- 20. kmcc.nhs.uk [kmcc.nhs.uk]
Improving the bioavailability of "Antitumor agent-82"
Technical Support Center: Antitumor Agent-82
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent kinase inhibitor with significant potential in oncology. However, it is a Biopharmaceutics Classification System (BCS) Class II compound. This means it has high intestinal permeability but suffers from very low aqueous solubility.[1] This poor solubility is the primary limiting factor for its oral absorption, leading to low and variable bioavailability, which can compromise therapeutic efficacy.[1][2]
Q2: What are the main physiological barriers affecting the bioavailability of this compound?
A2: The primary barriers are its poor dissolution in gastrointestinal fluids and potential first-pass metabolism in the intestine and liver.[2][3] Even if the agent dissolves, it may be metabolized before reaching systemic circulation, further reducing its effective concentration.[2]
Q3: What are the most common formulation strategies to improve the oral bioavailability of a BCS Class II compound like this compound?
A3: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][5][6] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[6][7][8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution.[3][9]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[9][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
In Vitro Dissolution Studies
Q: My in vitro dissolution results for this compound are highly variable and show poor release, even with enabling formulations. What could be the cause?
A: High variability and poor release in dissolution tests can stem from several factors related to the method, materials, or equipment.[11][12]
-
Problem: Inadequate Sink Conditions.
-
Solution: Ensure the volume and composition of your dissolution medium are sufficient to dissolve at least three times the amount of drug in the dosage form. For poorly soluble compounds, consider adding surfactants (e.g., Sodium Dodecyl Sulfate) to the medium to facilitate solubilization.
-
-
Problem: Drug Degradation in the Medium.
-
Solution: this compound may be unstable at certain pH values.[13] Assess the chemical stability of the agent in your chosen dissolution medium by incubating a known concentration and monitoring its recovery over time via HPLC. If degradation is observed, adjust the medium pH or consider using a different buffer system.[13]
-
-
Problem: Coning/Mounding of the Sample.
-
Solution: If the powdered drug sinks to the bottom of the vessel and forms a cone, it reduces the effective surface area for dissolution. This is common with dense, poorly soluble powders. Consider using a different apparatus (e.g., USP Apparatus 4 - flow-through cell) or modifying the current method by increasing the agitation speed.[11]
-
-
Problem: Filter Adsorption.
-
Solution: The active pharmaceutical ingredient (API) may adsorb to the filter used for sample collection, leading to artificially low concentration readings. Verify filter compatibility by passing a standard solution of this compound through the filter and measuring the concentration in the filtrate. If significant binding occurs, select a different filter material (e.g., PTFE, PVDF).
-
In Vivo Pharmacokinetic (PK) Studies
Q: After oral administration in mice, the plasma concentrations of this compound are undetectable or significantly lower than expected. What are the potential reasons?
A: This is a common challenge with poorly bioavailable compounds. The issue can arise from the formulation, the dose, or physiological factors.[14]
-
Problem: Poor in vivo Dissolution/Solubility.
-
Solution: The formulation may not be effectively enhancing solubility in the complex environment of the GI tract. If you used a simple suspension, it is likely not sufficient. Transition to an advanced formulation strategy as outlined in the FAQ section (e.g., a nano-suspension or a lipid-based system).[14]
-
-
Problem: Insufficient Dose.
-
Solution: The administered dose may be too low to achieve detectable plasma concentrations, especially given the expected low bioavailability. Conduct a dose-ranging study to determine if higher doses result in measurable plasma levels.[14] Be mindful of reaching the maximum tolerated dose (MTD).
-
-
Problem: High First-Pass Metabolism.
-
Solution: this compound may be rapidly metabolized by enzymes in the gut wall or liver.[2] To investigate this, consider a study that includes co-administration with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor), if ethically permissible and relevant to the intended clinical use. This strategy, known as pharmacokinetic boosting, can help elucidate the impact of metabolism.[2]
-
Q: My in vivo PK data shows extremely high inter-animal variability. How can I reduce this?
A: High variability is often linked to inconsistent formulation or physiological differences between animals.[14]
-
Problem: Inconsistent Formulation Dosing.
-
Solution: Ensure your formulation is homogeneous and stable. For suspensions, vortex thoroughly before drawing each dose. For lipid-based systems, ensure there is no phase separation. Precise and consistent administration technique is critical.[14]
-
-
Problem: Influence of Food.
-
Solution: The presence or absence of food can dramatically affect the absorption of lipophilic compounds. Standardize the fasting period for all animals before and after dosing to ensure consistent GI conditions.[14]
-
-
Problem: Animal-to-Animal Physiological Differences.
Formulation Strategies & Comparative Data
Choosing the right formulation strategy is critical. The following table presents hypothetical data for this compound in different formulations to illustrate potential improvements in key pharmacokinetic (PK) parameters after a 10 mg/kg oral dose in mice.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension (Control) | 25 ± 8 | 2.0 | 95 ± 30 | ~ 1% |
| Micronized Suspension | 70 ± 20 | 1.5 | 350 ± 90 | ~ 4% |
| Nanocrystal Suspension | 250 ± 65 | 1.0 | 1800 ± 450 | ~ 18% |
| Amorphous Solid Dispersion | 450 ± 110 | 1.0 | 3600 ± 800 | ~ 35% |
| Lipid-Based (SEDDS) | 600 ± 150 | 0.5 | 4800 ± 1100 | ~ 47% |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Nanocrystal Formulation
This protocol describes the preparation of a nanocrystal suspension of this compound using a wet-milling technique.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 407, HPMC)
-
Milling Media (e.g., Yttria-stabilized zirconium oxide beads, 0.5 mm)
-
Purified Water
-
High-energy planetary ball mill or similar apparatus
Methodology:
-
Prepare a 2% (w/v) stabilizer solution in purified water.
-
Disperse this compound into the stabilizer solution to create a 5% (w/v) pre-suspension.
-
Add the pre-suspension to the milling chamber containing the zirconium oxide beads. The volume ratio of beads to suspension should be approximately 1:1.
-
Mill the suspension at a high speed (e.g., 2000 RPM) for a duration of 4-8 hours. Monitor temperature to prevent overheating.
-
Periodically sample the suspension to measure particle size using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., Z-average < 250 nm) is achieved.
-
Separate the milled nanosuspension from the milling beads by decanting or sieving.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and drug concentration.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for assessing the oral bioavailability of an this compound formulation.
Animals:
-
Male CD-1 mice (or other appropriate strain), 8-10 weeks old.
Procedure:
-
Fast the mice overnight (~12 hours) prior to dosing, with free access to water.
-
For the intravenous (IV) reference group, administer this compound (e.g., dissolved in a solvent like DMSO/PEG400) via tail vein injection at a dose of 1 mg/kg.
-
For oral (PO) groups, administer the test formulation (e.g., nanocrystal suspension) via oral gavage at a dose of 10 mg/kg.
-
Collect sparse blood samples (~30-50 µL) from a consistent site (e.g., submandibular or tail vein) at predefined time points.[15] A typical schedule for PO dosing would be 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[17]
-
Place blood samples into tubes containing an anticoagulant (e.g., K2EDTA) and keep on ice.
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[18]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin). Absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key decision-making processes and workflows for improving the bioavailability of this compound.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Impact of poor bioavailability on therapeutic efficacy.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tanzj.net [tanzj.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pexacy.com [pexacy.com]
- 10. rjptonline.org [rjptonline.org]
- 11. pharmtech.com [pharmtech.com]
- 12. aaps.ca [aaps.ca]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. benchchem.com [benchchem.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 18. In Vivo Mouse Pharmacokinetics [bio-protocol.org]
"Antitumor agent-82" unexpected effects on cell morphology
Welcome to the technical support center for Antitumor Agent-82. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding unexpected changes in cell morphology observed during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant changes in cell shape, such as the formation of large vacuoles and cytoplasmic budding, after treatment with this compound. Is this an expected outcome?
A1: Yes, these morphological changes are consistent with the known mechanism of action of this compound. This agent is a potent inducer of autophagy, a cellular process involving the degradation of cellular components within double-membraned vesicles called autophagosomes.[1][2][3] The formation of large vacuoles is a hallmark of autophagy.
Q2: Our cells are detaching from the culture plate after treatment with this compound. What could be the cause?
A2: Cell detachment can be an indicator of several cellular events induced by this compound. It may be a sign of high levels of autophagy leading to autophagic cell death, or it could be due to cytotoxicity at the concentration used. We recommend performing a dose-response experiment and a cell viability assay to distinguish between these possibilities.
Q3: We have noticed alterations in the appearance of the nucleolus in our cells treated with this compound. What is the significance of this?
A3: While this compound's primary mechanism is autophagy induction, alterations in nucleolar morphology, such as changes in size or shape, can be an unintended effect of some anticancer drugs.[4][5][6] The nucleolus is a key site of ribosome biogenesis and a sensor of cellular stress.[4] Investigating these changes could provide valuable insights into the broader cellular impact of the agent.
Q4: How can we differentiate between apoptosis, necrosis, and autophagy-induced cell death based on morphological changes?
A4: While there can be some overlap, distinct morphological features can help differentiate these forms of cell death:
-
Apoptosis: Look for cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.
-
Necrosis: Characterized by cell swelling, rupture of the plasma membrane, and release of cellular contents.
-
Autophagy: Often associated with the appearance of large vacuoles in the cytoplasm. For definitive characterization, we recommend using specific molecular markers and assays for each pathway.
Troubleshooting Guides
Issue: Inconsistent morphological changes between experiments.
| Potential Cause | Recommended Solution |
| Variation in cell density at the time of treatment. | Standardize the seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. |
| Passage number of the cells. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. |
| Inconsistent incubation times. | Ensure precise and consistent incubation times for all experiments. |
| Lot-to-lot variability of serum or media. | Test new lots of reagents (serum, media, etc.) before use in critical experiments to ensure consistency. |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination, which can significantly alter cell morphology and response to treatment. |
Quantitative Data Summary
The following table summarizes the anti-proliferative activity of this compound across various cancer cell lines, as measured by the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
| Cell Line | Cancer Type | IC50 (µM) |
| BGC-823 | Gastric Cancer | 24.8[3] |
| MCF7 | Breast Cancer | 13.5[3] |
| A375 | Melanoma | 11.5[3] |
| 786-O | Renal Cancer | 2.71[3] |
| HT-29 | Colon Cancer | 2.02[3] |
| Blu-87 | Not Specified | 4.53[3] |
Experimental Protocols
Protocol: Detection of Autophagy using LC3B Staining
This protocol describes the immunofluorescent staining of LC3B, a protein that is recruited to autophagosomal membranes during autophagy. An increase in punctate LC3B staining is indicative of autophagy induction.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-LC3B
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-LC3B antibody (diluted in 1% BSA) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody (diluted in 1% BSA) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Quantify the number of LC3B puncta per cell to measure the extent of autophagy.
Visualizations
Caption: ATG5/ATG7 signaling pathway induced by this compound.
References
Addressing batch-to-batch variability of "Antitumor agent-82"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch variability observed with Antitumor agent-82.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant differences in IC50 values for this compound between different manufacturing lots?
A1: Batch-to-batch variation in the half-maximal inhibitory concentration (IC50) can arise from several factors, including minor differences in purity, crystalline structure, or the presence of trace impurities from the synthesis process. While every batch of this compound must pass stringent quality control (QC) specifications, subtle variations can still impact biological activity. We recommend performing a dose-response curve for every new lot to determine the precise IC50 for your specific cell line and assay conditions.
Example of Observed Batch-to-Batch IC50 Variation:
| Cell Line | Batch A (IC50, nM) | Batch B (IC50, nM) | Batch C (IC50, nM) |
| MCF-7 | 45.2 | 68.5 | 49.8 |
| A549 | 112.7 | 155.3 | 121.4 |
| U-87 MG | 33.1 | 55.9 | 38.6 |
Q2: My current batch of this compound appears less potent than the previous one in my cell viability assay. What steps should I take?
A2: If you observe a decrease in potency, we advise following a systematic troubleshooting workflow. First, verify the integrity of the reconstituted agent. Improper storage or multiple freeze-thaw cycles can degrade the compound. Second, confirm your experimental setup, including cell passage number, seeding density, and assay reagents. If the issue persists, we recommend running a parallel experiment comparing the new batch with a previously validated batch (if available) to confirm the shift in potency.
Caption: Troubleshooting workflow for reduced compound potency.
Q3: How can I validate the activity of a new batch of this compound before committing to a large-scale or in vivo study?
A3: We strongly recommend performing a bridging study to qualify each new batch. This involves a head-to-head comparison with a previous, well-characterized batch. The most effective method is to assess the inhibition of a direct downstream target in the PI3K/Akt signaling pathway. A decrease in the phosphorylation of Akt (at Ser473) or S6 ribosomal protein is a reliable and rapid indicator of this compound activity.
"Antitumor agent-82" interference with common laboratory assays
Welcome to the technical support center for Antitumor Agent-82. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interferences of this compound with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to Bcl-2, it disrupts the protein's function, leading to the activation of the intrinsic apoptotic pathway in cancer cells. Structurally, this compound possesses a chromophore that absorbs light in the visible spectrum and has a strong reducing potential. These characteristics are responsible for its therapeutic efficacy and its potential to interfere with certain laboratory assays.
Q2: We are observing higher than expected cell viability in our MTT assay when treating cells with this compound. Is this expected?
No, this is not the expected biological outcome. The observed increase in signal is likely due to direct interference of this compound with the MTT reagent.[1][2] this compound is a potent reducing agent and can directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive signal that can mask the compound's actual cytotoxic effects.[3] We recommend performing a cell-free control experiment to confirm this interference.
Q3: Our protein concentration measurements using the BCA assay are inconsistent and higher than expected in lysates from cells treated with this compound. Why is this happening?
The Bicinchoninic Acid (BCA) assay's chemistry is sensitive to reducing agents.[4][5][6] this compound has a strong reducing potential, which interferes with the assay by reducing Cu²⁺ to Cu⁺, the first step in the BCA assay.[4][7] This leads to an overestimation of the protein concentration.[5] To mitigate this, consider using a reducing-agent compatible BCA assay kit or an alternative protein quantification method such as the Bradford assay.[8]
Q4: We are seeing variable and often lower than expected cytotoxicity in our LDH assay. Could this compound be the cause?
Yes, it is possible. The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from damaged cells.[9] Interference can occur in several ways. As this compound is a colored compound, it may absorb light at the same wavelength as the formazan product of the LDH assay, leading to inaccurate readings.[10] Additionally, some compounds can directly inhibit the LDH enzyme, resulting in an underestimation of cytotoxicity.[11][12]
Troubleshooting Guides
MTT Assay Interference
Issue: Inconsistent or unexpectedly high cell viability readings.
Potential Cause: Direct reduction of the MTT reagent by this compound.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MTT assay interference.
Recommended Action:
-
Perform a Cell-Free Control: To confirm interference, set up control wells containing culture medium, the MTT reagent, and the same concentrations of this compound used in your experiment, but without any cells.[1][2]
-
Analyze Results: If you observe a dose-dependent increase in absorbance in the cell-free wells, this confirms that this compound is directly reducing the MTT reagent.
-
Switch to an Alternative Assay: If interference is confirmed, use a viability assay with a different detection principle. Good alternatives include the CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP), the Sulforhodamine B (SRB) assay (measures total protein), or a real-time apoptosis assay using Annexin V staining.
BCA Assay Interference
Issue: Overestimation of protein concentration.
Potential Cause: Reduction of Cu²⁺ by this compound.[4][6]
| Interfering Substance | Maximum Compatible Concentration in Standard BCA Assay |
| This compound | ~ 1 µM |
| Dithiothreitol (DTT) | 5 mM[5][7] |
| β-mercaptoethanol | < 10 mM |
| EDTA | > 10 mM |
Recommended Action:
-
Use a Reducing Agent-Compatible Kit: Several commercially available BCA assay kits include reagents to neutralize the effect of reducing agents.[4][7]
-
Dilute the Sample: If the protein concentration is high enough, diluting the sample may reduce the concentration of this compound to a non-interfering level.[7]
-
Protein Precipitation: Use acetone (B3395972) or trichloroacetic acid (TCA) to precipitate the protein, wash away the interfering compound, and then resuspend the protein in a compatible buffer before quantification.[8]
-
Use an Alternative Assay: The Bradford protein assay is generally more resistant to reducing agents and can be a suitable alternative.
LDH Assay Interference
Issue: Inaccurate cytotoxicity measurements (either falsely high or low).
Potential Cause: Spectral interference from the colored this compound or direct inhibition of the LDH enzyme.[10][11]
Logical Relationship for LDH Interference:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 6. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Strategies to enhance "Antitumor agent-82" therapeutic index
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Antitumor agent-82.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anti-proliferative compound that induces autophagy in cancer cells.[1] It functions by activating the ATG5/ATG7 signaling pathway.[1] This induction of autophagy leads to cell death in various cancer cell lines. The agent has been shown to significantly increase the expression of LC3-II and p62, markers of autophagy, without affecting the expression of caspase-3, cleaved caspase-3, or p53, suggesting a caspase-independent cell death mechanism.[1]
Q2: What are the reported IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) values for this compound vary across different cancer cell lines, indicating a degree of selective cytotoxicity. The reported IC50 values after 48 hours of treatment are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| BGC-823 | Gastric Cancer | 24.8 |
| MCF7 | Breast Cancer | 13.5 |
| A375 | Melanoma | 11.5 |
| 786-O | Renal Cancer | 2.71 |
| HT-29 | Colorectal Cancer | 2.02 |
| Blu-87 | Not Specified | 4.53 |
| HCT116 | Colorectal Cancer | Not specified, but inhibits growth in a dose and time-dependent manner |
Data sourced from MedChemExpress.[1]
Q3: What is a recommended in vivo dosing regimen for this compound?
In a mouse xenograft model, this compound administered at a dose of 45 mg/kg via intraperitoneal (i.p.) injection every two days for 16 days demonstrated significant anti-cancer activity.[1] This regimen resulted in a 69.69% reduction in tumor weight.[1]
Q4: What are general strategies to enhance the therapeutic index of an antitumor agent like this compound?
Several strategies can be employed to improve the therapeutic index of anticancer drugs:
-
Targeted Drug Delivery: Utilizing systems like liposomes, nanoparticles, or antibody-drug conjugates (ADCs) can help concentrate the agent at the tumor site, reducing systemic toxicity.[2][3][4]
-
Combination Therapy: Combining the agent with other chemotherapeutic drugs or targeted therapies can lead to synergistic effects, allowing for lower, less toxic doses of each compound.[5][6][7]
-
Cytoprotective Agents: Co-administration of agents that protect normal tissues from the toxic effects of chemotherapy can widen the therapeutic window.[8]
-
Dose Optimization and Scheduling: Modifying the dosing regimen, such as using intermittent therapy, can help reduce toxicity while maintaining efficacy.[9][10][11]
-
Patient Selection: Identifying biomarkers to select patients most likely to respond to the treatment can maximize efficacy and minimize unnecessary toxicity in non-responders.[12]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in cell viability/cytotoxicity assays | Inconsistent cell seeding, edge effects in multi-well plates, contamination. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Regularly check for and address any cell culture contamination. |
| No significant anti-proliferative effect observed at expected concentrations | Cell line is resistant to the agent's mechanism of action, incorrect drug concentration, insufficient incubation time. | Verify the expression of key proteins in the ATG5/ATG7 pathway in your cell line. Confirm the concentration of your drug stock and perform a dose-response experiment with a wider range of concentrations and longer incubation times. |
| Discrepancy between reported and observed IC50 values | Differences in cell culture conditions (media, serum), passage number of cells, assay method. | Standardize cell culture conditions and use cells within a consistent passage number range. Ensure the chosen viability assay is appropriate for the expected mechanism of cell death (e.g., autophagy vs. apoptosis). |
| Inconsistent results in autophagy marker analysis (Western blot for LC3-II, p62) | Suboptimal antibody quality, issues with protein extraction or transfer, inappropriate loading controls. | Validate antibodies with positive and negative controls. Optimize protein extraction and Western blot protocols. Use appropriate loading controls that are not affected by the treatment. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High toxicity or animal mortality at the recommended dose | Strain or species-specific differences in drug metabolism and tolerance, improper drug formulation or administration. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Ensure proper formulation of the drug for in vivo use and consistent administration technique. |
| Lack of tumor growth inhibition | Insufficient drug exposure at the tumor site, rapid drug clearance, resistant tumor model. | Perform pharmacokinetic (PK) studies to assess drug levels in plasma and tumor tissue. Consider alternative dosing regimens or routes of administration. Use a tumor model known to be sensitive to autophagy-inducing agents. |
| Inconsistent tumor growth within and between groups | Variation in initial tumor size, inconsistent animal health status. | Ensure uniform tumor cell implantation and randomize animals into treatment groups based on initial tumor volume. Closely monitor animal health throughout the study. |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells. Incubate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells (e.g., HT-29) in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 45 mg/kg) or vehicle control via intraperitoneal injection every two days for a specified period (e.g., 16 days).
-
Monitoring: Monitor tumor volume, body weight, and the overall health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tumors can be processed for further analysis (e.g., histology, Western blot).
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: In vitro experimental workflow.
Troubleshooting Logic
Caption: Troubleshooting high variability in assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New cancer drug boosts effectiveness of chemotherapy – even in resistant tumours - ecancer [ecancer.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing the toxicity of anticancer therapy: new strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. johronline.com [johronline.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms to improve chemotherapy effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Mitigating side effects of "Antitumor agent-82" in animal studies
Technical Support Center: Antitumor Agent-82
Welcome to the technical support center for this compound (ATA-82). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and mitigating side effects during preclinical animal studies.
Fictional Drug Profile: this compound (ATA-82)
-
Class: Dual Tyrosine Kinase Inhibitor (TKI).
-
Mechanism of Action: ATA-82 targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1). This dual inhibition is effective in reducing tumor angiogenesis and proliferation. However, these kinases also play roles in the homeostasis of healthy, rapidly dividing tissues, leading to predictable off-target side effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Hematological Toxicity
Question: We observed a significant drop in neutrophil counts in mice treated with ATA-82. What is the recommended course of action?
Answer: This is a common side effect known as Chemotherapy-Induced Neutropenia (CIN), likely due to ATA-82's effect on hematopoietic progenitor cells.[1][2] The primary mitigation strategy is the co-administration of a Granulocyte Colony-Stimulating Factor (G-CSF).[3][4][5]
Troubleshooting Steps:
-
Confirm Neutropenia: Perform a complete blood count (CBC) to confirm Grade 3 or 4 neutropenia (Absolute Neutrophil Count < 1.0 x 10³/µL).[1]
-
Administer G-CSF: Begin a cycle of G-CSF (e.g., Pegfilgrastim or Filgrastim) 24 hours after ATA-82 administration. Do not administer G-CSF concomitantly with the cytotoxic agent.[4]
-
Monitor Recovery: Monitor neutrophil counts every 2-3 days to confirm recovery.
-
Dose Modification: If severe neutropenia persists across multiple cycles despite G-CSF support, consider a dose reduction of ATA-82 by 25%.
Quantitative Data: G-CSF Co-Administration
The following table summarizes expected CBC results in a BALB/c mouse model 7 days post-treatment with ATA-82 (50 mg/kg), with and without G-CSF support.
| Parameter | Vehicle Control (Saline) | ATA-82 (50 mg/kg) Only | ATA-82 (50 mg/kg) + G-CSF |
| WBC (x 10³/µL) | 8.5 | 2.1 | 6.8 |
| Neutrophils (x 10³/µL) | 2.0 | 0.4 (Grade 4) | 3.5 (Grade 1) |
| Lymphocytes (x 10³/µL) | 6.2 | 1.5 | 3.1 |
| Platelets (x 10³/µL) | 950 | 450 | 890 |
Experimental Protocol: G-CSF Administration for CIN in Mice
-
Objective: To mitigate ATA-82-induced neutropenia.
-
Materials:
-
This compound (ATA-82)
-
Recombinant mouse G-CSF (e.g., Filgrastim at 10 µg/kg or Pegfilgrastim at 100 µg/kg)
-
Sterile Saline for Injection
-
Tuberculin syringes (1 mL) with 27G needles
-
EDTA-coated micro-collection tubes for blood sampling
-
-
Procedure:
-
Administer ATA-82 via the specified route (e.g., intraperitoneal injection). Record this as Day 0.
-
On Day 1 (24 hours post-ATA-82 administration), administer G-CSF via subcutaneous injection.
-
For daily G-CSF (Filgrastim), continue administration for 3-5 consecutive days. For long-acting G-CSF (Pegfilgrastim), a single dose is typically sufficient.
-
Collect a small volume of blood (e.g., 20-30 µL) via tail vein or saphenous vein puncture on Day 7 to assess the neutrophil nadir.
-
Analyze blood samples using a hematology analyzer calibrated for mouse blood.
-
Continue monitoring animal health (body weight, activity, posture) daily.
-
Visualization: CIN Mitigation Workflow
Gastrointestinal Distress and Weight Loss
Question: Our study animals are experiencing significant weight loss (>15%) and diarrhea after a week of ATA-82 treatment. How can we manage this?
Answer: Gastrointestinal toxicity is an expected side effect, as ATA-82 can impact the rapidly dividing epithelial cells of the GI tract.[1][6] This leads to malabsorption, diarrhea, and subsequent weight loss, a condition that can progress to cancer cachexia.[7][8] Management requires a multi-faceted supportive care approach.
Troubleshooting Steps:
-
Nutritional Support: Provide highly palatable, calorie-dense nutritional supplements.[7] Wet food or specialized gels can increase intake.
-
Hydration: Ensure easy access to water. In cases of severe dehydration, subcutaneous fluid administration (e.g., 1 mL sterile saline) may be necessary.
-
Anti-diarrheal Agents: If diarrhea is severe and does not resolve, consult with the institutional veterinarian about using anti-diarrheal medications.
-
Monitor Body Condition Score: In addition to body weight, assess the Body Condition Score (BCS) to account for tumor growth masking true body mass loss.[7] A loss of 20% body weight is often a humane endpoint.[7]
Quantitative Data: Nutritional Support Efficacy
The following table shows the average percent body weight change in tumor-bearing mice over 14 days.
| Group | Day 0 | Day 7 | Day 14 |
| Vehicle Control | 100% | 102% | 105% |
| ATA-82 (50 mg/kg) | 100% | 91% | 84% |
| ATA-82 + Nutritional Support | 100% | 96% | 92% |
Experimental Protocol: Assessing and Managing GI Toxicity
-
Objective: To monitor and mitigate GI distress and weight loss.
-
Materials:
-
Calibrated scale for daily weight measurement.
-
Calorie-dense nutritional supplement gel.[7]
-
Sterile saline and administration supplies.
-
Fecal scoring chart (e.g., 1=firm pellet, 5=watery diarrhea).
-
Body Condition Score chart for mice.
-
-
Procedure:
-
Record baseline body weight and BCS for all animals before starting treatment.
-
Measure and record body weight daily, at the same time each day.
-
Observe and score fecal consistency daily.
-
Visually assess animals for clinical signs of distress such as hunched posture, piloerection, or lethargy.[7]
-
If an animal's body weight drops by >10%, place a portion of the nutritional supplement gel in the cage, easily accessible on the floor.
-
If weight loss exceeds 15% or signs of dehydration are present (skin tenting), administer 1 mL of sterile saline subcutaneously.
-
Consult the humane endpoint criteria established in your animal use protocol. A body weight loss approaching 20% typically requires euthanasia.[7]
-
Visualization: ATA-82 Off-Target Pathway
References
- 1. Chemotherapy: Managing side effects and safe handling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy [vhc.missouri.edu]
- 3. Kinetics of Neutrophils in Mice Exposed to Radiation and/or Granulocyte Colony-Stimulating Factor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 7. clearh2o.com [clearh2o.com]
- 8. Gastrointestinal Paraneoplastic Syndromes in Small Animals - Generalized Conditions - MSD Veterinary Manual [msdvetmanual.com]
Validation & Comparative
Revolutionizing Platinum-Based Chemotherapy: A Comparative Analysis of Antitumor Agent-82 in Combination with Cisplatin
In the landscape of cancer therapeutics, cisplatin (B142131) stands as a cornerstone of treatment for a multitude of malignancies, including lung, ovarian, and testicular cancers.[1][2] Its primary mechanism of action involves binding to DNA, forming adducts that obstruct DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][3] However, the clinical utility of cisplatin is often hampered by significant side effects and the development of drug resistance.[3][4] To address these limitations, extensive research has focused on combination therapies aimed at enhancing cisplatin's efficacy while mitigating its toxicity. This guide provides a comprehensive comparison of a novel investigational compound, "Antitumor agent-82," in combination with cisplatin, presenting preclinical data that underscores its potential as a synergistic partner in cancer treatment.
Mechanism of Action: A Synergistic Approach
Cisplatin exerts its cytotoxic effects through multiple pathways. Upon entering the cell, it forms highly reactive aquated species that cross-link with purine (B94841) bases in DNA, leading to DNA damage and the activation of apoptotic pathways.[1][5] This process can also induce oxidative stress through the generation of reactive oxygen species (ROS), further contributing to cell death.[6]
"this compound" is a hypothetical inhibitor of the PI3K/Akt signaling pathway, a critical cascade that promotes cell survival, proliferation, and resistance to apoptosis. By inhibiting this pathway, "this compound" is proposed to lower the threshold for cisplatin-induced apoptosis and counteract common mechanisms of cisplatin resistance.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Cisplatin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The role of cisplatin in modulating the tumor immune microenvironment and its combination therapy strategies: a new approach to enhance anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Antitumor Agent-82 with Known Chemotherapeutics: A Comparative Guide
This guide provides a comprehensive analysis of the synergistic potential of "Antitumor agent-82," a novel therapeutic agent, when used in combination with established chemotherapeutic drugs. The data presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the combination therapy potential of this new agent.
Mechanism of Action of this compound
This compound is a highly selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin), a central regulator of cell growth, proliferation, and survival. Specifically, Agent-82 targets the mTORC1 complex, leading to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1. This action results in the inhibition of protein synthesis and arrests the cell cycle at the G1 phase. By targeting a key node in cellular metabolism and growth, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of conventional chemotherapies.
A Comparative Analysis of the Efficacy of Antitumor Agent-82 and Doxorubicin
In the landscape of oncological research, the quest for more effective and targeted therapies is perpetual. This guide provides a detailed comparison of a novel investigational compound, Antitumor agent-82, and the well-established chemotherapeutic drug, doxorubicin (B1662922). This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols underpinning these findings.
Mechanism of Action: A Tale of Two Pathways
This compound , a potent β-carboline derivative also identified as compound 6g, exerts its anticancer effects by inducing autophagy, a cellular self-degradation process. This is primarily achieved through the activation of the ATG5/ATG7 signaling pathway. Autophagy can lead to cancer cell death, making its induction a promising therapeutic strategy.
Doxorubicin , a long-standing cornerstone of chemotherapy, employs a multi-pronged attack on cancer cells. Its primary mechanisms include intercalation into DNA, which inhibits the progression of topoisomerase II and disrupts DNA replication and transcription. Furthermore, doxorubicin generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage. It can also induce apoptosis, or programmed cell death, through various signaling cascades. Interestingly, doxorubicin has also been shown to induce autophagy, which can sometimes contribute to chemoresistance.
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for both agents across various cancer cell lines. The data presented below allows for a comparative assessment of their cytotoxic potential.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 13.5 | ~0.17 - 8.3 |
| HT-29 | Colon Cancer | 2.02 | ~3.79 |
| A375 | Melanoma | 11.5 | Not available in searched results |
| 786-O | Kidney Cancer | 2.71 | Not available in searched results |
| BGC-823 | Gastric Cancer | 24.8 | Not available in searched results |
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
Preclinical studies in animal models provide crucial insights into the potential therapeutic efficacy of anticancer agents.
This compound has demonstrated significant antitumor activity in a mouse xenograft model. In one study, administration of this compound at a dose of 45 mg/kg via intraperitoneal injection every two days for 16 days resulted in a substantial 69.69% reduction in tumor weight.
Doxorubicin has been extensively studied in various animal models. For instance, in a 4T1 murine breast cancer xenograft model, doxorubicin administered intravenously at doses of 4 mg/kg and 8 mg/kg once a week showed significant inhibition of tumor growth. In another study using an MDA-MB-231 human breast cancer xenograft model, doxorubicin was part of a combination therapy that effectively reduced tumor growth. The efficacy of doxorubicin in vivo is well-documented and serves as a benchmark for novel anticancer agents.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound and doxorubicin.
Cell Viability Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the antitumor agent (this compound or doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Cells treated with the antitumor agent are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., ATG5, ATG7, LC3-II for autophagy; cleaved PARP, caspases for apoptosis) followed by incubation with secondary antibodies conjugated to a detectable marker.
-
Detection: The protein bands are visualized and quantified using an imaging system.
In Vivo Xenograft Studies
These studies involve the transplantation of human tumor cells into immunocompromised mice.
-
Cell Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are treated with the antitumor agent (e.g., intraperitoneal or intravenous injection) according to a specific dosing schedule and for a defined duration.
-
Tumor Measurement: Tumor volume and/or weight are measured regularly throughout the study.
-
Data Analysis: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to a control group.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Workflow for comparing the in vitro and in vivo efficacy of antitumor agents.
Validating the anticancer effects of "Antitumor agent-82" in different models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical anticancer effects of "Antitumor agent-82," a novel β-carboline derivative. Due to a lack of direct head-to-head comparative studies in publicly available literature, this document focuses on validating its anticancer effects in various models and provides a mechanistic comparison with established classes of chemotherapeutic agents. The experimental protocols included are designed to guide researchers in conducting their own comparative studies.
Introduction to this compound
This compound (also referred to as compound 6g) is a potent β-carboline derivative demonstrating significant anti-proliferative activity across a range of human cancer cell lines. Its primary mechanism of action is the induction of autophagy through the ATG5/ATG7 signaling pathway.[1] This mode of action distinguishes it from many conventional chemotherapy drugs that typically induce apoptosis or target DNA replication.
In Vitro Efficacy of this compound
This compound has demonstrated dose-dependent inhibitory effects on the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values after a 48-hour incubation period are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| BGC-823 | Gastric Cancer | 24.8[1] |
| MCF7 | Breast Cancer | 13.5[1] |
| A375 | Malignant Melanoma | 11.5[1] |
| 786-O | Renal Cancer | 2.71[1] |
| HT-29 | Colorectal Cancer | 2.02[1] |
| Blu-87 | (Not specified) | 4.53[1] |
| HCT116 | Colorectal Cancer | (Dose-dependent inhibition)[1] |
In Vivo Antitumor Activity
In a preclinical in vivo model using 6-week-old male BALB/c mice, this compound has shown significant anticancer activity. Intraperitoneal administration of 45 mg/kg every two days for 16 days resulted in a 69.69% reduction in tumor weight and a notable decrease in tumor volume.[1]
Mechanism of Action: Autophagy Induction
This compound induces cancer cell death by activating autophagy, a cellular process of self-digestion of damaged organelles and proteins. This is mediated through the ATG5/ATG7 signaling pathway.[1] Western blot analysis in HCT116 cells treated with this compound showed a significant increase in the expression of LC3-II and p62, key markers of autophagy, without affecting the expression of apoptosis-related proteins such as caspase-3, cleaved caspase-3, and p53.[1]
Caption: Signaling pathway of this compound.
Mechanistic Comparison with Standard Chemotherapies
While direct experimental comparisons are lacking, a mechanistic comparison provides insight into the unique properties of this compound.
| Feature | This compound | Alkylating Agents (e.g., Cisplatin) | Taxanes (e.g., Paclitaxel) |
| Primary Mechanism | Induction of Autophagy | DNA cross-linking, leading to apoptosis | Microtubule stabilization, causing mitotic arrest and apoptosis |
| Cell Cycle Specificity | Appears to be cell cycle-independent | Cell cycle-nonspecific | M-phase specific |
| Key Molecular Targets | ATG5/ATG7 signaling pathway | DNA | Tubulin |
Experimental Protocols for Comparative Analysis
To facilitate further research, the following are detailed protocols for conducting a direct comparative analysis of this compound against other anticancer agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the IC50 values of this compound and a comparator drug.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound and the comparator drug in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for in vitro cytotoxicity assay.
In Vivo Xenograft Model
This protocol evaluates the in vivo efficacy of this compound compared to a standard chemotherapeutic agent.
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ cancer cells (e.g., HT-29) in 100 µL of Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound, Comparator drug).
-
Drug Administration: Administer the drugs according to a predetermined schedule (e.g., intraperitoneal injection every other day for 16 days).
-
Monitoring: Measure tumor volume and body weight twice a week.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare tumor growth inhibition and final tumor weights between the treatment groups.
Caption: Workflow for in vivo xenograft model.
Conclusion
This compound is a promising novel anticancer compound with a distinct mechanism of action involving the induction of autophagy. Its efficacy has been demonstrated in both in vitro and in vivo models. While direct comparative data with standard chemotherapies is not yet available, its unique mechanism suggests it may offer advantages in certain cancer types or in combination therapies. Further research, following the protocols outlined in this guide, is warranted to fully elucidate its therapeutic potential and establish its position in the landscape of anticancer agents.
References
A Comparative Analysis of Antitumor Agent-82 and Established Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational compound, Antitumor agent-82, with established proteasome inhibitors currently in clinical use: Bortezomib, Carfilzomib, and Ixazomib. This document outlines comparative efficacy data, delves into the distinct mechanisms of action, and provides standardized protocols for key experimental assays to facilitate reproducible research.
I. Overview of Compared Agents
This compound , also known as compound 6g, is a novel small molecule with demonstrated anti-proliferative properties. Its primary mechanism of action is the induction of autophagy through the ATG5/ATG7 signaling pathway.[1] In contrast, Bortezomib , Carfilzomib , and Ixazomib are well-characterized proteasome inhibitors that induce apoptosis in cancer cells by disrupting the ubiquitin-proteasome system. This leads to the accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR), and inhibition of the pro-survival NF-κB signaling pathway.
II. Comparative Efficacy: In Vitro Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the established proteasome inhibitors across a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Bortezomib IC50 (nM) | Carfilzomib IC50 (nM) | Ixazomib IC50 (nM) |
| BGC-823 | Gastric Cancer | 24.8[1] | 880[1] | Data not available | Data not available |
| MCF7 | Breast Cancer | 13.5[1] | 50-100[2] | ~10-20 | Data not available |
| A375 | Melanoma | 11.5[1] | Data not available | ~50-300 (24h) | ~4-58 |
| 786-O | Renal Cancer | 2.71[1] | 170[3] | Data not available | Data not available |
| HT-29 | Colon Cancer | 2.02[1] | >20,000 (3 days) | Data not available | ~4-58 |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
III. Mechanism of Action: Signaling Pathways
The distinct mechanisms of this compound and proteasome inhibitors are visualized below.
References
A Head-to-Head Comparison of Antitumor Agent-82 and Structurally-Related β-Carboline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical antitumor activity of Antitumor agent-82, a novel β-carboline derivative, with other structurally similar compounds, namely harmine (B1663883) and evodiamine (B1670323). While direct head-to-head studies are limited, this document synthesizes available data to offer an objective comparison of their performance, supported by experimental data. Additionally, a comparison with OT-82, an antitumor agent with a distinct mechanism of action, is included to provide a broader context.
Executive Summary
This compound, also identified as compound 6g, is a synthetic β-carboline derivative that has demonstrated potent anti-proliferative activity. Its primary mechanism of action involves the induction of autophagy through the ATG5/ATG7 signaling pathway. This guide evaluates its performance against the naturally occurring β-carboline alkaloids, harmine and evodiamine, which are known to exhibit anticancer properties through various mechanisms, including apoptosis and cell cycle arrest. Furthermore, a comparison is drawn with OT-82, a selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), to highlight different therapeutic strategies in oncology research.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, harmine, and evodiamine against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | BGC-823 (Gastric) | MCF7 (Breast) | A375 (Melanoma) | 786-O (Renal) | HT-29 (Colon) | HCT116 (Colon) | HepG2 (Liver) | A549 (Lung) |
| This compound | 24.8 µM | 13.5 µM | 11.5 µM | 2.71 µM | 2.02 µM | - | - | - |
| Harmine | - | - | - | - | - | - | 0.011-0.021 µmol/ml | - |
| Evodiamine | - | - | - | - | - | - | - | - |
In Vivo Antitumor Activity
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition |
| This compound | Mouse colorectal cancer homograft model | 45 mg/kg, i.p., every two days for 16 days | 69.69% reduction in tumor weight |
| Harmine | Mice bearing Lewis Lung Cancer, sarcoma180 or HepA tumor | - | 15.3-49.5% |
Note: Direct comparative in vivo studies are not available. The experimental conditions for the harmine study were not specified in the available resources.
Signaling Pathways and Mechanisms of Action
The antitumor effects of these compounds are mediated through distinct signaling pathways.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antitumor agent OT-82 with other therapeutic alternatives for hematological malignancies, particularly relapsed or refractory lymphomas. The information is compiled from publicly available preclinical and clinical trial data to support research and development efforts in oncology.
Introduction to OT-82
OT-82 is an orally bioavailable small molecule that functions as a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[2][3] Cancer cells, especially those of hematopoietic origin, have high metabolic demands and are particularly dependent on this pathway for NAD+ regeneration to sustain energy production and DNA repair.[4] By inhibiting NAMPT, OT-82 depletes cellular NAD+ and ATP levels, leading to metabolic stress and apoptotic cell death in cancer cells.[1][4] Preclinical studies have demonstrated OT-82's efficacy against a range of hematological cancer models, and it is currently under investigation in a Phase 1/2 clinical trial for patients with relapsed or refractory lymphoma (NCT03921879).[4][5][6][7][8]
Comparative Data Tables
Table 1: Preclinical In Vitro Efficacy of OT-82
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 2.11 | [9] |
| U937 | Histiocytic Lymphoma | 2.70 | [9] |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.05 | [9] |
| PER485 | B-cell Lymphoma | 1.36 | [9] |
| Patient-derived ALL | Acute Lymphoblastic Leukemia | 0.2 - 4.0 | [4] |
| Average (Hematopoietic) | 2.89 | [9] | |
| MCF-7 | Breast Cancer | 37.92 | [9] |
| U87 | Glioblastoma | 29.52 | [9] |
| HT29 | Colorectal Cancer | 15.67 | [9] |
| H1299 | Non-small cell lung cancer | 7.95 | [9] |
| Average (Non-Hematopoietic) | 13.03 | [9] |
Table 2: Preclinical In Vivo Efficacy of OT-82
| Xenograft Model | Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| Subcutaneous MV4-11 | Acute Myeloid Leukemia | 25 or 50 mg/kg, oral, 6 days/week for 3 weeks | Dose-dependent tumor growth suppression. 3-fold reduction in mean tumor volume at 25 mg/kg. | [10] |
| Burkitt's Lymphoma SC | Burkitt's Lymphoma | 20 or 40 mg/kg, oral | Increased survival to 100% (40 mg/kg) and 56% (20 mg/kg). | [4] |
| High-risk pediatric ALL PDX | Acute Lymphoblastic Leukemia | Not specified | Significant leukemia growth delay in 95% of models; disease regression in 86%. | [4] |
Table 3: Clinical Efficacy and Safety of Alternative NAMPT Inhibitors
| Compound | Indication | Phase | Key Outcomes | Reference |
| KPT-9274 | Advanced Solid Tumors and Non-Hodgkin's Lymphoma | Phase 1 (Terminated) | Well-tolerated up to 4 mg/kg. In combination with doxorubicin, 5 of 6 dogs with lymphoma achieved a complete response. The trial in humans was terminated by the sponsor. | [6][11] |
| GMX1777 | Advanced Solid Tumors and Lymphoma | Phase 1 | MTD established at 140 mg/m² as a 24-hour infusion. Two patients had stable disease for >4 cycles. Dose-limiting toxicities included thrombocytopenia and GI hemorrhage. | [12] |
Note: Publicly available clinical trial data for OT-82 from the NCT03921879 study, including Overall Response Rate (ORR), Complete Response (CR), Progression-Free Survival (PFS), and specific adverse events, have not yet been formally published. Preliminary reports suggest the trial is assessing safety, tolerability, and preliminary efficacy.[4][7][8]
Table 4: Clinical Efficacy of Standard of Care and Novel Therapies in Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL)
| Therapy | Mechanism of Action | Trial (Patient Population) | ORR (%) | CR (%) | Median PFS (months) | Median OS (months) | Reference |
| Polatuzumab vedotin + BR | Anti-CD79b ADC | GO29365 (Transplant ineligible) | 40.0 | 40.0 | 9.5 | 12.4 | [13][14][15] |
| Tafasitamab + Lenalidomide | Anti-CD19 mAb + Immunomodulator | L-MIND (Transplant ineligible) | 57.5 | 41.3 | 11.6 (in responders) | Not Reached (in responders) | [16][17][18][19] |
| Loncastuximab tesirine | Anti-CD19 ADC | LOTIS-2 (≥2 prior therapies) | 48.3 | 24.8 | 4.9 | 9.5 | [20][21][22] |
| Axicabtagene ciloleucel (Axi-cel) | CAR T-cell Therapy | ZUMA-1 (≥2 prior therapies) | 83 | 58 | 5.9 | 42.6% (5-year OS rate) | [7][8] |
| Lisocabtagene maraleucel (Liso-cel) | CAR T-cell Therapy | TRANSCEND NHL 001 (≥2 prior therapies) | 80 | 54 | 9.0 | Not Reached | [4][23][24][25][26] |
BR: Bendamustine and Rituximab; ADC: Antibody-Drug Conjugate; mAb: Monoclonal Antibody; CAR: Chimeric Antigen Receptor
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of NAMPT inhibitors on lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., U937, RS4;11)
-
Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
OT-82 or alternative compound (stock solution in DMSO).
-
96-well flat-bottom sterile microplates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of the test compound (e.g., OT-82) in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the same final concentration).
-
Incubation with Compound: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[15][27][28][29][30]
Protocol 2: In Vivo Efficacy (Patient-Derived Xenograft - PDX Model)
This protocol outlines the establishment and use of a lymphoma PDX model to evaluate the in vivo efficacy of antitumor agents.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Fresh, sterile patient lymphoma tissue or cryopreserved single-cell suspension.
-
Sterile PBS and RPMI-1640 medium.
-
Matrigel (optional, for subcutaneous implantation).
-
Surgical tools for tissue processing and implantation.
-
Test compound (OT-82) formulated for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
PDX Establishment:
-
Mechanically dissociate fresh patient lymphoma tissue into small fragments or a single-cell suspension in sterile RPMI-1640 medium.
-
Resuspend the cells or tissue fragments in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously implant approximately 2 x 10^6 viable cells in 100-200 µL into the flank of an anesthetized immunodeficient mouse.[11][12][14][18][23]
-
-
Tumor Growth Monitoring: Monitor mice for tumor engraftment. Once tumors are palpable, measure their volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups. Administer OT-82 or vehicle control orally at the specified dose and schedule (e.g., 50 mg/kg, daily for 21 days).
-
Efficacy Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition or regression.
-
At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare the mean tumor volume between the treatment and control groups over time. Calculate the tumor growth inhibition percentage.[11][12][14][18][23]
Signaling Pathways and Experimental Workflows
OT-82 Signaling Pathway
Caption: OT-82 inhibits NAMPT, blocking NAD+ synthesis, leading to ATP depletion and apoptosis.
Antibody-Drug Conjugate (ADC) - Polatuzumab Vedotin Mechanism
Caption: Polatuzumab vedotin binds CD79b, internalizes, releases MMAE, disrupts microtubules, and induces apoptosis.
CAR T-Cell Therapy Mechanism
Caption: CAR T-cells recognize tumor antigens, leading to activation, proliferation, and tumor cell lysis.
General Experimental Workflow for Preclinical Drug Evaluation
Caption: A typical preclinical workflow for developing a new antitumor agent from target to clinical trials.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | CAR-T Cell Therapy: Mechanism, Management, and Mitigation of Inflammatory Toxicities [frontiersin.org]
- 3. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. polivy-hcp.com [polivy-hcp.com]
- 10. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDX Models in Theranostic Applications: Generation and Screening for B Cell Lymphoma of Human Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. researchgate.net [researchgate.net]
- 14. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell viability assay [bio-protocol.org]
- 16. scientificarchives.com [scientificarchives.com]
- 17. pharmiweb.com [pharmiweb.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. Targeting CD19-positive lymphomas with the antibody-drug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 24. go.drugbank.com [go.drugbank.com]
- 25. Polatuzumab Vedotin: Anti-CD79b ADC for DLBCL Treatment | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
- 26. polivy.global [polivy.global]
- 27. benchchem.com [benchchem.com]
- 28. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 29. benchchem.com [benchchem.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Antitumor Agent-82: A Novel Approach to Combat Drug-Resistant Multiple Myeloma by Inducing Autophagy-Dependent Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant clinical challenge due to the frequent development of drug resistance to standard therapies. The emergence of novel therapeutic strategies that can overcome these resistance mechanisms is crucial for improving patient outcomes. This guide provides a comparative analysis of "Antitumor agent-82," a novel pharmacological activator of ATG5/7, against established treatments for drug-resistant MM, including bortezomib, lenalidomide (B1683929), and daratumumab. This analysis is based on currently available preclinical data.
"this compound" operates through a distinct mechanism of action, inducing autophagy-dependent ferroptosis, a form of iron-dependent programmed cell death. This agent is used in concert with the silencing of SDE2, a protein implicated in the suppression of autophagy and ferroptosis.[1][2][3][4][5] This dual approach aims to resensitize drug-resistant cancer cells to therapeutic intervention.
Comparative Efficacy Analysis
The following tables summarize the available preclinical data for "this compound" and standard-of-care agents in various cancer cell lines, including those with drug-resistant phenotypes. It is important to note that the data presented is derived from separate studies with differing experimental conditions, which should be taken into consideration when making indirect comparisons.
Table 1: In Vitro Anti-Proliferative Activity of this compound and Comparator Drugs
| Drug | Cell Line | Resistance Phenotype | IC50 | Source |
| This compound | BGC-823 (Gastric Cancer) | Not Specified | 24.8 µM | MedChemExpress |
| MCF7 (Breast Cancer) | Not Specified | 13.5 µM | MedChemExpress | |
| A375 (Melanoma) | Not Specified | 11.5 µM | MedChemExpress | |
| 786-O (Renal Cancer) | Not Specified | 2.71 µM | MedChemExpress | |
| HT-29 (Colon Cancer) | Not Specified | 2.02 µM | MedChemExpress | |
| Blu-87 | Not Specified | 4.53 µM | MedChemExpress | |
| Bortezomib | MM1S | Wild Type | 15.2 nM | [6] |
| MM1S/R BTZ | Bortezomib-Resistant | 44.5 nM | [6] | |
| 595, 589, 638 (Mouse Myeloma) | Bortezomib-Sensitive | 22-32 nM | [7] | |
| Various MM Cell Lines | Not Specified | <50 nM | [8] | |
| Lenalidomide | ALMC-1 (MM) | Responsive | 2.6 µM (single dose), 0.005 µM (repeated dose) | [9] |
| DP-6 (MM) | Non-responsive | >10 µM | [9] | |
| Various MM Cell Lines | Resistant | >10 µM | [10] | |
| Various MM Cell Lines | Sensitive | 0.15 - 7 µM | [10] |
Table 2: In Vivo Efficacy of this compound and Comparator Drugs
| Drug | Cancer Model | Dosing Regimen | Key Findings | Source |
| This compound | Mouse Xenograft | 45 mg/kg; i.p.; every two days for 16 days | 69.69% reduction in tumor weight. | MedChemExpress |
| Daratumumab (in combination with lenalidomide and dexamethasone) | Myeloma Xenograft Model | Not Specified | Significantly reduced serum M-protein level and prolonged mouse survival. | [11] |
Mechanism of Action: The SDE2-ATG5 Axis and Autophagy-Dependent Ferroptosis
"this compound" functions as a pharmacological activator of ATG5 and ATG7, key proteins in the autophagy pathway. Its efficacy is synergistic with the silencing of SDE2. SDE2 promotes the degradation of ATG5, thereby inhibiting autophagy and the subsequent ferroptosis. By silencing SDE2 and activating ATG5/7 with "this compound," the process of autophagy-dependent ferroptosis is induced, leading to the death of cancer cells, particularly those resistant to conventional therapies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these antitumor agents are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative activity of the compounds.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds (e.g., "this compound," bortezomib, lenalidomide) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blotting
This technique is used to detect the expression levels of specific proteins (e.g., SDE2, ATG5).
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-SDE2, anti-ATG5) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This model is used to evaluate the in vivo antitumor efficacy of the compounds.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., multiple myeloma cells) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Monitor tumor growth until the tumors reach a palpable size.
-
Drug Administration: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., "this compound") or vehicle control according to the specified dosing regimen.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Responsiveness of cytogenetically discrete human myeloma cell lines to lenalidomide: Lack of correlation with cereblon and interferon regulatory factor 4 expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating the Long-Term Efficacy of Antitumor Agent-82: A Comparative Guide for Researchers
This guide provides a comprehensive evaluation of the preclinical antitumor agent-82, focusing on its mechanism of action and potential long-term efficacy in the context of Multiple Myeloma (MM). A comparison with established standard-of-care treatments for MM is presented, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel pharmacological activator of the ATG5/ATG7 signaling pathway, which plays a crucial role in the induction of autophagy. Preclinical studies have identified its potential as a therapeutic agent in Multiple Myeloma, particularly when used in combination with strategies targeting the SDE2 protein. The core mechanism of action of this compound revolves around the modulation of the autophagy-ferroptosis crosstalk, a key cellular process implicated in cancer cell survival and death.
Mechanism of Action: The SDE2-ATG5 Axis
Recent research has elucidated the role of the SDE2-ATG5 axis as a critical regulator of autophagy and ferroptosis in Multiple Myeloma.[1][2] Overexpression of SDE2 is correlated with a poor prognosis in MM patients and has been shown to promote tumor cell survival, proliferation, and migration.[1][2]
Mechanistically, SDE2 binds to ATG5, a key protein in the autophagy pathway, facilitating its K48-linked ubiquitination and subsequent proteasomal degradation. This action effectively suppresses autophagy and, consequently, ferroptosis, an iron-dependent form of programmed cell death. This compound, as a pharmacological activator of ATG5/7, counteracts this effect by promoting autophagy.[1][2] Studies have shown that combining the silencing of SDE2 with the administration of this compound synergistically suppresses tumor growth in both in vitro and in vivo models of Multiple Myeloma.[1][2]
Below is a diagram illustrating the SDE2-ATG5 signaling pathway and the intervention point of this compound.
Comparative Analysis with Standard-of-Care Treatments
While this compound is in the preclinical stage of development, it is crucial to evaluate its potential against the current standards of care for Multiple Myeloma. The following tables provide a comparative overview of this compound (based on preclinical data) and three key drugs used in MM treatment: Bortezomib, Lenalidomide, and Daratumumab.
Table 1: Mechanism of Action
| Agent | Target/Pathway | Primary Effect on MM Cells |
| This compound | ATG5/ATG7 | Induces autophagy and ferroptosis |
| Bortezomib | 26S Proteasome | Inhibits proteasome activity, leading to apoptosis |
| Lenalidomide | Cereblon (CRL4-CRBN E3 ubiquitin ligase) | Immunomodulatory, anti-angiogenic, and direct anti-tumor effects |
| Daratumumab | CD38 | Antibody-dependent cellular cytotoxicity, complement-dependent cytotoxicity, and apoptosis |
Table 2: Long-Term Efficacy (Clinical Data for Standard Treatments)
| Agent | Progression-Free Survival (PFS) | Overall Survival (OS) |
| This compound | Data not available (preclinical) | Data not available (preclinical) |
| Bortezomib-based regimens | 3-year PFS rates vary (e.g., PAD regimen ~80.1%)[3] | 3-year OS rates vary (e.g., PAD regimen ~80.1%)[3] |
| Lenalidomide (maintenance) | Significantly delays recurrence[4] | One major trial showed a significant OS benefit[4] |
| Daratumumab-based regimens | Significant improvement in PFS (e.g., D-Rd vs Rd: 61.9 vs 34.4 months)[5] | Significant improvement in OS (e.g., D-Rd vs Rd: 32% reduction in risk of death)[5] |
Note: The efficacy data for standard treatments are from various clinical trials and can vary based on the patient population, disease stage, and combination regimens used.
Proposed Experimental Workflow for Evaluating this compound
The following diagram outlines a comprehensive experimental workflow for the preclinical evaluation of the long-term efficacy and mechanism of action of this compound.
References
- 1. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term outcomes of different bortezomib-based regimens in Chinese myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide Maintenance Stalls Myeloma in Trio of Clinical Trials | MDedge [mdedge.com]
- 5. m.youtube.com [m.youtube.com]
Comparative Guide to Antitumor Agent-82: Preclinical Efficacy and Potential Impact on Tumor Recurrence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Antitumor agent-82" (also referred to as compound 6g), a novel investigational compound, against established standard-of-care chemotherapeutic agents. The comparison focuses on preclinical performance and discusses the potential implications for tumor recurrence rates based on its mechanism of action.
Disclaimer: "this compound" is a preclinical compound with limited publicly available data. There are currently no clinical studies reporting its direct impact on tumor recurrence rates in humans. This guide compares available preclinical data for "this compound" with established clinical data for standard-of-care treatments. This comparison is intended for informational and research purposes only and should not be interpreted as a direct comparison of clinical efficacy.
Executive Summary
"this compound" is a potent small molecule that has demonstrated significant anti-proliferative activity across a range of human cancer cell lines in preclinical studies. Its primary mechanism of action is the induction of autophagy through the ATG5/ATG7 signaling pathway.[1] While in vivo studies have shown its potential to reduce tumor volume, its effect on long-term tumor recurrence remains uninvestigated. This guide places the preclinical efficacy of "this compound" in the context of current therapeutic landscapes and their associated clinical tumor recurrence rates for several cancer types.
Preclinical Performance of this compound
"this compound" has been evaluated for its anti-cancer properties in both in vitro and in vivo models.
In Vitro Anti-proliferative Activity
The compound has shown potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| BGC-823 | Gastric Cancer | 24.8 |
| MCF7 | Breast Cancer | 13.5 |
| A375 | Melanoma | 11.5 |
| 786-O | Renal Cancer | 2.71 |
| HT-29 | Colon Cancer | 2.02 |
| HCT116 | Colon Cancer | Not specified, but inhibits growth in a dose and time-dependent manner |
Data sourced from MedchemExpress.[1]
In Vivo Efficacy
In a mouse xenograft model using an unspecified cancer cell line, administration of "this compound" at a dose of 45 mg/kg intraperitoneally every two days for 16 days resulted in a significant reduction in tumor volume and a 69.69% reduction in tumor weight.[1]
Mechanism of Action: Autophagy Induction
"this compound" exerts its anti-tumor effects by inducing autophagy, a cellular process of self-digestion, through the activation of the ATG5/ATG7 signaling pathway.[1] This leads to an increase in the expression of LC3-II and p62, key markers of autophagy, without affecting the expression of apoptosis-related proteins like caspase-3.[1]
Mechanism of Action of this compound
The role of autophagy in cancer is complex and context-dependent. While it can promote cell death, it has also been implicated in the survival of dormant tumor cells, which may contribute to tumor recurrence. Therefore, the long-term effect of inducing autophagy with "this compound" on tumor recurrence requires further investigation.
Comparison with Standard-of-Care and Tumor Recurrence Rates
The following tables provide an overview of standard-of-care chemotherapy regimens for the cancer types in which "this compound" has shown in vitro activity, along with their reported tumor recurrence or disease-free survival (DFS) rates. It is crucial to note that these are clinical data from human trials and are not directly comparable to the preclinical data of "this compound".
Gastric Cancer
| Adjuvant Chemotherapy Regimen | Stage of Cancer | 3-Year Disease-Free Survival (DFS) | 5-Year Overall Survival (OS) |
| Capecitabine plus oxaliplatin (B1677828) (XELOX) | Stage II-IIIB | ~63% | ~74% |
| S-1 (Oral fluoropyrimidine) | Stage II-III | ~65% | ~71.7% |
| Observation (Surgery alone) | Stage II-III | ~43% | ~61.1% |
Data from various clinical trials.[2][3][4] After a median follow-up of 27.8 months, 36.8% of gastric cancer patients who received perioperative chemotherapy and surgery experienced a recurrence.[5]
Breast Cancer
| Adjuvant Chemotherapy Regimen | Patient Population | 5-Year Recurrence-Free Survival | 10-Year Risk of Recurrence |
| Anthracycline and/or taxane-based regimens | Early-stage, high-risk | ~90% (freedom from distant recurrence) | 28% (dose-intensified) vs. 31.4% (standard) |
| Endocrine therapy alone | Early-stage, ER+, low-risk | ~94.7% (without distant metastasis) | Varies by risk score |
Data from various clinical trials.[6][7][8][9][10]
Melanoma
| Adjuvant Therapy | Stage of Cancer | 3-Year Recurrence-Free Survival | 5-Year Recurrence-Free Survival |
| Pembrolizumab | Stage III (resected) | ~63.7% | - |
| Nivolumab | Stage III (resected) | ~66.4% | - |
| Dabrafenib + Trametinib (for BRAF mutation) | Stage III (resected) | ~58% | ~52% |
| Placebo/Observation | Stage III (resected) | ~44.1% | - |
Data from various clinical trials.[5][11][12][13][14]
Renal Cell Carcinoma (RCC)
| Adjuvant Therapy | Risk Category | 3-Year Disease-Free Survival (Investigator Assessed) |
| Pembrolizumab | Intermediate-high or high risk | ~77.3% |
| Sunitinib | High risk | ~54% |
| Placebo | Intermediate-high or high risk | ~68.1% |
Data from various clinical trials.[15][16][17][18][19] The 5-year relapse rate for intermediate- and high-risk early-stage RCC is 30%–40%.[15]
Colon Cancer
| Adjuvant Chemotherapy Regimen | Stage of Cancer | 3-Year Disease-Free Survival | 5-Year Recurrence Rate |
| FOLFOX (5-FU, leucovorin, oxaliplatin) | Stage III | ~78% | ~33% |
| CAPOX (Capecitabine, oxaliplatin) | Stage III | ~75% | - |
| 5-FU/Leucovorin | Stage III | ~64% | - |
| Surgery Alone | Stage III | ~44-52% | ~50% |
Data from various clinical trials.[20][21][22][23][24]
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a general method for assessing the anti-proliferative activity of a compound on cancer cell lines.
Workflow for an MTT Cell Proliferation Assay
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[25][26][27][28][29]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of "this compound".[1]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[1]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[25][26][27][28][29]
-
Formazan (B1609692) Formation: The plates are incubated for another 2-4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.[25][26][27][28][29]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[25][26]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[25][26][27][28][29]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Protocol Steps:
-
Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice.[30][31][32][33][34][35]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[30][32][34]
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: "this compound" (e.g., 45 mg/kg) is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every two days for 16 days). The control group receives a vehicle control.[1]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.[31][32]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups.
Conclusion and Future Directions
"this compound" demonstrates promising anti-proliferative activity in preclinical models across a variety of cancer cell lines. Its unique mechanism of inducing autophagy via the ATG5/ATG7 pathway warrants further investigation. However, the critical question of its impact on tumor recurrence remains unanswered. The dual role of autophagy in both promoting and suppressing tumor progression highlights the need for dedicated long-term in vivo studies to assess the potential for this agent to prevent or delay tumor relapse. Future research should focus on:
-
Conducting in vivo studies with extended follow-up periods to monitor for tumor recurrence after treatment cessation.
-
Investigating the efficacy of "this compound" in combination with standard-of-care chemotherapies.
-
Elucidating the precise molecular context in which autophagy induction by this agent is beneficial versus potentially detrimental in terms of long-term cancer control.
A deeper understanding of these aspects will be crucial in determining the potential clinical utility of "this compound" and its place in the landscape of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adjuvant Chemotherapy Improves Survival in Stage III Gastric Cancer after D2 Surgery [jcancer.org]
- 3. Adjuvant therapy for gastric cancer: What have we learned since INT0116? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adjuvant Chemoradiotherapy for Gastric Cancer: Efficacy and Cost-Effectiveness Analysis [frontiersin.org]
- 5. ascopubs.org [ascopubs.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Residual Risk of Breast Cancer Recurrence 5 Years After Adjuvant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onkder.org [onkder.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Survival after introduction of adjuvant treatment in stage III melanoma: a nationwide registry-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adjuvant Therapy for High-Risk Melanoma: An In-Depth Examination of the State of the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Melanoma studies: can adjuvant immunotherapy improve recurrence-free survival? [blog.providence.org]
- 15. Adjuvant Therapy in Renal Cell Carcinoma—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adjuvant therapy for high-risk renal cell carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adjuvant Therapy for High-Risk Localized Renal Cell Carcinoma: Current Landscape and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Adjuvant Therapy for Renal Cell Carcinoma: Hype or Hope? [mdpi.com]
- 20. Stage III Colon Cancer | Nebraska Hematology Oncology - Cancer Care Treatment Blood Disorders Clinical Trials Lincoln Nebraska (NE) [yourcancercare.com]
- 21. onclive.com [onclive.com]
- 22. targetedonc.com [targetedonc.com]
- 23. ascopubs.org [ascopubs.org]
- 24. Incidence of Recurrence and Time to Recurrence in Stage I to III Colorectal Cancer: A Nationwide Danish Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 28. researchhub.com [researchhub.com]
- 29. chondrex.com [chondrex.com]
- 30. 2.11. The xenograft mouse model of HCT116 cells and patient‐derived xenograft mouse model [bio-protocol.org]
- 31. HCT-116 cells xenograft mice models [bio-protocol.org]
- 32. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 33. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 34. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 35. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Antitumor Agent-82
The effective and safe disposal of Antitumor agent-82, a cytotoxic compound utilized in research, is paramount to ensuring the safety of laboratory personnel and preventing environmental contamination. While specific disposal protocols for "this compound" are not publicly available, it is categorized as a cytotoxic agent. Therefore, its disposal must adhere to the stringent guidelines established for handling and discarding hazardous cytotoxic waste.[1][2][3][4] Researchers, scientists, and drug development professionals must follow these established procedures to mitigate risks.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent occupational exposure.[1][2] Cytotoxic agents can inhibit cell growth and are hazardous by nature.[1]
Required Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated gloves | Prevents skin contact and absorption. The outer glove should be removed and discarded as cytotoxic waste immediately after handling.[1] |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs | Protects the body from splashes and contamination. |
| Eye Protection | Safety goggles or a face shield | Shields the eyes from potential splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required depending on the manipulation (e.g., handling powders) | Prevents inhalation of aerosolized particles. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials that have come into contact with it must be managed as cytotoxic waste. This waste stream must be carefully segregated from other laboratory waste.[2]
Experimental Protocol for Waste Segregation and Disposal:
-
Identify and Segregate Cytotoxic Waste: All items contaminated with this compound are considered cytotoxic waste. This includes, but is not limited to:
-
Unused or expired this compound.
-
Empty vials and packaging.
-
Contaminated PPE (gloves, gowns, etc.).[1]
-
Labware (pipette tips, tubes, flasks).
-
Spill cleanup materials.
-
-
Utilize Designated Cytotoxic Waste Containers:
-
Sharps Waste: All needles, scalpels, and other sharp objects contaminated with this compound must be placed in a designated, puncture-proof, and leak-proof sharps container clearly labeled with the cytotoxic symbol. These containers are typically red.[2]
-
Non-Sharps Solid Waste: All other solid waste, such as gloves, gowns, and labware, should be placed in a designated, leak-proof container with a lid. These containers are also typically color-coded (e.g., red or yellow) and must be clearly labeled as "Cytotoxic Waste."[2][5]
-
Liquid Waste: Liquid waste containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and should indicate the contents. Chemical neutralization may be an option if a validated procedure is available.[2]
-
-
Container Management:
-
Do not overfill waste containers. Fill to the indicated line (usually three-quarters full).
-
Securely close all containers before removal from the work area.
-
Wipe the exterior of the containers with a suitable decontaminating agent before transport.
-
-
Storage and Final Disposal:
-
Store cytotoxic waste in a secure, designated area with limited access.
-
Final disposal must be carried out by a licensed hazardous waste contractor. The primary method for the disposal of cytotoxic waste is incineration at a high temperature.[2]
-
Spill Management
In the event of a spill, immediate action is required to contain and clean the area.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full complement of PPE.
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill.[1][5] Work from the outer edge of the spill towards the center.
-
Clean and Decontaminate: After absorbing the material, clean the area with a detergent solution followed by a decontaminating agent.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.[1]
Below is a logical workflow for the proper disposal of this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. danielshealth.ca [danielshealth.ca]
- 3. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 4. safework.nsw.gov.au [safework.nsw.gov.au]
- 5. kingstonhsc.ca [kingstonhsc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
